2,3-Dihydro-2,2-dimethylbenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMGZPCKYHBCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212773 | |
| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-33-3 | |
| Record name | 2,2-Dimethyl-2,3-dihydrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6337-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL24599Q2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of the Dihydrobenzofuran Scaffold
An In-Depth Technical Guide to the Synthesis and Properties of 2,3-Dihydro-2,2-dimethylbenzofuran
The 2,3-dihydrobenzofuran ring system, characterized by a saturated five-membered oxygen heterocycle fused to a benzene ring, is a cornerstone structural motif in organic and medicinal chemistry. This scaffold imparts a rigid molecular geometry, presenting substituents in a well-defined spatial arrangement. Among its many derivatives, this compound and its analogues are of particular importance. They serve as critical intermediates in the synthesis of agrochemicals and are recognized as "privileged structures" in drug discovery, appearing in a vast array of bioactive natural products and synthetic compounds.[1][2] This guide provides a technical overview of the synthesis, properties, and applications of the this compound core, aimed at researchers and professionals in chemical and pharmaceutical development.
PART 1: Synthesis Methodologies—Constructing the Core Scaffold
The construction of the this compound ring can be achieved through several strategic approaches. These methods primarily involve the formation of key ether and carbon-carbon bonds through classical rearrangement reactions or modern transition metal-catalyzed cyclizations.
Classical Approach: Claisen Rearrangement and Acid-Catalyzed Cyclization
A robust and well-established method for synthesizing the this compound skeleton involves the thermal rearrangement and cyclization of a methallyl phenyl ether intermediate. This pathway is particularly valuable for producing hydroxylated derivatives, which are common precursors for further functionalization.
The process begins with the etherification of a phenol, such as catechol or 2-hydroxyacetophenone, with methallyl chloride to form a 2-methallyloxyphenol derivative.[3] This intermediate is then subjected to high temperatures, often in the presence of an acid catalyst, to induce a Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization) to yield the final dihydrobenzofuran ring.[3]
Causality Behind Experimental Choices:
-
Starting Material: The choice of the initial phenol (e.g., catechol) determines the substitution pattern on the final product's aromatic ring. Using catechol, for instance, leads to the formation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, a key precursor for the insecticide Carbofuran.[4][5]
-
Catalyst: While the rearrangement can occur thermally, the subsequent cyclization is often sluggish. Acid catalysts such as organic sulfonic acids (e.g., p-toluenesulfonic acid), ferric chloride, or magnesium chloride are employed to accelerate the ring-closing step, allowing for lower reaction temperatures and improved yields.[3][4]
-
Temperature: The reaction requires significant thermal energy (typically 150-250 °C) to overcome the activation barrier for the sigmatropic rearrangement of the methallyl group from the oxygen to the ortho-position of the benzene ring.[3][4]
This protocol is adapted from established industrial processes for the synthesis of a key Carbofuran intermediate.[3][4]
Step 1: Preparation of 2-Methallyloxyphenol
-
To a solution of catechol in a suitable solvent like acetone or methanol, add a base such as potassium carbonate or sodium hydroxide.
-
Add methallyl chloride dropwise to the mixture.
-
Reflux the reaction mixture for several hours until the starting phenol is consumed (monitored by TLC or GC).
-
After cooling, filter off any inorganic salts and remove the solvent under reduced pressure.
-
Purify the resulting crude 2-methallyloxyphenol by distillation or chromatography.
Step 2: Thermal Rearrangement and Cyclization
-
Heat the purified 2-methallyloxyphenol, either neat or in a high-boiling solvent like o-dichlorobenzene.[3]
-
Add a catalytic amount (0.1-10% by weight) of an acid catalyst, such as anhydrous magnesium chloride or p-toluenesulfonic acid.[3][4]
-
Maintain the temperature between 190-200 °C for several hours.[3] The reaction proceeds via the formation of an intermediate 3-methallyl-catechol, which immediately cyclizes under these conditions.
-
Monitor the reaction for the disappearance of the intermediate.
-
Upon completion, cool the mixture and purify the product, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, by vacuum distillation or recrystallization.
Modern Approaches: Transition Metal-Catalyzed Syntheses
Recent advancements in organometallic chemistry have opened new, highly efficient pathways to dihydrobenzofurans, often proceeding under milder conditions and with greater functional group tolerance. These methods typically rely on transition metals like palladium (Pd) or rhodium (Rh) to catalyze key bond-forming steps.[6]
Key Strategies:
-
Rhodium(III)-Catalyzed C-H Activation: This strategy involves the reaction of N-phenoxyacetamides with dienes. The Rh(III) catalyst facilitates the activation of an ortho C-H bond on the phenoxy group, which then undergoes a [3+2] annulation with the diene to construct the dihydrofuran ring.[6][7]
-
Palladium-Catalyzed Heck/Tsuji-Trost Reactions: Enantioselective synthesis of chiral dihydrobenzofurans can be achieved by reacting o-bromophenols with 1,3-dienes in the presence of a chiral palladium catalyst. This sequence involves an intramolecular Heck reaction followed by a Tsuji-Trost allylation to form the heterocyclic ring with high regio- and enantiocontrol.[7]
-
Palladium-Catalyzed Intramolecular C-H/C-H Coupling: Alkyl phenyl ethers can be directly cyclized via Pd-catalyzed activation and coupling of a C(sp³)–H bond on the alkyl chain and a C(sp²)–H bond on the aromatic ring, offering a direct and atom-economical route.[6]
These modern methods provide powerful alternatives to classical syntheses, enabling the construction of complex and chiral dihydrobenzofuran derivatives that are central to contemporary drug discovery programs.[6]
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An In-Depth Technical Guide to the Natural Occurrence of 2,3-Dihydro-2,2-dimethylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, characterization, and biological significance of 2,3-Dihydro-2,2-dimethylbenzofuran. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a privileged heterocyclic system found in a wide array of biologically active natural products and synthetic compounds.[1][2] This structural motif is a key pharmacophore, conferring a range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4] The inherent stability and versatile reactivity of the dihydrobenzofuran ring system make it an attractive scaffold for the design and development of novel therapeutic agents.
While many natural products feature substituted 2,3-dihydrobenzofuran cores, this guide focuses specifically on the natural occurrence of the parent compound, this compound. This particular derivative, with its characteristic gem-dimethyl substitution at the C2 position, has been a subject of interest due to its own unique biological profile.
Natural Occurrence: A Focus on Ageratina pichinchensis
The primary documented natural source of this compound is not a wild-growing plant but rather in vitro cell cultures of Ageratina pichinchensis (Kunth) R.M. King & H. Rob., a plant species belonging to the Asteraceae family.[5][6][7] This plant is used in traditional Mexican medicine for its purported anti-inflammatory and healing properties.[7]
Interestingly, studies have shown that the unsubstituted this compound is not detected in the wild plant itself but is a product of its callus and cell suspension cultures.[6][8] This highlights the potential of plant cell culture technology as a sustainable and controlled method for the production of valuable secondary metabolites that may be absent or present in low concentrations in the parent plant.
In cell suspension cultures of A. pichinchensis, the production of this compound can be influenced by culture conditions such as photoperiod. For instance, higher yields have been reported in cultures grown under a photoperiod compared to those grown in absolute darkness.[8]
Biosynthesis: A Putative Pathway
The biosynthesis of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety in plants is believed to originate from the prenylation of a phenolic precursor. While the complete enzymatic pathway for this compound in Ageratina pichinchensis has not been fully elucidated, a putative pathway can be proposed based on known biosynthetic principles for similar compounds.
The core benzofuran structure is often derived from the shikimate pathway, leading to the formation of phenolic compounds. The characteristic 2,2-dimethyl substitution strongly suggests the involvement of a prenyltransferase enzyme that utilizes dimethylallyl pyrophosphate (DMAPP) as a substrate.
The proposed biosynthetic pathway can be visualized as follows:
Figure 1: A putative biosynthetic pathway for this compound.
Causality behind the proposed pathway:
-
Shikimate Pathway: This is the primary route for the biosynthesis of aromatic compounds in plants, including the phenolic precursor to the benzofuran ring.
-
Prenylation: The gem-dimethyl group at the C2 position is a hallmark of the incorporation of a dimethylallyl (prenyl) group from DMAPP. This reaction is catalyzed by prenyltransferase enzymes, which are known to be involved in the diversification of plant secondary metabolites.[6]
-
Oxidative Cyclization: The formation of the dihydrofuran ring is likely initiated by an oxidative event, followed by an intramolecular cyclization. This is a common mechanism for the formation of heterocyclic rings in natural product biosynthesis.[8]
Isolation and Purification from Ageratina pichinchensis Cell Cultures
The isolation and purification of this compound from A. pichinchensis cell cultures involve a multi-step process designed to separate this relatively non-polar compound from a complex mixture of cellular metabolites.
Experimental Protocol: A General Workflow
The following protocol is a generalized workflow based on standard methodologies for the isolation of secondary metabolites from plant cell cultures.[9][10]
Step 1: Biomass Harvesting and Extraction
-
Harvest the A. pichinchensis cell suspension culture by filtration or centrifugation.
-
Lyophilize (freeze-dry) the cell biomass to remove water.
-
Grind the dried biomass into a fine powder.
-
Perform a solvent extraction of the powdered biomass. Given the relatively non-polar nature of the target compound, a solvent such as ethyl acetate is a suitable choice.[9] Maceration or Soxhlet extraction can be employed.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
Step 2: Liquid-Liquid Partitioning (Optional)
-
For further initial purification, the crude extract can be subjected to liquid-liquid partitioning between an immiscible polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove highly polar or non-polar impurities.
Step 3: Column Chromatography
-
The partially purified extract is then subjected to column chromatography on silica gel.[11]
-
A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
Step 4: Further Purification (if necessary)
-
For obtaining a highly pure compound, further chromatographic steps such as preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.
Figure 2: A general workflow for the isolation of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predictive and may vary slightly depending on the solvent and instrument used.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - | ~87 |
| 3 | ~3.0 | s | ~39 |
| 3a | - | - | ~121 |
| 4 | ~7.1 | d | ~127 |
| 5 | ~6.8 | t | ~120 |
| 6 | ~7.1 | t | ~128 |
| 7 | ~6.8 | d | ~109 |
| 7a | - | - | ~159 |
| 2-CH₃ | ~1.4 | s | ~28 |
Justification of Assignments:
-
The singlet at ~1.4 ppm in the ¹H NMR spectrum, integrating to 6 protons, is characteristic of the two magnetically equivalent methyl groups at the C2 position.
-
The singlet at ~3.0 ppm, integrating to 2 protons, corresponds to the methylene protons at the C3 position.
-
The aromatic protons will appear in the range of 6.8-7.2 ppm, with multiplicities and coupling constants consistent with an ortho-disubstituted benzene ring.
-
In the ¹³C NMR spectrum, the quaternary carbon at C2 will appear downfield around 87 ppm due to the adjacent oxygen atom. The methylene carbon at C3 will be around 39 ppm, and the methyl carbons will be around 28 ppm.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is a key diagnostic tool.
Expected Fragmentation Pattern: A prominent fragmentation pathway involves the loss of a methyl group to form a stable benzylic carbocation, resulting in a significant peak at [M-15]⁺.
Figure 3: A key fragmentation pathway for this compound in EI-MS.
Biological Activities and Ecological Role
Biological Activities
This compound isolated from Ageratina pichinchensis has demonstrated notable biological activities, particularly cytotoxic and anti-inflammatory effects.
-
Cytotoxic Activity: The compound has shown significant cytotoxic effects against certain cancer cell lines. For example, it has been reported to exhibit activity against the HeLa cervical cancer cell line.[12] This suggests its potential as a lead compound for the development of new anticancer agents.
-
Anti-inflammatory Activity: Extracts of A. pichinchensis cell cultures containing this compound have shown anti-inflammatory properties.[9] This aligns with the traditional use of the plant and suggests that this compound may contribute to its therapeutic effects.
Ecological Role
The production of secondary metabolites in plants is often linked to their defense mechanisms and interactions with the environment. While the specific ecological role of this compound in Ageratina pichinchensis is not definitively established, it is plausible that it functions as an allelochemical.
Allelochemicals are compounds released by a plant that can influence the growth, survival, and reproduction of other organisms in its vicinity.[13][14] Many members of the Ageratina genus are known to produce allelochemicals that contribute to their invasive nature by inhibiting the growth of competing plant species.[6][15] Given the cytotoxic properties of this compound, it could potentially play a role in defending the plant against herbivores or pathogens.
Conclusion and Future Perspectives
This compound stands as an intriguing natural product, with its primary known source being the cell cultures of Ageratina pichinchensis. This highlights the potential of plant biotechnology to unlock the production of unique secondary metabolites. The compound's demonstrated cytotoxic and potential anti-inflammatory activities make it a promising candidate for further investigation in drug discovery programs.
Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: A detailed understanding of the enzymatic steps leading to the formation of this compound will be crucial for metabolic engineering efforts to enhance its production.
-
Optimization of Cell Culture Production: Further optimization of the A. pichinchensis cell culture conditions, including medium composition and bioreactor design, could lead to significantly higher yields of the compound.
-
In-depth Pharmacological Evaluation: A comprehensive evaluation of the compound's biological activities, including its mechanism of action, is necessary to fully assess its therapeutic potential.
-
Investigation of its Ecological Role: Studying the allelopathic and defensive properties of this compound will provide valuable insights into the chemical ecology of Ageratina pichinchensis.
This technical guide provides a solid foundation for researchers and scientists to delve into the fascinating world of this naturally occurring dihydrobenzofuran derivative and its potential applications.
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Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Retrieved from [Link]
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A Comprehensive Spectroscopic Analysis of 2,3-Dihydro-2,2-dimethylbenzofuran: An Application Scientist's Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dihydro-2,2-dimethylbenzofuran (CAS 6337-33-3), a key heterocyclic motif found in various natural products and synthetic compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to offer field-proven insights into not only what the data reveals but why specific analytical choices are made and how a multi-technique spectroscopic approach provides unambiguous structural confirmation. We will explore the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical portrait of the molecule.
While complete, verified spectra for this specific compound are housed in specialized databases such as the Spectral Database for Organic Compounds (SDBS) and commercial libraries, this guide will present the expected data based on established principles of spectroscopy and analysis of closely related structures. This approach ensures a robust understanding of the underlying science, applicable to both this molecule and the broader class of dihydrobenzofurans.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for mapping its distinct aliphatic and aromatic regions.
Expertise in Action: ¹H NMR Analysis
The proton NMR spectrum provides the initial, high-resolution map of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is the standard choice for compounds of this polarity due to its excellent solubilizing power and the single, easily identifiable residual solvent peak at ~7.26 ppm.
Based on the structure, we can predict a spectrum with distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the magnetically equivalent gem-dimethyl protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assigned Proton (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Insights |
| Ha (gem-dimethyl) | ~1.3 - 1.5 | Singlet (s) | 6H | N/A | The two methyl groups on C2 are equivalent and adjacent to a quaternary carbon, resulting in a single, sharp signal with an integration of 6 protons. |
| Hb (benzylic) | ~2.9 - 3.1 | Singlet (s) | 2H | N/A | These methylene protons are adjacent to a quaternary carbon (C2) and the aromatic ring, leading to a singlet. Its downfield shift is due to the deshielding effect of the aromatic ring. |
| Hc, Hd, He, Hf (aromatic) | ~6.7 - 7.2 | Multiplet (m) | 4H | Various | These four protons reside on the benzene ring. They will appear as a complex multiplet due to spin-spin coupling between adjacent protons, reflecting their distinct electronic environments. |
The true power of NMR lies in this predictability. The singlet at ~1.4 ppm integrating to 6H is a hallmark of a gem-dimethyl group next to a non-protonated carbon. The 2H singlet around 3.0 ppm is characteristic of the C3 methylene protons, confirming the dihydro- nature of the furan ring. The aromatic region confirms the presence of the benzene ring.
Caption: Standard workflow for ATR-IR spectroscopic analysis.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR has largely replaced traditional salt plate methods for liquid samples due to its simplicity and robustness.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan in the range of 4000-600 cm⁻¹. This scan of the empty crystal is essential for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a single drop of the neat this compound liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. Electron Ionization (EI) is a common, high-energy technique that produces a rich fragmentation spectrum.
Analysis of the EI-MS Spectrum
The molecular formula C₁₀H₁₂O gives an exact mass of 148.0888 Da. The EI mass spectrum will show a molecular ion peak (M⁺˙) at m/z 148, confirming the molecular weight. The most valuable information comes from the fragmentation pattern.
Table 4: Predicted Major Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Formula | Mechanism & Insights |
| 148 | Molecular Ion (M⁺˙) | [C₁₀H₁₂O]⁺˙ | The intact molecule with one electron removed. Its presence confirms the molecular weight. |
| 133 | [M - CH₃]⁺ | [C₉H₉O]⁺ | Base Peak. This is the most stable and therefore most abundant fragment. It is formed by the loss of a methyl radical from the gem-dimethyl group, resulting in a highly stable, resonance-stabilized benzylic carbocation. |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Loss of the entire C₂H₃O fragment from the [M-CH₃]⁺ ion. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | A common fragment indicating the presence of a benzene ring. |
The base peak at m/z 133 is the most significant diagnostic fragment. Its formation via the loss of 15 Da (a methyl group) is a textbook example of fragmentation favoring the creation of a stable cation.
Caption: Primary fragmentation pathway in EI-Mass Spectrometry.
Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile, thermally stable compound like this.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that starts at ~60°C and ramps to ~250°C to ensure good separation and peak shape.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.
Integrated Spectroscopic Analysis: A Holistic Confirmation
No single technique provides absolute proof. The strength of our analysis comes from synthesizing the complementary data from NMR, IR, and MS. This integrated approach provides an unassailable confirmation of the structure of this compound.
Caption: Integrated workflow showing how each technique contributes to final structural confirmation.
-
MS provides the molecular formula canvas: C₁₀H₁₂O (MW 148).
-
IR paints the broad strokes, confirming the key functional groups: an aryl-alkyl ether, an aromatic ring, and aliphatic moieties, while ruling out others.
-
NMR provides the fine detail, precisely placing each proton and carbon atom onto the canvas, confirming the connectivity of the gem-dimethyl group at C2 and the methylene group at C3, and verifying the substitution pattern of the aromatic ring.
Together, these self-validating systems of analysis provide a confident and complete characterization of the molecule, demonstrating the power of a multi-technique approach in modern chemical research.
References
The Versatile Scaffold: An In-Depth Technical Guide to the Biological Activities of 2,3-Dihydro-2,2-dimethylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-2,2-dimethylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both naturally occurring and synthetic. Its unique structural features have made it a focal point in medicinal chemistry and agrochemical research, leading to the development of compounds with a wide array of pharmacological and physiological effects. This technical guide provides a comprehensive exploration of the diverse biological activities associated with this compound derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The Core Structure and Its Synthesis: A Foundation for Diversity
The this compound ring system, a bicyclic ether, serves as a versatile template for chemical modification. The gem-dimethyl group at the 2-position is a characteristic feature that influences the molecule's conformation and metabolic stability. Various synthetic strategies have been developed to construct this core, often starting from readily available phenols.
A common and effective method for the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, involves the Claisen rearrangement and subsequent cyclization of a methallyl ether of catechol. This process is typically acid-catalyzed. Another synthetic route starts from 2-hydroxyacetophenone, which is reacted with a methallyl halide to form 2-acetylphenyl methallyl ether. This intermediate then undergoes rearrangement and cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran, which can be further converted to the desired 7-hydroxy derivative.[1]
Caption: A generalized workflow for the synthesis of the this compound core.
Insecticidal Activity: A Legacy of Potent Neurotoxicity
Perhaps the most well-known application of this compound derivatives is in the field of insecticides. The carbamate derivative, Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate), is a broad-spectrum insecticide, nematicide, and acaricide.[2]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of Carbofuran's insecticidal action is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Carbofuran acts as a reversible inhibitor of AChE by carbamylating a serine residue in the enzyme's active site. This inactivation of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2][4]
Caption: The inhibitory effect of Carbofuran on acetylcholinesterase leads to neurotoxicity in insects.
Antimicrobial Properties: A Broad Spectrum of Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The introduction of various substituents onto the benzofuran ring system has been a key strategy in developing compounds with enhanced antimicrobial efficacy.
Antibacterial and Antifungal Activity
Studies have shown that certain ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol possess activity against Gram-positive bacteria.[5] Furthermore, some benzofuran derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the lower µg/mL range.[6] Antifungal effects have also been observed against various fungal species, including those from the Candida and Aspergillus genera.[5][7] The mechanism of antifungal action for some derivatives is believed to involve the disruption of calcium homeostasis within the fungal cells.[8]
Quantitative Antimicrobial Data
| Derivative | Organism | MIC (µg/mL) | Reference |
| Aza-benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [6] |
| Aza-benzofuran derivative 1 | Escherichia coli | 25 | [6] |
| Aza-benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [6] |
| Oxa-benzofuran derivative 5 | Penicillium italicum | 12.5 | [6] |
| Oxa-benzofuran derivative 6 | Colletotrichum musae | 12.5–25 | [6] |
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized and widely used technique for its determination.[10][11]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (this compound derivative)
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).
-
Plate Inoculation: Add 100 µL of the diluted inoculum to each well of the 96-well plate already containing 100 µL of the serially diluted test compound.
-
Controls:
-
Positive Control (Growth Control): Wells containing only the broth medium and the inoculum (no test compound).[12] This should show visible growth.
-
Negative Control (Sterility Control): Wells containing only the sterile broth medium (no inoculum or test compound).[12] This should remain clear.
-
Reference Antibiotic Control: Wells containing a known antibiotic as a positive control for inhibition.
-
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[10] The results can also be read using a microplate reader by measuring the optical density.
Expected Outcome: The positive control wells will be turbid, indicating microbial growth. The negative control wells will be clear. The MIC is the lowest concentration of the test compound that results in a clear well.
Anticancer Potential: Targeting Cell Proliferation and Survival
The this compound scaffold has emerged as a promising framework for the design of novel anticancer agents. Derivatives have demonstrated cytotoxic activity against a variety of human cancer cell lines.
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are often multifaceted, involving the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. Two important targets that have been identified are the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).
-
NF-κB Inhibition: NF-κB is a transcription factor that plays a central role in inflammation and cancer by promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. Some benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway.[13] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB subunits.
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The 2,3-Dihydro-2,2-dimethylbenzofuran Scaffold: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 2,3-dihydrobenzofuran ring system, particularly the 2,2-dimethyl substituted variant, represents a quintessential "privileged structure" in the landscape of medicinal chemistry and agrochemistry. Initially rising to prominence as the core of the potent carbamate insecticide, carbofuran, its true value has been progressively unveiled in its remarkable versatility as a scaffold for drug discovery. This technical guide provides an in-depth exploration of the 2,3-dihydro-2,2-dimethylbenzofuran core. We will traverse the foundational synthetic strategies, from classic thermal rearrangements to modern catalytic methodologies, detailing the chemical logic that underpins these transformations. Furthermore, this guide will synthesize the vast body of research on the diverse biological activities of its derivatives, including their established insecticidal properties and their emerging potential as anticancer, anti-inflammatory, and antimicrobial agents. By presenting key experimental protocols and structure-activity relationship insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable heterocyclic scaffold.
Foundational Chemistry: Synthesis of the Core Scaffold
The construction of the this compound ring is a well-established process in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. The most classical and economically significant approaches hinge on the intramolecular cyclization of a suitably substituted phenol.
The Classical Route: Claisen Rearrangement and Cyclization
A cornerstone in the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is a sequence involving O-alkylation of a phenol followed by a thermal Claisen rearrangement and acid-catalyzed cyclization. This pathway is particularly notable as it forms the basis for the industrial production of the precursor to the insecticide carbofuran.[1][2]
One common variant starts from catechol, which is first reacted with methallyl chloride to form 2-methallyloxyphenol.[2][3] This ether intermediate is then heated, typically at temperatures between 150°C and 250°C, to induce a Claisen rearrangement, forming a C-alkylated phenol intermediate.[2] This is immediately followed by an intramolecular cyclization to yield the dihydrobenzofuran ring. The gem-dimethyl group at the C2 position is a direct consequence of using a methallyl group for the initial alkylation.
An alternative and highly efficient synthesis begins with the more cost-effective 2-hydroxyacetophenone.[2] This process involves four main stages:
-
Etherification: Reaction of 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether.
-
Rearrangement & Cyclization: Heating the ether, often in the presence of an acid catalyst like magnesium chloride or ferric chloride, to effect a simultaneous Claisen rearrangement and cyclization, yielding 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.[2] The catalyst facilitates the ring-closing step at lower temperatures than an uncatalyzed thermal process.
-
Oxidation: Conversion of the acetyl group to an acetoxy group using a per-acid (a Baeyer-Villiger oxidation).
-
Hydrolysis: Removal of the acetoxy group to furnish the target phenol, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Modern Synthetic Developments
While classical methods are robust, modern organic synthesis has introduced more sophisticated transition metal-catalyzed strategies for constructing dihydrobenzofuran rings.[4] These methods offer advantages in efficiency, functional group tolerance, and, crucially, the ability to control stereochemistry. For instance, palladium-catalyzed Heck/Tsuji-Trost reactions can create chiral substituted 2,3-dihydrobenzofurans with excellent enantioselectivity.[5] Rhodium(III)-catalyzed C-H activation followed by annulation with dienes also provides a powerful route to these scaffolds.[5] Although not always necessary for the simpler 2,2-dimethyl core, these advanced techniques are vital for creating more complex, stereochemically defined derivatives for drug development.
A Scaffold of Diverse Biological Activity
The this compound core is a structural motif found in compounds with a remarkably broad spectrum of biological activities. Its journey began in agrochemistry but has since expanded deep into therapeutic research.
Insecticidal Properties: The Legacy of Carbofuran
The most widely known application of this scaffold is in the broad-spectrum insecticide carbofuran, which is chemically 2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate.[1][2] Synthesized from the 7-hydroxy intermediate, its potent insecticidal activity stems from the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects. The primary phenolic metabolite, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is also a compound of significant environmental and toxicological interest.[6] While effective, the high toxicity of carbofuran has led to restrictions on its use, prompting research into derivatives with more favorable safety profiles.[7]
Anticancer Potential
The benzofuran and dihydrobenzofuran scaffolds are prevalent in a multitude of natural and synthetic compounds with unique pharmacological properties, including anticancer activity.[8][9][10] Dihydrobenzofuran ligands have been identified as a new class of potential antitumor agents that can inhibit tubulin polymerization, a key process in cell division.[8][9]
Recent studies have explored fluorinated benzofuran and dihydrobenzofuran derivatives for their dual anti-inflammatory and anticancer effects.[11] Certain derivatives have demonstrated significant inhibition of proliferation in human colorectal adenocarcinoma cells (HCT116) and have been shown to induce apoptosis.[11]
| Compound Derivative | Target Cell Line | Reported Activity (IC₅₀) | Reference |
| Fluorinated Dihydrobenzofuran 1 | HCT116 (Colon Cancer) | 19.5 µM | [11] |
| Fluorinated Dihydrobenzofuran 2 | HCT116 (Colon Cancer) | 24.8 µM | [11] |
| Benzofuran-chalcone 33/34 | A-375, MCF-7, A-549 | Promising (unspecified IC₅₀) | [8] |
| Benzofuran Derivative 13g | C-6 (Glioblastoma) | 1.622 µM | [8] |
Anti-inflammatory and Antimicrobial Activity
Inflammation is a key pathological process in many diseases, and the dihydrobenzofuran scaffold has proven to be a fertile ground for the discovery of new anti-inflammatory agents. A series of 2,3-dihydrobenzofuran-2-one analogues were found to be powerful inhibitors of prostaglandin synthesis.[12] The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was significantly more potent than the established anti-inflammatory drug diclofenac in several models.[12]
Furthermore, fluorinated derivatives have been shown to suppress inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE₂).[11] Some derivatives exhibited IC₅₀ values for IL-6 inhibition in the low micromolar range (1.2 to 9.04 µM).[11]
The scaffold also imparts significant antimicrobial properties. Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13] For example, certain aza-benzofuran derivatives isolated from the fungus Penicillium crustosum showed moderate antibacterial activity against Salmonella typhimuriumi and Staphylococcus aureus.
Utility in Modern Drug Design
The recurring appearance of the 2,3-dihydrobenzofuran scaffold in bioactive molecules has cemented its status as a privileged structure, making it a valuable starting point for the design of novel therapeutics.
A Privileged Core for Chemical Modification
A privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets. The dihydrobenzofuran core is rigid and planar, providing a stable platform for the precise spatial orientation of various functional groups. The aromatic ring is particularly amenable to substitution, allowing for the fine-tuning of electronic and steric properties to optimize binding affinity and selectivity for a given target.
Structure-Activity Relationship (SAR) Insights
Analysis of the literature reveals key SAR trends that guide the design of new derivatives:
-
Anti-inflammatory Activity: For 2,3-dihydrobenzofuran-2-ones, activity is maximized by placing a halogen (preferably chlorine) at the C5 position and a bulky alkyl or aryl group (like cyclohexyl) at the C6 position.[12]
-
Anticancer Activity: The presence of fluorine atoms on the benzofuran ring, combined with bromine and an ester or carboxylic acid group, appears to enhance antiproliferative and pro-apoptotic effects in cancer cells.[11]
-
Antimicrobial Activity: For activity against Gram-positive bacteria and fungi, derivatization of the 7-hydroxy group with 1-(3-amino-2-hydroxypropyl) moieties has proven effective, particularly on a brominated scaffold.[13]
Key Experimental Protocols
To facilitate further research, this section provides detailed, exemplary protocols derived from the literature for the synthesis of a key intermediate and for the evaluation of biological activity.
Protocol 1: Synthesis of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran
This protocol is adapted from a patented method and represents a key step in accessing the 7-hydroxy precursor from 2-hydroxyacetophenone.[2]
Objective: To synthesize 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran via rearrangement and cyclization of 2-acetylphenyl methallyl ether.
Materials:
-
2-acetylphenyl methallyl ether
-
Anhydrous magnesium chloride (or other suitable Lewis acid catalyst)
-
Chloroform
-
5% Sodium hydroxide solution
-
Pentane
-
Standard heating and distillation glassware
Procedure:
-
Combine 2-acetylphenyl methallyl ether (e.g., 343 g) and anhydrous magnesium chloride (e.g., 10 g) in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to 190-200°C and maintain this temperature for 5 hours. The reaction involves a Claisen rearrangement followed by an immediate intramolecular cyclization.
-
After cooling, set up the apparatus for vacuum distillation. Distill the crude mixture under reduced pressure (e.g., 0.3 mm Hg, boiling point 90-100°C) to isolate the product.
-
Dissolve the collected distillate in chloroform.
-
Wash the chloroform solution sequentially with two portions of 5% aqueous sodium hydroxide and then with water to remove any unreacted phenolic intermediates and the catalyst.
-
Dry the chloroform layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Recrystallize the crude solid residue from pentane to yield pure 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran as a crystalline solid.
-
Confirm the structure and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Protocol 2: In Vitro Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This protocol provides a general framework for assessing the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common indicator of anti-inflammatory potential.[14]
Objective: To quantify the inhibition of NO production by dihydrobenzofuran derivatives in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dihydrobenzofuran derivatives) dissolved in DMSO
-
Griess Reagent (for NO quantification)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., a known anti-inflammatory agent).
-
Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value far beyond its initial application in agrochemicals. Its rigid, tunable, and biologically relevant structure has made it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, from cancer to inflammatory disorders. The journey from a pesticide precursor to a privileged medicinal scaffold highlights a successful trajectory in chemical research, where understanding the fundamental reactivity and properties of a core molecule can unlock unforeseen potential.
Future research in this area will likely focus on several key avenues. The application of modern, asymmetric synthetic methods will be crucial for creating enantiomerically pure derivatives, which can lead to improved potency and reduced off-target effects.[4][5] Further exploration of structure-activity relationships, aided by computational modeling and in silico screening, will guide the rational design of next-generation inhibitors with enhanced selectivity for specific biological targets, such as kinases or inflammatory enzymes.[15] As our understanding of complex diseases evolves, the versatility of the this compound scaffold ensures it will remain a highly relevant and valuable tool in the arsenal of medicinal chemists for years to come.
References
-
Title: Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran Source: PrepChem.com URL: [Link]
- Source: Google Patents (US4297284A)
- Source: Google Patents (US3419579A)
-
Title: Anticancer therapeutic potential of benzofuran scaffolds Source: PubMed Central (PMC) URL: [Link]
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Title: 2,3-Dihydrobenzofuran synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Strategies for the synthesis of 2,3-dihydrobenzofurans Source: UCL Discovery URL: [Link]
-
Title: Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity Source: ResearchGate URL: [Link]
-
Title: Anticancer therapeutic potential of benzofuran scaffolds Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs Source: ARKIVOC URL: [Link]
-
Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors Source: PubMed URL: [Link]
-
Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and insecticidal activity of benzoheterocyclic analogues of N′-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety Source: ResearchGate URL: [Link]
-
Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PubMed Central (PMC) URL: [Link]
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An In-depth Technical Guide to 2,3-Dihydro-2,2-dimethylbenzofuran: Structure, Properties, and Applications
Foreword: The Unseen Scaffolding of Innovation
In the landscape of chemical synthesis and drug discovery, certain molecular frameworks emerge as "privileged structures"—foundations upon which a multitude of bioactive compounds are built. 2,3-Dihydro-2,2-dimethylbenzofuran is a quintessential example of such a scaffold. While it may not be a household name, its robust and versatile structure is a cornerstone in fields ranging from agrochemicals to cutting-edge pharmaceuticals. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and illuminate its significant role in the development of novel therapeutics.
Molecular Architecture and Physicochemical Profile
This compound, also known as 2,2-dimethylcoumaran, possesses a bicyclic structure featuring a benzene ring fused to a dihydrofuran ring. The gem-dimethyl group at the C2 position is a key structural feature influencing its chemical stability and spatial arrangement.
Core Structure
The molecule's foundational structure is a testament to elegant simplicity, providing a rigid framework that is readily functionalized.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties is crucial for its application in synthesis and formulation. The data presented below is for the parent compound and its key hydroxylated derivative, which is a common synthetic intermediate.
| Property | This compound | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O₂ |
| Molecular Weight | 148.20 g/mol [1] | 164.20 g/mol [2][3] |
| CAS Number | 6337-33-3[1] | 1563-38-8[2][3] |
| Appearance | - | Odorless, white crystalline solid or colorless liquid[4] |
| Boiling Point | - | 95°C at 1 mmHg |
| Density | - | 1.101 g/mL at 25 °C[2] |
| Refractive Index | - | n20/D 1.541[2] |
| Solubility | - | Practically insoluble in water. |
Spectroscopic Data
The spectroscopic signature of this compound is vital for its identification and characterization.
¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include:
-
A singlet for the two equivalent methyl groups at the C2 position.
-
A singlet for the methylene protons at the C3 position.
-
A multiplet pattern for the aromatic protons on the benzene ring.
¹³C NMR (Carbon-13 NMR) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Expected signals include:
-
A quaternary carbon signal for the C2 atom.
-
A methylene carbon signal for the C3 atom.
-
Signals for the two equivalent methyl carbons.
-
Distinct signals for the aromatic carbons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) is expected at m/z 148 for the parent compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorptions are expected for:
-
C-H stretching of the alkyl and aromatic groups.
-
C=C stretching of the aromatic ring.
-
C-O stretching of the ether linkage.
Synthesis and Reactivity
The synthesis of the 2,3-dihydrobenzofuran core is a well-explored area of organic chemistry, with various strategies developed to construct this valuable scaffold.
Key Synthetic Strategies
Several robust methods are employed for the synthesis of this compound and its derivatives.
Caption: Key synthetic pathways to the 2,3-dihydrobenzofuran scaffold.
A common and historically significant method involves the Claisen rearrangement of an ortho-allyl phenol, followed by acid-catalyzed cyclization.[5] More contemporary methods often employ transition metal-catalyzed reactions to achieve higher efficiency and stereocontrol.[6]
Detailed Experimental Protocol: Synthesis via Claisen Rearrangement and Cyclization
This protocol is a representative example of the synthesis of a hydroxylated derivative, a key intermediate.
Step 1: O-Allylation of Catechol
-
To a solution of catechol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Add methallyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting 2-methallyloxyphenol by column chromatography.
Step 2: Claisen Rearrangement
-
Heat the purified 2-methallyloxyphenol, either neat or in a high-boiling solvent (e.g., N,N-diethylaniline).
-
Maintain the temperature at approximately 180-220°C. The rearrangement is intramolecular and proceeds thermally.
-
Monitor the reaction progress by TLC.
-
Upon completion, the crude 3-methallyl-catechol can be purified or used directly in the next step.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the crude 3-methallyl-catechol in a non-polar solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or benzenesulfonic acid.[5]
-
Heat the mixture to reflux. The cyclization reaction forms the dihydrofuran ring.[5]
-
After the reaction is complete, wash the mixture with an aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to yield the crude product.
-
Purify the final product, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, by vacuum distillation or column chromatography.
Chemical Reactivity
The reactivity of the this compound system is primarily dictated by the aromatic ring.
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating ether oxygen. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will preferentially occur at the positions ortho and para to the activating group. The precise regioselectivity will be influenced by steric hindrance from the fused dihydrofuran ring. In the parent benzofuran system, electrophilic attack often favors the C2 or C3 position of the furan ring; however, in the dihydro derivative, the aromatic ring is the primary site of electrophilic attack.[7][8]
Oxidation and Reduction: The dihydrofuran ring is generally stable to mild oxidizing and reducing agents. However, under forcing conditions, the ether linkage can be cleaved. The aromatic ring can be hydrogenated under high pressure with a suitable catalyst.
Applications in Drug Discovery and Development
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a variety of biological targets.[9]
A Versatile Pharmacophore
The rigid, three-dimensional structure of the this compound core allows for the precise positioning of functional groups to interact with biological targets. This has led to its incorporation into a wide range of therapeutic agents.
Caption: Diverse applications of the 2,3-dihydrobenzofuran scaffold.
Case Studies in Drug Development
-
Kinase Inhibitors: Derivatives of 2,3-dihydrobenzofuran have been explored as potent inhibitors of various kinases, which are crucial targets in oncology. For instance, novel benzofuran derivatives have been synthesized and shown to inhibit mTOR, a key regulator of cell growth and proliferation.[10] Others have been designed as CDK2 inhibitors, which are involved in cell cycle regulation.[11]
-
Neurodegenerative Diseases: The scaffold is a promising platform for developing treatments for conditions like Alzheimer's disease.[12][13][14] Benzofuran-based compounds have been designed as inhibitors of acetylcholinesterase and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's.[13] Furthermore, some derivatives have shown neuroprotective effects against excitotoxicity and oxidative stress.[15]
-
Anti-inflammatory Agents: The 2,3-dihydrobenzofuran structure has been utilized to develop potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response.[9] This makes it a valuable lead for the development of new anti-inflammatory drugs.
Conclusion and Future Perspectives
This compound, while unassuming in its structure, is a powerful and versatile building block in modern chemistry. Its journey from an intermediate in agrochemicals to a privileged scaffold in drug discovery highlights the enduring relevance of fundamental heterocyclic chemistry. As our understanding of disease pathways deepens, the ability to derivatize this core structure will undoubtedly lead to the development of novel, highly specific, and effective therapeutic agents. The continued exploration of innovative synthetic methodologies will further unlock the potential of this remarkable molecule, paving the way for future breakthroughs in medicine and beyond.
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A Technical Guide to the Discovery and Isolation of 2,3-Dihydro-2,2-dimethylbenzofuran from Natural Sources
This guide provides an in-depth exploration of the discovery and isolation of 2,3-Dihydro-2,2-dimethylbenzofuran from its natural sources. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1][2] Molecules incorporating this core structure have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific subject of this guide, this compound, represents a fundamental structure within this class of compounds, making its efficient isolation from natural sources a topic of significant interest for further derivatization and biological evaluation.
Natural Occurrence: A Focus on the Asteraceae Family
This compound and its derivatives are predominantly found in the plant kingdom, with the Asteraceae family being a particularly rich source.[1] Several species within this family have been identified as producers of these valuable compounds.
Prominent Natural Sources
-
Ageratum conyzoides (Billygoat-weed): This invasive tropical herb is a well-documented source of various benzofuran derivatives.[5][6] The essential oil of A. conyzoides is particularly rich in chromenes, which are structurally related to dihydrobenzofurans.[7][8]
-
Laggera alata : This species, also belonging to the Asteraceae family, has been investigated for its chemical constituents, which include a variety of bioactive compounds.[9][10]
-
Helianthella uniflora (Oneflower Helianthella): Native to North America, this plant is another member of the Asteraceae family that has been reported to contain dihydrobenzofuran derivatives.[11][12][13]
The biosynthesis of these compounds in plants is a complex process, often involving the cyclization of phenolic precursors. Understanding the distribution of these compounds across different plant species and even within different plant tissues is crucial for selecting the optimal starting material for isolation.
Isolation and Purification: A Methodical Approach
The isolation of this compound from its natural matrix is a multi-step process that requires careful consideration of the compound's physicochemical properties. The general workflow involves extraction, purification, and characterization.
Caption: Overall workflow for the isolation of this compound.
Part 1: Extraction - Liberating the Target Compound
The initial step involves extracting the desired compound from the plant matrix. The choice of extraction method is paramount and is dictated by the volatility and polarity of this compound.
Causality Behind Method Selection: Steam Distillation
For volatile and semi-volatile compounds like this compound, steam distillation is the method of choice.[14][15] This technique is particularly advantageous for several reasons:
-
Thermal Stability: It allows for the extraction of heat-sensitive compounds at temperatures below their boiling points, thus minimizing thermal degradation.[10]
-
Selectivity: It is highly selective for volatile compounds, effectively separating them from non-volatile components of the plant matrix.
-
Efficiency: For compounds with sufficient volatility, steam distillation can provide a high yield of the essential oil containing the target molecule.[16]
Alternative Method: Solvent Extraction
Solvent extraction offers an alternative approach, particularly for less volatile derivatives or when a broader range of compounds is of interest.[17] The choice of solvent is critical and should be based on the principle of "like dissolves like."[12][18] For moderately polar compounds like dihydrobenzofurans, solvents such as ethanol, methanol, or acetone can be effective.[1][18]
Table 1: Comparison of Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Steam Distillation | Co-distillation with water | Lower operating temperature, selective for volatiles, no solvent residue | Only applicable to volatile and steam-stable compounds, can cause hydrolysis |
| Solvent Extraction | Differential solubility | Applicable to a wide range of polarities, can be highly efficient | Potential for co-extraction of impurities, requires solvent removal, potential for thermal degradation during solvent evaporation |
Detailed Protocol: Steam Distillation of Ageratum conyzoides
This protocol outlines the extraction of the essential oil from the aerial parts of Ageratum conyzoides, a known source of benzofuran derivatives.
Materials and Equipment:
-
Fresh or air-dried aerial parts of Ageratum conyzoides
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flasks (2 L and 500 mL)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the Clevenger-type apparatus with a 2 L round-bottom flask containing the plant material and a sufficient amount of distilled water to cover it.
-
Distillation: Gently heat the flask using a heating mantle to generate steam. The steam will pass through the plant material, carrying the volatile compounds with it.[19]
-
Condensation: The steam and volatile compound mixture will then pass into the condenser, where it will cool and condense back into a liquid.
-
Collection: The condensed liquid, a mixture of water (hydrosol) and the essential oil, is collected in the collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.
-
Separation: After the distillation is complete (typically after 3-4 hours, when no more oil is being collected), carefully separate the essential oil from the hydrosol using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Part 2: Purification - Isolating the Target Molecule
The crude essential oil obtained from steam distillation is a complex mixture of various volatile compounds.[20][21] To isolate this compound, a chromatographic purification step is necessary.
Causality Behind Method Selection: Column Chromatography
Column chromatography is a versatile and widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.[22][23] The choice of stationary and mobile phases is crucial for achieving good separation.
-
Stationary Phase: For moderately polar compounds like this compound, silica gel is the most common stationary phase due to its polar nature.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate , is typically used as the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be selectively eluted from the column.
Caption: Schematic of the column chromatography purification process.
Detailed Protocol: Column Chromatography Purification
Materials and Equipment:
-
Crude essential oil
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve a known amount of the crude essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in small fractions using test tubes or a fraction collector.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC and/or GC-MS analysis) and evaporate the solvent under reduced pressure to obtain the purified compound.
Part 3: Characterization - Confirming the Identity and Purity
Once isolated, the identity and purity of this compound must be confirmed using spectroscopic techniques.[24][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of volatile compounds.[20] The retention time in the GC provides information on the compound's volatility, while the mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule, including the number and types of protons and carbons and their connectivity.[26][27][28]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of specific frequencies of infrared radiation.[24]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Key Expected Signals |
| ¹H NMR | Aromatic protons, methylene protons (-CH₂-), and two singlet signals for the gem-dimethyl groups (-C(CH₃)₂). |
| ¹³C NMR | Aromatic carbons, a methylene carbon, a quaternary carbon, and a methyl carbon signal. |
| IR (cm⁻¹) | Aromatic C-H stretching, aliphatic C-H stretching, and C-O-C stretching. |
| MS (m/z) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |
Conclusion
The discovery and isolation of this compound from natural sources, particularly from the Asteraceae family, is a well-defined process that relies on the principles of natural product chemistry. The selection of steam distillation for extraction and column chromatography for purification are logical choices based on the physicochemical properties of the target molecule. This guide provides a comprehensive framework for researchers to successfully isolate this valuable compound for further investigation into its biological activities and potential applications in drug discovery and development.
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An In-Depth Technical Guide to the Toxicological Profile of 2,3-Dihydro-2,2-dimethylbenzofuran and its Phenolic Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-2,2-dimethylbenzofuran serves as the core chemical structure for a class of compounds with significant biological activity. While toxicological data on the parent compound itself is limited, extensive research has been conducted on its derivatives, most notably the N-methylcarbamate insecticide Carbofuran. A primary metabolite of Carbofuran, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (also known as Carbofuran phenol), is central to understanding the complete toxicological landscape. This guide provides a comprehensive analysis of the toxicological profile of this key phenolic metabolite, drawing upon available data and placing it in the context of its parent compounds and the broader benzofuran chemical class.
This document will delve into the metabolic pathways, acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity associated with 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. By synthesizing data from regulatory assessments, peer-reviewed literature, and comparative toxicological studies, this guide aims to provide a nuanced understanding of its potential risks and mechanisms of action.
Metabolism and Pharmacokinetics: The Journey from Parent Compound to Metabolite
The primary route of formation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol in biological systems is through the hydrolysis of Carbofuran.[1] This metabolic transformation is a critical detoxification step, as the resulting phenolic metabolite exhibits significantly lower toxicity compared to the parent carbamate insecticide.[2]
The metabolic fate of Carbofuran is complex, involving both Phase I and Phase II reactions.
-
Phase I Metabolism: Primarily occurs in the liver and is mediated by the Cytochrome P450 (CYP) enzyme superfamily.[1]
-
Phase II Metabolism: The hydroxylated metabolites, including 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, undergo conjugation reactions, primarily glucuronidation and sulfation. This increases their water solubility and facilitates their excretion, mainly through urine.[1]
A study on the sublethal acute toxicity of Carbosulfan, which is metabolically activated to Carbofuran, demonstrated the rapid formation of Carbofuran and its subsequent metabolites in rats.[4] This highlights the dynamic interplay of activation and detoxification pathways in determining the overall toxicity.
Caption: Workflow for Acute Inhalation Toxicity Study.
Conclusion
The toxicological profile of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol indicates a compound of relatively low acute and systemic toxicity. Its formation from the hydrolysis of Carbofuran represents a significant detoxification pathway. However, the potential for skin, eye, and respiratory irritation warrants appropriate handling precautions. While specific data on its genotoxicity and carcinogenicity are lacking, the broader class of benzofurans has demonstrated carcinogenic potential in animal studies, suggesting that further investigation may be warranted for a complete risk assessment. For drug development professionals, understanding the metabolic fate of benzofuran-containing compounds is crucial, as the generation of phenolic metabolites can significantly alter the toxicological profile of the parent molecule.
References
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physical and chemical properties of 2,3-Dihydro-2,2-dimethylbenzofuran
An In-depth Technical Guide to 2,3-Dihydro-2,2-dimethylbenzofuran
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize this scaffold in their work. The information is structured to deliver not just data, but also the scientific rationale behind its synthesis and reactivity, ensuring a deeper understanding for practical application.
Introduction and Strategic Importance
This compound is a heterocyclic organic compound. Its structure is characterized by a benzene ring fused to a five-membered dihydrofuran ring, with two methyl groups attached to the carbon atom at position 2. This core structure is of significant interest in synthetic and medicinal chemistry.
The strategic importance of the 2,3-dihydrobenzofuran scaffold lies in its role as a "privileged structure". This means it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the design of novel therapeutic agents.[1][2] Derivatives of this core have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and cannabinoid receptor modulation.[2][3] Furthermore, functionalized versions, such as 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, are crucial intermediates in the synthesis of agrochemicals, most notably the insecticide Carbofuran.[4][5]
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical compound. The physical and spectroscopic properties of this compound and its key 7-hydroxy derivative are summarized below.
Physical Properties
The following table outlines the key physical properties for this compound and its important precursor, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.
| Property | This compound | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |
| Molecular Formula | C₁₀H₁₂O[6] | C₁₀H₁₂O₂[7][8] |
| Molecular Weight | 148.20 g/mol [6] | 164.20 g/mol [7][8] |
| CAS Number | 6337-33-3[6] | 1563-38-8 |
| Appearance | - | Odorless, white crystalline solid[7][9] |
| Density | - | 1.101 g/mL at 25 °C |
| Refractive Index | - | n20/D 1.541 |
| Flash Point | - | 113 °C (closed cup) |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals that are characteristic of the this compound structure. Key expected resonances include signals from the aromatic protons, a singlet corresponding to the two equivalent methyl groups at the C2 position, and a singlet for the methylene protons at the C3 position.[10][11]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the aromatic carbons, the quaternary carbon at C2, the two equivalent methyl carbons, and the methylene carbon at C3.[12]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural confirmation.[13]
-
Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying functional groups. Key absorptions for the 2,3-dihydrobenzofuran core include C-O-C (ether) stretching vibrations. For derivatives like the 7-hydroxy analog, a broad O-H stretching band will also be prominent.
Chemical Properties and Reactivity
The reactivity of the this compound system is primarily dictated by the aromatic ring and any functional groups attached to it.
-
Aromatic Ring Reactivity : The benzene portion of the molecule can undergo electrophilic aromatic substitution reactions. The ether oxygen atom acts as an activating group, directing incoming electrophiles to the ortho and para positions.
-
Reactivity of Derivatives : The 7-hydroxy derivative (2,3-Dihydro-2,2-dimethyl-7-benzofuranol) is the most synthetically versatile intermediate. The hydroxyl group behaves as a phenol, reacting as a weak organic acid.[8] It is incompatible with strong oxidizing agents and strong bases.[7][9] This phenolic hydroxyl group is the key site for derivatization, for example, in the synthesis of carbamate esters like Carbofuran.[9]
Synthesis Protocol: Preparation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
The synthesis of the 7-hydroxy derivative is a critical process for accessing a wide range of functionalized analogs. One established method involves the thermal rearrangement and cyclization of 2-methallyloxyphenol, which can be prepared from catechol.[5][14] An alternative patented process starts from the more economical 2-hydroxyacetophenone.[5]
Below is a detailed protocol based on the patented synthesis route, which showcases a multi-step transformation.
Experimental Workflow
Caption: Synthetic workflow for 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.
Step-by-Step Methodology
This protocol is adapted from a patented process and should be performed with appropriate safety precautions in a fume hood.[5]
-
Step 1: Synthesis of 2-Acetylphenyl Methallyl Ether
-
Rationale: This is a standard Williamson ether synthesis. The phenolic proton of 2-hydroxyacetophenone is deprotonated by a base, and the resulting phenoxide acts as a nucleophile, attacking the methallyl halide.
-
Procedure:
-
Combine 2-hydroxyacetophenone, a methallyl halide (e.g., methallyl chloride), and an aqueous alkali solution (e.g., sodium hydroxide).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture, perform an extraction with a suitable organic solvent (e.g., chloroform), and wash the organic layer.
-
Remove the solvent under vacuum to yield the crude ether.
-
-
-
Step 2: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran
-
Rationale: This step involves a thermal Claisen rearrangement followed by an intramolecular cyclization. Heating in the presence of an acid catalyst facilitates both transformations in a single step.
-
Procedure:
-
Heat the 2-acetylphenyl methallyl ether with an acid catalyst (e.g., anhydrous magnesium chloride) at high temperatures (e.g., 190-200 °C) for several hours.
-
Purify the product by vacuum distillation. The resulting distillate can be further purified by recrystallization from a non-polar solvent like pentane.
-
-
-
Step 3: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran
-
Rationale: This is a Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom between the carbonyl carbon and the aromatic ring of the acetyl group, converting the ketone into an ester.
-
Procedure:
-
Dissolve the acetylbenzofuran from Step 2 in a solvent like chloroform.
-
Add peracetic acid and stir the mixture at room temperature for an extended period (e.g., 3 days), monitoring for the consumption of the starting material.
-
-
-
Step 4: Hydrolysis to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
-
Rationale: The final step is a simple base-catalyzed hydrolysis (saponification) of the acetate ester to yield the desired phenol.
-
Procedure:
-
Remove the solvent from the previous step's reaction mixture.
-
Add a solution of sodium hydroxide in aqueous ethanol.
-
Reflux the mixture for a few hours to ensure complete hydrolysis.
-
After cooling, acidify the mixture to protonate the phenoxide, and then extract the final product into an organic solvent.
-
Purify by standard methods such as chromatography or recrystallization.
-
-
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a versatile building block with established and potential applications in several fields.
Caption: Application pathways for the 2,3-dihydrobenzofuran scaffold.
-
Agrochemicals : The most prominent industrial application is in the production of Carbofuran, a broad-spectrum carbamate pesticide. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is the direct precursor to this insecticide.[4][14]
-
Medicinal Chemistry : The dihydrobenzofuran core is recognized as a valuable scaffold for developing new drugs.[15]
-
Anti-inflammatory Agents : Certain derivatives have shown potent anti-inflammatory activity, in some cases by inhibiting prostaglandin synthesis.[3] Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory effects.[2]
-
Anticancer Activity : Studies have explored the cytotoxic effects of benzofuran derivatives against various cancer cell lines, indicating their potential as anticancer agents.[2][15]
-
Cannabinoid Receptor 2 (CB2) Agonists : The scaffold has been used to design potent and selective CB2 agonists, which are of interest for treating neuropathic pain and other inflammatory conditions.
-
Safety and Handling
Safe handling of this compound and its derivatives is crucial. The following information is based on available safety data for the 7-hydroxy and 7-amino derivatives.
-
Hazard Classification : Derivatives are often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[16][17]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) :
-
Storage :
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An In-depth Technical Guide to the Multifaceted Mechanisms of Action of the 2,3-Dihydrobenzofuran Scaffold
<
Introduction: The 2,3-Dihydrobenzofuran Core - A Privileged Scaffold in Bioactive Compound Design
The 2,3-dihydrobenzofuran moiety, and specifically its 2,2-dimethyl substituted variant, represents a core chemical structure of significant interest in the fields of toxicology, pharmacology, and drug development. While the parent compound itself is not endowed with potent biological activity, it serves as a "privileged scaffold"—a molecular framework that, with targeted chemical modifications, gives rise to a diverse array of highly active molecules. The versatility of this scaffold is demonstrated by its presence in compounds ranging from highly toxic insecticides to promising therapeutic agents targeting inflammation and neuropathic pain.
This guide provides an in-depth exploration of the varied mechanisms of action associated with the 2,3-dihydro-2,2-dimethylbenzofuran core. We will dissect its role as a precursor to toxic metabolites and, more significantly, explore how derivatives built upon this scaffold engage with distinct biological targets to elicit potent pharmacological responses. This analysis is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Part 1: The Legacy Context: A Metabolite Precursor in Acetylcholinesterase Inhibition
The most widely known compound containing the this compound core is Carbofuran, a broad-spectrum N-methylcarbamate pesticide.[1][2] Its mechanism of action is a classic example of neurotoxicity and serves as a critical starting point for understanding the scaffold's toxicological relevance.
Primary Mechanism of Action: Reversible Acetylcholinesterase (AChE) Inhibition
Carbofuran's primary mode of action is the potent, reversible inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is essential for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal.[3][5]
The mechanism proceeds as follows:
-
Binding: Carbofuran, acting as a competitive inhibitor, binds to the active site of AChE.[3]
-
Carbamoylation: The carbamate moiety of the Carbofuran molecule is transferred to a critical serine residue within the enzyme's active site. This process, known as carbamoylation, renders the enzyme inactive.[4]
-
ACh Accumulation: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and excessive stimulation of cholinergic receptors.[3]
-
Cholinergic Crisis: This overstimulation results in a state known as cholinergic syndrome or crisis, manifesting in a range of symptoms (e.g., salivation, lacrimation, muscle tremors, paralysis) that can be lethal.[3][4]
Metabolic Pathway and the Role of the Scaffold
The this compound core is central to Carbofuran's structure and metabolism. In vivo, Carbofuran undergoes oxidative metabolism, primarily yielding 3-hydroxycarbofuran and its metabolite, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (carbofuran phenol).[6] While 3-hydroxycarbofuran retains significant anticholinesterase activity, carbofuran phenol is considerably less toxic.[7] This metabolic breakdown is a key detoxification pathway.
Caption: Metabolic pathway of Carbofuran.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The standard method for quantifying AChE inhibition is the colorimetric assay developed by Ellman.[8][9]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified spectrophotometrically at 412 nm.[8][10] The rate of color formation is proportional to AChE activity.
Step-by-Step Methodology: [8][10][11]
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 8.0).
-
DTNB Solution (e.g., 10 mM in buffer).
-
ATCh Substrate Solution (e.g., 75 mM in buffer).
-
AChE Enzyme Solution (e.g., from electric eel or human erythrocytes, diluted to a working concentration).
-
Test Inhibitor Solution (e.g., Carbofuran or derivatives) prepared in a series of dilutions.
-
-
Assay Setup (96-well plate format):
-
To appropriate wells, add:
-
Phosphate buffer.
-
Test inhibitor solution (or buffer for control).
-
DTNB solution.
-
AChE enzyme solution.
-
-
Include a blank control containing buffer in place of the enzyme.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against inhibitor concentration.
-
Part 2: Therapeutic Mechanisms of 2,3-Dihydrobenzofuran Derivatives
Moving from toxicology to therapeutics, medicinal chemists have successfully utilized the 2,3-dihydrobenzofuran scaffold to design potent and selective modulators of key protein targets involved in disease, particularly in inflammation and pain.
Cannabinoid Receptor 2 (CB2) Agonism for Neuropathic Pain
A significant breakthrough has been the development of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[12][13] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and microglia in the central nervous system.[14][15] Its activation is a promising strategy for treating neuropathic pain and inflammation without the psychoactive side effects associated with CB1 receptor activation.[12]
Mechanism of Action: CB2 receptor agonists based on the dihydrobenzofuran scaffold bind to and activate the CB2 receptor. As a Gi/o-coupled receptor, this activation triggers a downstream signaling cascade:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]
-
Modulation of Ion Channels: The Gβγ subunit can modulate the activity of various ion channels.[16]
-
MAPK/ERK Pathway Activation: CB2 activation is also coupled to the MAPK-ERK signaling pathway, which influences cellular processes like cell migration and immune responses.[15][17]
-
Cytokine Modulation: In immune cells, CB2 activation can modulate the release of cytokines, often leading to an anti-inflammatory response through the induction of interleukins like IL-6 and IL-10.[17][18]
Caption: Simplified CB2 Receptor Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay for CB2 Receptor
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[19]
Principle: The assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]CP-55,940) that has a known high affinity for the CB2 receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound.[19][20]
Step-by-Step Methodology: [19][20][21]
-
Membrane Preparation:
-
Harvest cells engineered to express a high density of human CB2 receptors (e.g., HEK-293 or CHO cells).
-
Homogenize the cells in a cold lysis buffer and pellet the cell membranes via centrifugation.
-
Wash and resuspend the membrane pellet in an assay binding buffer. Determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Cell membrane preparation (a specific amount of protein, e.g., 10-20 µg).
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound (e.g., a dihydrobenzofuran derivative).
-
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive CB2 ligand to block all specific binding.
-
-
Incubation: Incubate the plate for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki (inhibition constant), a true measure of affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inhibition of Prostaglandin Synthesis for Anti-inflammatory Action
Derivatives such as 2,3-dihydrobenzofuran-2-ones have been identified as powerful anti-inflammatory agents that act by inhibiting prostaglandin synthesis.[22] Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[23] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes and microsomal prostaglandin E2 synthase (mPGES-1).[23][24]
Mechanism of Action: These compounds reduce inflammation by inhibiting one or more enzymes in the arachidonic acid cascade.
-
COX Inhibition: Some derivatives may directly inhibit COX-1 and/or COX-2, preventing the conversion of arachidonic acid to the prostaglandin precursor PGH2.[22][25]
-
mPGES-1 Inhibition: More recent research has focused on developing dihydrobenzofuran derivatives that selectively inhibit mPGES-1, the terminal enzyme that converts PGH2 to the pro-inflammatory PGE2.[24] This is a desirable target as it may spare the production of other important prostanoids and reduce the side effects associated with non-selective COX inhibitors.
Caption: Inhibition points in the Prostaglandin Synthesis Pathway.
Experimental Protocol: In Vitro Prostaglandin Synthesis Inhibition Assay
This assay measures a compound's ability to inhibit the production of prostaglandins (e.g., PGE2) in a cell-based or cell-free system.[26]
Principle: A source of COX enzymes (e.g., cultured macrophages, ram seminal vesicle microsomes) is incubated with the substrate arachidonic acid in the presence or absence of an inhibitor. The amount of PGE2 produced is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[23][26]
Step-by-Step Methodology: [23][27]
-
Enzyme/Cell Source Preparation:
-
Cell-based: Culture cells that express COX enzymes (e.g., macrophages, HEK-293 cells overexpressing COX-1 or COX-2).[28] For COX-2 assays, cells may be pre-stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell-free: Prepare microsomes from a tissue rich in COX enzymes (e.g., ram seminal vesicles).
-
-
Assay Setup:
-
In a suitable reaction vessel or plate, add:
-
Enzyme/cell preparation.
-
Necessary cofactors (e.g., reduced glutathione).
-
Varying concentrations of the test inhibitor (e.g., a dihydrobenzofuran-2-one).
-
-
-
Pre-incubation: Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a defined concentration of arachidonic acid to start the synthesis of prostaglandins. Incubate for a set time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid or by placing on ice).
-
PGE2 Quantification (ELISA):
-
Centrifuge the samples to pellet any debris.
-
Analyze the supernatants for PGE2 concentration using a commercial PGE2 ELISA kit according to the manufacturer's protocol. This typically involves a competitive binding reaction between the sample PGE2 and a labeled PGE2 conjugate for a limited number of anti-PGE2 antibody binding sites.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 synthesis for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Toxicological Profile Summary
The toxicity associated with the this compound scaffold is highly dependent on the specific substitutions on the molecule.
| Compound Class | Primary Hazard | Acute Oral LD50 (Rats) | Reference |
| Carbofuran | High acute neurotoxicity via AChE inhibition | 8–14 mg/kg | [2] |
| Carbofuran Phenol | Skin and eye irritant | Significantly less toxic than Carbofuran | [29] |
| Therapeutic Derivatives | Generally low acute toxicity; specific profiles depend on the target and structure. | Not established as acutely toxic in the same manner as Carbofuran. | [12][13] |
This table provides a generalized summary. Specific toxicological data should be consulted for individual compounds.
Conclusion and Future Directions
The this compound scaffold is a remarkable example of chemical versatility. Its foundational role in the highly toxic insecticide Carbofuran, acting via acetylcholinesterase inhibition, contrasts sharply with its successful application in modern medicinal chemistry. By leveraging this "privileged structure," scientists have developed highly selective therapeutic candidates that operate through entirely different mechanisms, including the activation of CB2 receptors for pain and the inhibition of prostaglandin synthesis for inflammation.
The journey of this scaffold from potent neurotoxin to promising therapeutic agent underscores a fundamental principle of drug development: a core molecular structure can be expertly tailored to achieve vastly different and highly specific biological outcomes. Future research will undoubtedly continue to exploit the favorable properties of the dihydrobenzofuran core to design novel modulators for a wide range of biological targets, further expanding its impact on human health.
References
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Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615–1629. [Link]
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Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]
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Atwood, B. K., & Mackie, K. (2010). CB2: a cannabinoid receptor with an identity crisis. British Journal of Pharmacology, 160(3), 467–479. [Link]
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Gupta, R. C. (1994). Carbofuran toxicity. Journal of Toxicology and Environmental Health, 43(4), 383–418. [Link]
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Naguib, M., Diaz, P., Phatak, S. S., Xu, J., Astruc-Diaz, F., Thompson, C. M., & Cavasotto, C. N. (2009). 2,3-dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]
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Basu, S., & Dittel, B. N. (2021). The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update. International Journal of Molecular Sciences, 22(16), 8883. [Link]
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Dasram, M. H., Walker, R. B., & Khamanga, S. M. (2023). Endocannabinoid Signaling Pathways. Encyclopedia.pub. [Link]
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SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]
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Lu, C., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes. ACS Pharmacology & Translational Science, 2(6), 453–465. [Link]
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Ferguson, P. W., Dey, M. S., Jewell, S. A., & Krieger, R. I. (1984). Carbofuran Metabolism and Toxicity in the Rat. Toxicological Sciences, 4(1), 14–21. [Link]
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Mishra, V., et al. (2020). Carbofuran toxicity and its microbial degradation in contaminated environments. Chemosphere, 259, 127433. [Link]
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Jeyabalan, T., & Mohan, R. R. (2022). Carbofuran pesticide toxicity to the eye. Experimental Eye Research, 218, 108999. [Link]
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Baharudin, N. S., Ahmad, H., & Hossain, M. S. (2023). Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Pertanika Journal of Science & Technology, 32(1), 285-322. [Link]
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Wikipedia. (2024). Carbofuran. [Link]
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PubChem. (n.d.). Carbofuran. National Center for Biotechnology Information. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Pesticides Info. (2024, February 27). Carbofuran: Uses, Mode of Action, and Application [Video]. YouTube. [Link]
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AERU. (n.d.). Carbofuran (Ref: OMS 864). University of Hertfordshire. [Link]
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Church, D. F., et al. (1990). A prostaglandin synthase inhibition assay with detection by elisa. Prostaglandins, 39(4), 437-448. [Link]
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Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 983-991. [Link]
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Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
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Sykes, D. A., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1369931. [Link]
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ResearchGate. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]
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Santhosh, S., & Senthilkumar, N. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-072. [Link]
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ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1.... [Link]
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MDPI. (2022). Inhibition of Inflammation by an Air-Based No-Ozone Cold Plasma in TNF-α-Induced Human Keratinocytes: An In Vitro Study. International Journal of Molecular Sciences, 23(15), 8345. [Link]
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Khan, I., et al. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Molecules, 28(16), 5988. [Link]
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ResearchGate. (2023). Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. [Link]
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Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay [Video]. YouTube. [Link]
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Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
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ResearchGate. (n.d.). Synthesis and antiacetylcholinesterase activity evaluation of new 2-aryl benzofuran derivatives. [Link]
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Hiranuma, T., et al. (1984). Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo. Biochemical Pharmacology, 33(15), 2473-2478. [Link]
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Australian Journal of Chemistry. (2002). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. CSIRO Publishing. [Link]
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NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. NIST WebBook. [Link]
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Methodological & Application
Synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran Derivatives: An Application Note and Protocol
This guide provides a comprehensive protocol for the synthesis of 2,3-dihydro-2,2-dimethylbenzofuran derivatives, valuable scaffolds in medicinal chemistry and agrochemicals. The focus is on the robust and well-established Claisen rearrangement route for the preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, a key intermediate in the production of the insecticide carbofuran.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice.
Introduction and Significance
The 2,3-dihydrobenzofuran skeleton is a privileged structure in a multitude of biologically active natural products and synthetic compounds.[2] The rigid, fused-ring system provides a well-defined three-dimensional arrangement for substituents, making it an attractive motif for the design of novel therapeutic agents and agrochemicals. The 2,2-dimethyl substitution pattern is a common feature in this class of compounds, imparting specific physicochemical properties.
This application note will detail a reliable, multi-step synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from readily available starting materials: catechol and methallyl chloride. The synthetic strategy hinges on two key transformations: the selective mono-etherification of catechol and a subsequent thermal Claisen rearrangement followed by intramolecular cyclization.
Overall Synthetic Strategy
The synthesis proceeds in two main stages, as depicted in the workflow below. The first stage involves the selective O-alkylation of catechol with methallyl chloride to form 2-(methallyloxy)phenol. The second stage is a one-pot thermal process that combines a Claisen rearrangement to an ortho-allyl phenol intermediate, followed by an intramolecular hydroalkoxylation to yield the desired 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
Figure 1: Overall workflow for the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Catechol | 120-80-9 | 110.11 | Corrosive, toxic |
| Methallyl chloride | 563-47-3 | 90.55 | Flammable, Lachrymator |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | Hygroscopic |
| Acetone (anhydrous) | 67-64-1 | 58.08 | Flammable, volatile |
| N,N-Diethylaniline | 91-66-7 | 149.23 | Toxic, high-boiling |
| Diethyl ether | 60-29-7 | 74.12 | Extremely flammable |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | Corrosive |
| Sodium hydroxide | 1310-73-2 | 40.00 | Corrosive |
| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Procedure
Stage 1: Synthesis of 2-(Methallyloxy)phenol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add catechol (22.0 g, 0.2 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and anhydrous acetone (250 mL).
-
Addition of Methallyl Chloride: Stir the mixture under a nitrogen atmosphere and add methallyl chloride (18.1 g, 0.2 mol) dropwise over 30 minutes at room temperature. The addition of methallyl chloride can be exothermic, and a cooling bath may be necessary to maintain the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with 1 M sodium hydroxide solution (2 x 100 mL) to remove any unreacted catechol. Then, wash with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methallyloxy)phenol as an oil. The product can be purified further by vacuum distillation if necessary.
Stage 2: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude 2-(methallyloxy)phenol (16.4 g, 0.1 mol) and N,N-diethylaniline (50 mL).
-
Thermal Rearrangement and Cyclization: Heat the mixture to reflux (approximately 215-220 °C) and maintain for 4-6 hours.[3] The Claisen rearrangement is a thermal process, and high temperatures are necessary for the reaction to proceed.[3][4]
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether (150 mL).
-
Acid Wash: Wash the organic solution with 1 M hydrochloric acid (3 x 100 mL) to remove the N,N-diethylaniline.
-
Base Extraction: Extract the desired product from the organic layer with 1 M sodium hydroxide solution (3 x 100 mL). The phenolic product will dissolve in the aqueous basic solution.
-
Acidification and Product Isolation: Cool the combined aqueous extracts in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product will precipitate as a solid or an oil.
-
Final Extraction and Purification: Extract the product with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography.
Mechanistic Insights
The conversion of 2-(methallyloxy)phenol to 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is a fascinating cascade of a pericyclic reaction followed by an intramolecular cyclization.
Figure 2: Mechanistic pathway for the formation of the dihydrobenzofuran ring.
The reaction is initiated by a thermal Claisen rearrangement , a[4][4]-sigmatropic rearrangement.[5] This is a concerted process that proceeds through a cyclic, six-membered transition state.[6] The allyl group migrates from the oxygen atom to the ortho position of the benzene ring.[3] This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol, 3-methallyl-catechol.
Following the rearrangement, an intramolecular hydroalkoxylation occurs. The phenolic hydroxyl group attacks the internal carbon of the double bond of the methallyl group in a Markovnikov fashion. This cyclization is also promoted by heat and results in the formation of the stable five-membered dihydrofuran ring.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in Stage 1 | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure reagents are anhydrous. |
| Formation of diether byproduct | Use a slight excess of catechol to favor mono-alkylation. | |
| Loss of product during basic wash | Ensure the pH of the wash is sufficiently high to deprotonate catechol but not the product if it has electron-withdrawing groups. For this specific product, this is not a major concern. | |
| Low yield in Stage 2 | Incomplete rearrangement/cyclization | Ensure the reaction temperature is high enough and maintained for a sufficient duration. The use of a high-boiling solvent is critical. |
| Polymerization of the starting material or product | Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidative side reactions. | |
| Product is difficult to purify | Presence of N,N-diethylaniline | Ensure thorough washing with hydrochloric acid during the work-up. Multiple washes may be necessary. |
| Oily product that does not solidify | Try scratching the flask with a glass rod or adding a seed crystal to induce crystallization. If this fails, purification by column chromatography on silica gel is recommended. |
Safety Precautions
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Catechol: Is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Methallyl chloride: Is a flammable liquid and a lachrymator (causes tearing).[7] It should be handled with extreme care in a fume hood. Keep away from heat and open flames.
-
N,N-Diethylaniline: Is toxic and can be absorbed through the skin. Handle with appropriate gloves.
-
High-Temperature Reactions: The thermal rearrangement in Stage 2 is conducted at high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.
Characterization of the Final Product
The final product, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, should be characterized to confirm its identity and purity.
-
Appearance: Typically a white to off-white solid.
-
Melting Point: 78-81 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75 (t, J=7.8 Hz, 1H), 6.69 (d, J=7.8 Hz, 1H), 6.63 (d, J=7.8 Hz, 1H), 4.95 (s, 1H, -OH), 3.01 (s, 2H), 1.46 (s, 6H).[2]
-
¹³C NMR (CDCl₃, 101 MHz): δ 144.1, 142.9, 122.1, 121.8, 118.5, 110.2, 88.9, 41.5, 28.4.
References
- Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
-
Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]
- Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48.
- U.S. Patent 3,419,579 A, "Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol," December 31, 1968.
- U.S. Patent 4,297,284 A, "Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran," October 27, 1981.
-
PubChem. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Available at: [Link]
- Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. University College London.
- Kossakowski, J., et al. (2009). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 66(5), 539-546.
-
Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]
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Introduction: The Significance of 2,3-Dihydro-2,2-dimethylbenzofuran Analysis
An In-Depth Guide to the Analytical Determination of 2,3-Dihydro-2,2-dimethylbenzofuran
This compound, also known as carbofuran phenol, is the primary phenolic metabolite of carbofuran, a broad-spectrum carbamate pesticide.[1][2][3] Carbofuran has been widely used to control insects and nematodes in a variety of agricultural crops. Due to its toxicity, the presence of carbofuran and its metabolites in soil, water, and food products is a significant concern for environmental and consumer safety. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various commodities.[2]
Therefore, the development of robust, sensitive, and reliable analytical methods for the detection and quantification of this compound is paramount. This application note provides detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, analytical scientists, and professionals in the fields of environmental science, food safety, and drug development. The methodologies are grounded in established principles of analytical chemistry and emphasize the importance of rigorous method validation to ensure data integrity.
Part 1: Foundational Strategy - Sample Preparation
The analytical journey begins with the effective extraction of the target analyte from its matrix. The choice of sample preparation technique is critical and is dictated by the matrix's complexity (e.g., soil, plant tissue, water). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and effective approach for pesticide residue analysis in diverse matrices.[4][5]
Protocol 1: Modified QuEChERS for Solid Samples (Soil, Plant Tissue)
This protocol outlines a generalized extraction and cleanup procedure for solid matrices. The core principle is an initial extraction with an organic solvent, followed by partitioning and dispersive solid-phase extraction (d-SPE) for cleanup.
Step-by-Step Methodology:
-
Homogenization:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. Rationale: Acetonitrile provides efficient extraction for a wide range of pesticide polarities and is immiscible with water following salt addition, facilitating partitioning.
-
If the sample is dry (like soil), add an appropriate amount of water to hydrate it before adding acetonitrile.
-
Add internal standards if required.
-
Add a salt packet containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride). Rationale: MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase, while NaCl helps to reduce the formation of emulsions.
-
Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). Rationale: MgSO₄ removes residual water. PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, and sugars from the extract, which are common interferences in food and environmental samples.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Carefully transfer the supernatant into a clean vial.
-
The extract is now ready for analysis by GC-MS or can be evaporated and reconstituted in a suitable solvent for HPLC analysis.
-
Workflow for Sample Preparation
Caption: QuEChERS-based sample preparation workflow.
Part 2: Primary Analytical Protocols
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of semi-volatile compounds like this compound. Its high chromatographic resolution combined with the specificity of mass spectrometric detection provides excellent sensitivity and confirmatory analysis.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | 5977B MSD or equivalent | Offers high sensitivity and selectivity for target compound detection. |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of the analyte onto the column, suitable for trace analysis. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing excellent separation for a wide range of analytes. |
| Oven Program | 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient ensures separation from matrix components and sharp peak shapes. |
| MS Source Temp | 230°C | Optimal temperature for ionization. |
| MS Quad Temp | 150°C | Maintains ion path integrity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-300) & SIM | Full scan for initial identification and library matching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| SIM Ions | 164 (Quantifier) , 149, 131 | Based on the mass spectrum of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. The molecular ion (m/z 164) is often used for quantification due to its specificity.[2][3] |
Step-by-Step Methodology:
-
System Preparation: Ensure the GC-MS system is tuned and has passed leak checks.
-
Calibration: Prepare a series of calibration standards of this compound in the final sample solvent (e.g., acetonitrile) at concentrations spanning the expected sample range (e.g., 5-200 ng/mL).
-
Sample Injection: Inject 1 µL of the prepared sample extract or calibration standard into the GC-MS.
-
Data Acquisition: Acquire data in both Full Scan and SIM modes.
-
Data Analysis:
-
Identify the analyte by its retention time and the presence of characteristic ions. A typical retention time can be around 6-8 minutes depending on the exact conditions.[9]
-
Quantify the analyte using the calibration curve generated from the peak area of the quantifier ion (m/z 164) versus concentration.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection
HPLC is a powerful alternative, particularly for samples that may contain non-volatile or thermally labile compounds. Coupling HPLC with tandem mass spectrometry (MS/MS) provides the highest level of selectivity and sensitivity.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for reproducible liquid-phase separations. |
| Detector | Diode Array Detector (DAD) or Triple Quadrupole MS | DAD for general screening; MS/MS for definitive confirmation and ultra-trace quantification. |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | The C18 stationary phase is the standard for reversed-phase chromatography, ideal for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid improves peak shape and ionization efficiency in MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for eluting analytes in reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient elution is necessary to separate the analyte from matrix interferences and ensure a reasonable run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and can improve peak shape and separation efficiency. |
| Injection Volume | 5 µL | A standard injection volume. |
| UV Wavelength | ~280 nm | A wavelength where benzofuran structures typically absorb. A full scan (200-400 nm) should be run initially to determine the optimal wavelength. |
| MS/MS (ESI+) | MRM transitions to be optimized | Electrospray ionization in positive mode (ESI+) is effective. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[10] |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Reconstitution: If the sample extract is in acetonitrile (from QuEChERS), evaporate it to dryness under a gentle stream of nitrogen and reconstitute it in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape upon injection.
-
Calibration: Prepare calibration standards in the reconstitution solvent across the desired concentration range.
-
Sample Injection: Inject the reconstituted sample or calibration standard.
-
Data Acquisition: Acquire data using the DAD or MS/MS detector.
-
Data Analysis:
-
Identify the analyte by its retention time. A retention time for carbofuran using a similar method was found to be around 4 minutes, so the metabolite would be in a similar range.[11]
-
Quantify using a calibration curve based on peak area versus concentration.
-
Workflow for Analytical Determination
Caption: Overview of GC-MS and HPLC analytical workflows.
Part 3: Scientific Integrity - Method Validation
For any analytical method to be considered trustworthy, it must undergo a thorough validation process.[12][13] This ensures the method is "fit for purpose" and produces accurate and reliable results. Key validation parameters are defined by international guidelines such as SANTE/11312/2021 for pesticide residue analysis.[14]
Key Method Performance Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 |
| Accuracy (Trueness) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. Assessed via recovery studies. | Mean recovery of 70-120%.[14] |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. Measured as Relative Standard Deviation (RSD). | RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise (S/N) ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio of 10:1 or the lowest validated spike level.[12] |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, impurities). | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Matrix Effect | The alteration of the analytical signal of the analyte due to co-eluting compounds from the sample matrix. | Calculated by comparing the slope of the matrix-matched calibration curve to that of the solvent-based curve. Values between -20% and +20% are often considered negligible.[10] |
These parameters must be experimentally determined by analyzing spiked blank matrix samples at various concentration levels.
Conclusion
The protocols detailed in this guide provide a robust framework for the sensitive and selective determination of this compound. The combination of efficient QuEChERS-based sample preparation with high-resolution GC-MS or HPLC-MS/MS analysis ensures reliable quantification in complex matrices. Adherence to the principles of method validation is critical to guarantee that the data generated is accurate, precise, and defensible, meeting the stringent requirements of regulatory compliance and scientific research.
References
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Lawrence, J. F., & Laidlaw, F. A. (1982). High-performance liquid chromatographic methods for the determination of carbofuran and its metabolites. Journal of Chromatography A, 236, 191-197. (Source: [Link])
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Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. (Source: [Link])
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Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. (Source: [Link])
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Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. (Source: [Link])
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Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. (Source: [Link])
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University of Kansas. (n.d.). Samples Preparation Method | Soil Analyses Service Center. (Source: [Link])
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Lozano, A., Kiedrowska, B., Scholten, J., de Kroon, M., de Kok, A., & Fernández-Alba, A. R. (2016). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of AOAC International, 99(2), 522-535. (Source: [Link])
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University of Delaware. (n.d.). Soil Sample Preparation. (Source: [Link])
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U.S. Geological Survey. (n.d.). Soil Sample Preparation Protocol. (Source: [Link])
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Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 43-53. (Source: [Link])
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Al-Shamary, A., Al-Musallam, A., Al-Saeedi, S., & Al-Awadhi, H. (2024). HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera). Scientific Reports, 14(1), 1-12. (Source: [Link])
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Altameme, H. J. M., Hadi, M. Y., & Hameed, I. H. (2015). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. (Source: [Link])
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Tunc, S., & Turgut, C. (2008). Determination of Aldicarb, Propoxur, Carbofuran, Carbaryl and Methiocarb Residues in Honey by HPLC with Post-column Derivatization and Fluorescence Detection. Journal of Food and Drug Analysis, 16(3), 39-45. (Source: [Link])
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Wong, L., & Fisher, F. M. (1975). Determination of carbofuran and its toxic metabolites in animal tissue by gas chromatography of their N-trifluoroacetyl derivatives. Journal of Agricultural and Food Chemistry, 23(2), 315-318. (Source: [Link])
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SpectraBase. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. (Source: [Link])
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National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. PubChem Compound Database. (Source: [Link])
-
Tsoukalas, M., Sarasketa, I., Gkrillas, A., & Bletsou, A. A. (2023). Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS. Environmental Sciences Europe, 35(1), 90. (Source: [Link])
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NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook. (Source: [Link])
-
Begala, M., et al. (2020). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 34(S3). (Source: [Link])
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North Central Regional Committee on Soil Testing and Plant Analysis (NCR-13). (2015). Recommended Chemical Soil Test Procedures for the North Central Region. (Source: [Link])
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NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. (Source: [Link])
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NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. NIST Chemistry WebBook. (Source: [Link])
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The Versatile Virtues of a Heterocycle: 2,3-Dihydro-2,2-dimethylbenzofuran as a Cornerstone in Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, certain molecular frameworks consistently emerge as cornerstones for the construction of complex and biologically active molecules. The 2,3-dihydrobenzofuran scaffold is one such "privileged structure," a term bestowed upon molecular motifs that exhibit a remarkable propensity for interacting with a diverse array of biological targets.[1] This guide focuses on a particularly valuable derivative: 2,3-dihydro-2,2-dimethylbenzofuran . The gem-dimethyl substitution at the 2-position not only imparts specific conformational and stability characteristics but also serves as a crucial starting point for a variety of synthetic transformations.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development. It will delve into the synthetic utility of this compound, providing not just protocols, but also the underlying chemical principles that govern its reactivity and application. We will explore its role as a key intermediate in the synthesis of agrochemicals and its growing importance in the design of novel therapeutic agents.
Core Synthetic Strategies: Accessing the this compound Core
The efficient construction of the this compound ring system is paramount to its application. Several robust methods have been developed, often centered around the formation of the crucial ether linkage and subsequent cyclization. A prevalent and industrially significant approach involves the Claisen rearrangement of a suitably substituted allyl phenyl ether.
Protocol 1: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran via Claisen Rearrangement
This protocol outlines a common route to a highly functionalized and versatile derivative, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, which is a key precursor to the insecticide carbofuran.[2][3][4] The synthesis commences with the alkylation of a phenol with a methallyl halide, followed by a thermal Claisen rearrangement and cyclization.
Workflow Diagram:
Caption: Synthetic pathway to 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
Detailed Step-by-Step Methodology:
-
Ether Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyacetophenone in a suitable solvent such as acetone. Add an excess of a base, typically potassium carbonate, followed by the addition of a methallyl halide (e.g., methallyl chloride). Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). After cooling, filter the mixture and evaporate the solvent to yield the crude 2-acetylphenyl methallyl ether.[5]
-
Claisen Rearrangement and Cyclization: The crude ether is heated, often in the presence of a Lewis acid catalyst like anhydrous magnesium chloride, to a temperature of approximately 190-200°C.[5] This high temperature facilitates the[6][6]-sigmatropic rearrangement of the allyl group to the ortho position of the phenol, followed by an intramolecular cyclization to form the dihydrofuran ring. The product, 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran, can be purified by distillation or recrystallization.[5]
-
Baeyer-Villiger Oxidation: The acetyl group is converted to an acetoxy group through a Baeyer-Villiger oxidation. The 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran is dissolved in a solvent like chloroform, and a peracid, such as peracetic acid, is added. The reaction is typically stirred at room temperature for an extended period.[5]
-
Hydrolysis: The final step involves the hydrolysis of the acetoxy group to the desired hydroxyl group. The 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran is treated with a base, such as sodium hydroxide, in a mixture of ethanol and water, followed by refluxing.[5] After neutralization and extraction, the product, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, can be purified by distillation under reduced pressure.[5]
Causality and Experimental Choices:
-
Choice of Base in Etherification: Potassium carbonate is a mild and effective base for the O-alkylation of phenols, minimizing side reactions.
-
Catalyst in Claisen Rearrangement: While the Claisen rearrangement can occur thermally, the addition of a Lewis acid like MgCl₂ can lower the required temperature and improve the reaction rate and yield.
-
Baeyer-Villiger Reagent: Peracetic acid is a commonly used and commercially available reagent for the Baeyer-Villiger oxidation of aryl ketones. The reaction is often slow at room temperature, requiring several days for completion.
Applications in Agrochemicals: The Carbofuran Story
The most prominent industrial application of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is its use as the immediate precursor to carbofuran , a broad-spectrum carbamate pesticide.[2][3] The synthesis is a straightforward conversion of the phenolic hydroxyl group into a methylcarbamate ester.
Reaction Scheme:
Caption: Synthesis of Carbofuran.
Protocol 2: Synthesis of Carbofuran
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in a suitable aprotic solvent, such as dichloromethane or toluene.
-
Addition of Reagents: Add a catalytic amount of a tertiary amine, such as triethylamine. Slowly add methyl isocyanate to the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction and Workup: Stir the reaction mixture at room temperature until the starting phenol is consumed. The product, carbofuran, can be isolated by removing the solvent and purified by recrystallization.
A Privileged Scaffold in Drug Discovery
The 2,3-dihydrobenzofuran core is a recurring motif in a multitude of biologically active compounds, and the 2,2-dimethyl substituted variant is no exception.[7] Its rigid, three-dimensional structure provides a well-defined scaffold for the presentation of functional groups to biological targets. This has led to its exploration in various therapeutic areas.
Anti-Inflammatory Agents
Derivatives of 2,3-dihydrobenzofuran-2-one have been synthesized and evaluated as potent anti-inflammatory agents.[8] These compounds have shown the ability to inhibit prostaglandin synthesis, a key process in the inflammatory cascade.[8] The substitution pattern on the aromatic ring is crucial for activity, with specific alkyl or aryl groups at the 6-position and a halogen at the 5-position leading to highly potent compounds.[8]
Cannabinoid Receptor 2 (CB2) Agonists
In the quest for novel therapeutics for neuropathic pain, researchers have designed and synthesized a series of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2).[9] The 2,3-dihydrobenzofuran scaffold serves as a bioisostere for other heterocyclic systems, offering improved drug-like properties.[9]
Data Summary Table:
| Compound Class | Biological Target/Activity | Key Structural Features | Reference |
| 2,3-Dihydrobenzofuran-2-ones | Anti-inflammatory (Prostaglandin synthesis inhibition) | Alkyl/aryl at C6, Halogen at C5 | [8] |
| 2,3-Dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) Agonist | Asymmetric carbon at C2/C3 | [9] |
| Brominated Derivatives | Antimicrobial Activity | Bromine on the aromatic ring | [7] |
Functionalization Strategies: Expanding Chemical Diversity
The this compound scaffold offers several sites for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery and other applications.
Functionalization Sites Diagram:
Caption: Key regions for chemical modification.
-
Aromatic Ring Functionalization: The benzene ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the ether oxygen and other substituents will govern the regioselectivity of these transformations. Modern cross-coupling and C-H activation methodologies also provide powerful tools for introducing a wide range of substituents.[10]
-
Dihydrofuran Ring Chemistry: While generally stable, the dihydrofuran ring can undergo transformations under specific conditions. For instance, ring-opening reactions can be achieved under harsh acidic or reductive conditions.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the strategic placement of the gem-dimethyl group provide a robust platform for the construction of a wide array of complex molecules. From its pivotal role in the production of the agrochemical carbofuran to its emergence as a privileged scaffold in the design of novel therapeutics, the applications of this heterocyclic system continue to expand. Future research will undoubtedly uncover new synthetic methodologies to access and functionalize this core, further solidifying its importance in both industrial and academic research.
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Application Notes and Protocols for Evaluating the Insecticidal Activity of 2,3-Dihydro-2,2-dimethylbenzofuran Analogs
Introduction: The Enduring Scaffold of Benzofuran in Insect Control
The 2,3-dihydro-2,2-dimethylbenzofuran scaffold is a cornerstone in the development of potent insecticides. Its most notable representative, Carbofuran (this compound-7-yl methylcarbamate), is a broad-spectrum carbamate insecticide known for its systemic, contact, and stomach action against a wide array of agricultural pests[1]. The core structure serves as a versatile template for chemical modification, allowing researchers to fine-tune the molecule's insecticidal potency, selectivity, and metabolic stability. Understanding the structure-activity relationships (SAR) and the underlying mechanism of action is paramount for the rational design of new, effective, and potentially safer analogs.
This guide provides an in-depth overview and detailed protocols for researchers engaged in the discovery and development of novel insecticides based on this critical chemical scaffold. We will delve into the primary insecticidal mechanism—acetylcholinesterase (AChE) inhibition—and provide step-by-step methodologies for both in vitro enzymatic assays and in vivo insect bioassays to rigorously evaluate the efficacy of newly synthesized analogs.
Part 1: The Molecular Basis of Insecticidal Activity
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for carbamate-based this compound analogs is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects and vertebrates[2]. AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) at synaptic clefts. This termination of the nerve signal is essential for proper muscle function and coordination.
Carbamate insecticides, including Carbofuran, act as pseudo-substrates for AChE. The carbamate moiety binds to the serine residue in the active site of the enzyme, leading to its carbamylation. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate compared to the acetylated enzyme formed during normal ACh hydrolysis[3]. Consequently, AChE becomes effectively inhibited, leading to an accumulation of acetylcholine in the synapse. This results in continuous nerve stimulation, causing tremors, paralysis, and ultimately, the death of the insect due to respiratory failure[2][3]. It is this potent mechanism that also underlies their toxicity to non-target organisms, a critical consideration in drug development[4].
Caption: Mechanism of AChE Inhibition by Benzofuran Analogs.
Structure-Activity Relationships (SAR): A Guide to Rational Design
The insecticidal potency of this compound analogs is highly dependent on the nature and position of substituents on both the benzofuran ring and the carbamate nitrogen. While comprehensive public data for a wide range of analogs is fragmented, established principles of medicinal chemistry and existing research allow us to infer key relationships:
-
The Carbamate Moiety: The N-methylcarbamate group at the 7-position is crucial for AChE inhibitory activity. Modifications to the N-alkyl group can significantly impact potency. For instance, increasing the bulkiness of the N-substituent can alter the binding affinity within the AChE active site[5].
-
Substitutions on the Benzene Ring: Adding electron-withdrawing or electron-donating groups to the aromatic ring can influence the electronic properties of the carbamate ester, potentially affecting its reactivity and binding affinity. Studies on other benzofuran derivatives have shown that the introduction of methoxy and acetyl groups can increase antifeedant activity[1].
-
Modifications to the Dihydrofuran Ring: While the 2,2-dimethyl substitution is common, alterations in this part of the molecule can affect its metabolic stability and overall conformation, which in turn influences how the molecule fits into the AChE active site.
Table 1: Comparative Toxicity of Carbofuran and Other Insecticides Against Common Pests
| Compound | Target Pest | Bioassay Method | LC50 / LD50 | Citation |
|---|---|---|---|---|
| Carbofuran | Musca domestica (housefly) | Topical Application | 0.1 µ g/insect (susceptible strain) | [6] |
| Carbofuran | Musca domestica (housefly) | Topical Application | 1.3 µ g/insect (resistant strain) | [6] |
| Emamectin benzoate | Spodoptera litura | Leaf Dip | 19.73 ppm (48h) | [7] |
| Chlorantraniliprole | Spodoptera litura | Leaf Dip | 32.49 ppm (48h) | [7] |
| Indoxacarb | Spodoptera litura | Leaf Dip | 0.00001-0.00003% |[8] |
Note: LC50 (Lethal Concentration, 50%) and LD50 (Lethal Dose, 50%) values are dependent on the specific conditions of the bioassay, including insect strain, age, and temperature.
Part 2: Experimental Protocols
The evaluation of novel benzofuran analogs requires a two-pronged approach: quantifying their direct inhibitory effect on the target enzyme (in vitro) and assessing their practical efficacy in causing insect mortality (in vivo).
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman and provides a reliable way to determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) of test compounds.
Principle: The assay measures AChE activity by monitoring the increase in absorbance at 412 nm. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of color formation is proportional to AChE activity. The presence of an inhibitor will slow down this rate.
Materials and Reagents:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or insect-derived)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Carbofuran or Eserine)
Procedure:
-
Preparation of Reagents:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
ATCh Solution: Prepare a 75 mM stock solution of ATCh in deionized water. Note: Prepare this solution fresh daily.
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds and the positive control in the appropriate solvent. The final solvent concentration in the assay well should not exceed 1% to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Add 125 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound dilution (or solvent for control wells) to the appropriate wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the AChE solution to all wells except for the "blank" wells (which receive buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the ATCh solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm every minute for 10-15 minutes[9].
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the test compound and V_control is the reaction rate with solvent only.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro AChE Inhibition Assay.
Protocol 2: In Vivo Insecticidal Bioassay (Topical Application)
This protocol determines the lethal dose (LD50) of a compound when applied directly to the insect's cuticle. It is a standard method for assessing contact toxicity.
Principle: A precise volume of the test compound, dissolved in a volatile solvent, is applied to the dorsal thorax of an insect. The solvent evaporates, leaving the compound to be absorbed through the cuticle. Mortality is assessed after a set period (typically 24-48 hours).
Materials and Reagents:
-
Test insects of a uniform age and size (e.g., third-instar larvae of Spodoptera litura or adult female mosquitoes).
-
Microapplicator with a calibrated syringe (e.g., Hamilton syringe).
-
Carbon dioxide for anesthetizing insects.
-
Petri dishes or holding containers with a food source and ventilation.
-
Volatile solvent (e.g., acetone).
-
Test compounds (this compound analogs).
-
Positive control (a known insecticide).
Procedure:
-
Preparation of Dosing Solutions:
-
Dissolve the test compounds and positive control in the solvent to create a range of concentrations. The concentrations should be chosen to produce a range of mortality from approximately 10% to 90%.
-
A solvent-only control group must be included.
-
-
Insect Handling and Dosing:
-
Anesthetize a small batch of insects using a brief exposure to carbon dioxide[10].
-
Place the anesthetized insects on a chilled surface (e.g., a petri dish on ice) to maintain anesthesia[10].
-
Using the microapplicator, apply a small, precise volume (e.g., 0.2-0.5 µL) of the dosing solution to the dorsal thorax of each insect[10][11].
-
Treat at least 20-25 insects per concentration level, including the control groups[10].
-
-
Post-Treatment Observation:
-
Place the treated insects into clean containers with access to food (e.g., an artificial diet for larvae or a sucrose solution for adult mosquitoes) and adequate ventilation[11].
-
Maintain the insects under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a set photoperiod).
-
Assess mortality at 24 and 48 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the solvent control group is between 5% and 20%: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 where 'n' is the number of insects, 'T' is the treatment group, and 'C' is the control group.
-
Perform a probit analysis on the corrected mortality data to calculate the LD50 value, its 95% confidence limits, and the slope of the dose-response line.
-
Conclusion: A Pathway to Novel Insecticides
The this compound scaffold remains a highly valuable starting point for the development of new insecticidal agents. By systematically applying the in vitro and in vivo protocols detailed in this guide, researchers can effectively screen novel analogs, establish clear structure-activity relationships, and identify lead candidates with high potency. A thorough understanding of the AChE inhibition mechanism, coupled with rigorous and standardized evaluation methodologies, provides a robust framework for advancing the field of insecticide discovery and addressing the ongoing challenges of pest resistance and environmental safety.
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ChemBK. (n.d.). This compound-7-yl methylcarbamate. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Acute Toxicity of Carbofuran to Selected Species of Aquatic and Terrestrial Organisms. Retrieved from [Link]
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ResearchGate. (n.d.). Cholinesterase inhibition and behavioral toxicity of carbofuran on Oreochromis niloticus early life stages. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. Retrieved from [Link]
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National Center for Biotechnology Information. (2007). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of 2,3-Dihydro-2,2-dimethylbenzofuran
Introduction: The Strategic Importance of the 2,3-Dihydro-2,2-dimethylbenzofuran Scaffold
The this compound framework is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its presence in natural products and synthetic compounds has been linked to a wide array of pharmacological activities, including anti-tumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Consequently, the development of robust and versatile methods for the functionalization of this scaffold is of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a comprehensive guide to key experimental protocols for the targeted modification of this compound, with a focus on explaining the underlying chemical principles that govern these transformations.
I. Electrophilic Aromatic Substitution: Targeting the Benzene Ring
The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution (EAS). The ether oxygen atom is an ortho-, para-director. Due to steric hindrance from the adjacent dihydrofuran ring, electrophilic attack predominantly occurs at the C5 and C7 positions.
A. Nitration
Nitration introduces a nitro group onto the aromatic ring, which can serve as a versatile handle for further transformations, such as reduction to an amine.
Mechanism Insight: The reaction typically proceeds via the in situ formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid, such as sulfuric or trifluoroacetic acid.[6][7] The electron-rich aromatic ring of the dihydrobenzofuran then attacks the nitronium ion, followed by deprotonation to restore aromaticity.
Experimental Workflow: Nitration
Caption: Workflow for the nitration of this compound.
Detailed Protocol: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran [8][9][10]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Addition of Substrate: Slowly add 16.2 g (0.1 mol) of this compound to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 10.5 g (0.1 mol) of 70% nitric acid to 20 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted. The crude product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from ethanol to afford pure 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Conc. H₂SO₄, 70% HNO₃ |
| Temperature | 0-10 °C, then Room Temperature |
| Reaction Time | 2.5 hours |
| Typical Yield | 85-95% |
B. Halogenation
Halogenation, particularly bromination and chlorination, introduces a halogen atom onto the aromatic ring, providing a key intermediate for cross-coupling reactions.
Mechanism Insight: The reaction can proceed through an ionic mechanism with a Lewis acid catalyst or a free-radical mechanism initiated by UV light. For aromatic substitution, the ionic pathway is desired.[11][12] The Lewis acid polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring.
Detailed Protocol: Bromination of this compound-5-ol (Adapted from a related benzofuran derivative)[13]
-
Dissolution: Dissolve 1.78 g (10 mmol) of this compound-5-ol in 20 mL of glacial acetic acid in a flask protected from light.
-
Bromine Addition: Slowly add a solution of 1.60 g (10 mmol) of bromine in 5 mL of glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-water. A precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
| Parameter | Value |
| Starting Material | This compound-5-ol |
| Reagents | Bromine, Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | High |
II. Ortho-Lithiation and Electrophilic Quench
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[14][15][16][17] The ether oxygen of the dihydrofuran ring can direct the lithiation to the C7 position.
Mechanism Insight: An organolithium reagent, typically n-butyllithium (n-BuLi), in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), abstracts a proton from the position ortho to the directing group. This generates a highly reactive aryllithium intermediate, which can then be quenched with a variety of electrophiles.
Reaction Scheme: Ortho-Lithiation and Quench
Caption: General scheme for ortho-lithiation followed by electrophilic quench.
Detailed Protocol: 7-Formylation of this compound (Conceptual Protocol)
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Add TMEDA (12 mmol).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (11 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF, 15 mmol) dropwise to the solution at -78 °C.
-
Warming and Work-up: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | n-BuLi, TMEDA, DMF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | ~3-4 hours |
| Typical Yield | Moderate to Good |
III. Palladium-Catalyzed Cross-Coupling Reactions
For dihydrobenzofurans bearing a halide or triflate group, palladium-catalyzed cross-coupling reactions offer a powerful means to form carbon-carbon and carbon-heteroatom bonds.[18][19][20][21] The Suzuki-Miyaura coupling is a prominent example.
Mechanism Insight: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.
Detailed Protocol: Suzuki Coupling of 7-Bromo-2,3-dihydro-2,2-dimethylbenzofuran with Phenylboronic Acid (Conceptual Protocol)
-
Setup: In a Schlenk flask, combine 7-bromo-2,3-dihydro-2,2-dimethylbenzofuran (5 mmol), phenylboronic acid (6 mmol), potassium carbonate (15 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.25 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of toluene (30 mL) and water (10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Value |
| Starting Material | 7-Bromo-2,3-dihydro-2,2-dimethylbenzofuran |
| Reagents | Phenylboronic acid, K₂CO₃, Pd(PPh₃)₄ |
| Solvent | Toluene/Water |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | Good to Excellent |
IV. C-H Functionalization
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules.[22][23] For the 2,3-dihydrobenzofuran core, transition metal-catalyzed C-H activation can enable the introduction of various functional groups without the need for pre-functionalized starting materials. Rhodium and palladium are common catalysts for such transformations.[24][25]
Mechanism Insight: While diverse mechanisms exist, a common pathway involves the coordination of a directing group on the substrate to the metal center, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, leading to the functionalized product.
Conceptual Workflow: Directed C-H Functionalization
Caption: General workflow for transition metal-catalyzed C-H functionalization.
Due to the advanced and substrate-specific nature of C-H functionalization protocols, a generalized detailed procedure is less practical. Researchers are encouraged to consult primary literature for conditions tailored to their specific substrate and desired transformation.[22][25]
Conclusion
The functionalization of the this compound scaffold is a critical endeavor for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this application note for electrophilic aromatic substitution, ortho-lithiation, palladium-catalyzed cross-coupling, and C-H activation provide a robust toolkit for chemists. The choice of methodology will depend on the desired substitution pattern and the functional group tolerance of the starting material. By understanding the principles behind these reactions, researchers can effectively design and execute synthetic routes to a diverse range of valuable this compound derivatives.
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
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Kossakowski, J., et al. (2011). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. Retrieved from [Link]
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Wang, D. H., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. Retrieved from [Link]
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Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Retrieved from [Link]
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Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC - NIH. Retrieved from [Link]
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Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro-. Retrieved from [Link]
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Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
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Application Notes and Protocols: The Versatile 2,3-Dihydro-2,2-dimethylbenzofuran Scaffold in Agrochemical Research
Introduction
The quest for novel, effective, and selective agrochemicals is a cornerstone of modern agricultural research. In the vast landscape of chemical scaffolds, the 2,3-dihydro-2,2-dimethylbenzofuran moiety has emerged as a privileged structure, demonstrating remarkable versatility in the development of herbicides, insecticides, and fungicides.[1][2][3] Its rigid, fused-ring system provides a robust framework for the strategic placement of functional groups, enabling fine-tuning of biological activity, selectivity, and physicochemical properties.
This technical guide provides an in-depth exploration of the application of the this compound scaffold in agrochemical research. We will delve into synthetic protocols for key derivatives, elucidate mechanisms of action, and provide detailed application notes for the development of next-generation crop protection agents.
Synthesis of Bioactive this compound Derivatives
The synthesis of agrochemically active compounds based on the this compound scaffold often begins with the construction of the core ring system, followed by functionalization to introduce desired pharmacophores.
General Synthetic Strategies
A common starting point for many derivatives is 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This key intermediate can be synthesized through various routes, including the cyclization of alkenylphenols.[4][5] One established method involves the reaction of catechol with a methallyl halide, followed by rearrangement and cyclization.[5]
Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
This protocol outlines a method for the preparation of the pivotal intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, which serves as a foundational building block for numerous agrochemical derivatives.[4][5]
Materials:
-
3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol)
-
Organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve a catalytic amount of an organic sulfonic acid in toluene.
-
Heat the solution to the desired reaction temperature (typically between 80°C and 150°C).[4]
-
Slowly add the 3-isobutenyl-1,2-dihydroxybenzene to the heated catalyst solution.
-
Maintain the reaction mixture at the set temperature and monitor the progress of the cyclization/isomerization reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
-
The crude product can be further purified by distillation or recrystallization.
Protocol: Synthesis of a Fungicidal 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-2-(1,2,4-triazole-1-methyl)-1,3-dioxolane Derivative
This protocol describes the synthesis of a novel benzofuran derivative incorporating a 1,2,4-triazole moiety, which has shown promising fungicidal activity.[1]
Materials:
-
1-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone
-
1,2,4-Triazole
-
Reagents for the introduction of the dioxolane ring (e.g., ethylene glycol and an acid catalyst)
-
Appropriate solvents (e.g., DMF, toluene)
Procedure:
-
Synthesize the starting material, 1-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone, from a suitable precursor such as 1-(4-hydroxyphenyl)ethanone through a multi-step process.[1]
-
In a reaction flask, combine 1-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone with 1,2,4-triazole in a suitable solvent like DMF.
-
The subsequent steps involve the formation of the dioxolane ring, which can be achieved by reacting the ketone with ethylene glycol in the presence of an acid catalyst.
-
The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through extraction and purified using column chromatography.
-
The final structure should be confirmed by NMR and elemental analysis.[1]
Mechanism of Action in a Herbicidal Context
A significant area of research for this compound derivatives has been in the development of herbicides that target the acetolactate synthase (ALS) enzyme.[6][7][8]
Inhibition of Acetolactate Synthase (ALS)
ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][9] These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, these herbicides starve the plant of these vital building blocks, leading to a cessation of growth and eventual death.[7] A key advantage of targeting ALS is that this enzyme is not present in animals, providing a degree of selectivity and lower toxicity to non-target organisms.[9]
Derivatives of this compound have been designed to act as non-competitive inhibitors of ALS.[7] This means they do not bind to the active site of the enzyme where the natural substrates bind, but rather to a different allosteric site. This binding event alters the three-dimensional structure of the enzyme, reducing its affinity for its substrates and thereby inhibiting its function.[7]
Visualizing the Inhibition Pathway
The following diagram illustrates the mechanism of action of ALS-inhibiting herbicides derived from the this compound scaffold.
Caption: Mechanism of ALS-inhibiting herbicides.
Application Notes: Development of Agrochemicals
Herbicide Development
The this compound scaffold has been successfully utilized to design novel herbicides with high efficacy.[10]
Research has shown that N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamide derivatives exhibit excellent and selective herbicidal activity against monocotyledonous grasses.[10] By modifying the alkoxy and aryloxyphenoxy groups, researchers can optimize the activity spectrum and crop safety of these compounds.
This protocol provides a general framework for evaluating the herbicidal efficacy of novel compounds.[11][12][13]
Materials:
-
Seeds of target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli)
-
Pots or trays with a suitable soil mix
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant
-
Control solution (solvent and surfactant only)
-
Spray chamber or handheld sprayer
-
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
Pre-emergence Application:
-
Fill pots or trays with soil and sow the seeds of the target weed species at a uniform depth.
-
Apply the test compound solution evenly to the soil surface.[11]
-
A control group should be treated with the solvent and surfactant solution only.
-
Place the pots in a greenhouse or growth chamber and water as needed.
-
After a set period (e.g., 14-21 days), assess the emergence and growth of the weeds compared to the control group.
Post-emergence Application:
-
Sow the seeds of the target weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage).[11]
-
Apply the test compound solution evenly to the foliage of the weeds.
-
Include a control group treated with the solvent and surfactant solution.
-
Return the plants to the greenhouse or growth chamber.
-
After a set period (e.g., 7-14 days), visually assess the level of injury (e.g., chlorosis, necrosis, stunting) compared to the control group.
The following table summarizes the herbicidal activity of representative N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamide derivatives against various weed species.
| Compound | Application Rate (g/ha) | Weed Species | Inhibition (%) - Post-emergence | Inhibition (%) - Pre-emergence |
| 1g | 2250 | Digitaria sanguinalis | 100 | 100 |
| Echinochloa crus-galli | 100 | 100 | ||
| Setaria viridis | 100 | 100 | ||
| 1m | 2250 | Digitaria sanguinalis | 100 | 100 |
| Echinochloa crus-galli | 100 | 100 | ||
| Setaria viridis | 100 | 100 |
Data synthesized from[10]
Insecticide Development
The this compound scaffold is famously present in the broad-spectrum insecticide, carbofuran (this compound-7-yl methylcarbamate). While the use of carbofuran is now restricted in many regions due to its toxicity, the scaffold continues to be explored for the development of new insecticidal agents.
This protocol outlines a method to assess the acaricidal activity of novel compounds against the common agricultural pest, Tetranychus urticae.[14][15][16]
Materials:
-
A healthy culture of Tetranychus urticae
-
Bean or other suitable host plant leaves
-
Test compounds dissolved in a suitable solvent
-
Control solution (solvent only)
-
Petri dishes or other suitable containers
-
Microscope for mortality assessment
Procedure:
-
Prepare leaf discs from the host plant and place them on a moist substrate in Petri dishes.
-
Apply a known concentration of the test compound solution to the leaf discs.
-
A control group of leaf discs should be treated with the solvent only.
-
Allow the solvent to evaporate completely.
-
Transfer a known number of adult Tetranychus urticae to each leaf disc.[14]
-
Incubate the Petri dishes under controlled conditions (temperature, humidity, and photoperiod).
-
After a specified time (e.g., 24, 48, and 72 hours), count the number of dead mites under a microscope. Mites are considered dead if they show no movement when prodded with a fine brush.[14]
-
Calculate the percentage mortality for each treatment and correct for any mortality in the control group using Abbott's formula.
Fungicide Development
The versatility of the this compound scaffold extends to the development of fungicides.[1][2]
Research has demonstrated that derivatives incorporating other fungicidally active moieties, such as 1,2,4-triazole, can exhibit significant antifungal activity against important plant pathogens.[1]
This protocol describes a method for evaluating the in vitro antifungal activity of test compounds against the plant pathogenic fungus Sclerotinia sclerotiorum.[17][18][19][20]
Materials:
-
A pure culture of Sclerotinia sclerotiorum
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Control solution (solvent only)
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
While the PDA is still molten (around 45-50°C), add the test compound to achieve the desired final concentration. Also, prepare control plates with the solvent only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From an actively growing culture of Sclerotinia sclerotiorum, cut a small mycelial plug from the edge of the colony.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plates reaches the edge of the dish.
-
Calculate the percentage inhibition of mycelial growth for each treatment compared to the control.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile platform in the discovery and development of novel agrochemicals. Its synthetic tractability and the ability to introduce a wide range of functional groups have led to the identification of potent herbicides, insecticides, and fungicides. The continued exploration of this scaffold, coupled with modern approaches such as computational modeling and high-throughput screening, holds significant promise for the development of next-generation crop protection solutions that are not only effective but also possess improved safety and environmental profiles. Future research will likely focus on further optimizing the biological activity of these derivatives, understanding their structure-activity relationships in greater detail, and exploring new mechanisms of action to combat the growing challenge of pest and weed resistance.
References
[4] US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. Google Patents. [9] An In-depth Technical Guide on the Mode of Action of Acetolactate Synthase (ALS) Inhibiting Herbicides. Benchchem. [14] Evaluation of Insecticidal activity of selected medicinal plants against Tetranychus urticae (Mites). Research and Reviews. [5] US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Google Patents. [6] Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. University of California, Davis. [7] Herbicides that Inhibit ALS. Principles of Weed Control. [8] Amino acid synthesis inhibitor herbicides. University of Minnesota Extension. [21] Herbicide Bioassay Study Guide. Analyzeseeds. [22] Action mechanisms of acetolactate synthase-inhibiting herbicides. Request PDF. [11] Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. [12] Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. NDSU Agriculture. [23] Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. PrepChem.com. [1] Synthesis and Fungicidal Activity of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-2-(1,2,4-triazole-1-methyl)-1,3-dioxolane. ResearchGate. [10] Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. ResearchGate. [15] Evaluation of chemical acaricides against the two-spotted spider mite, Tetranychus urticae (Koch) (Acari). INRAE. [16] Testing the Contact and Residual Toxicity of Selected Low-Risk Pesticides to Tetranychus Urticae Koch and its Predators. ResearchersLinks. [2] Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [3] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [17] Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. APS Journals. [18] In vitro evaluation of fungicides against mycelial growth and sclerotial viability of Sclerotinia sclerotiorum. Journal of Pharmacognosy and Phytochemistry. [24] Investigating chemoreception and behavioural responses of Tetranychus urticae (Trombidiformes: Tetranychidae) to organic acids. Frontiers. [25] Acaricidal Efficacy of Abamectin against Tetranychus urticae Populations When Combined with Entomopathogenic Fungi. MDPI. [26] 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [13] Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. MDPI. [19] In vitro inhibition of Sclerotinia sclerotiorum mycelial growth and reduction of sclerotial viability by the volatile bioactive compounds of Brassicaceae crops. Oxford Academic. [20] In vitro Evaluation of Antifungal Activity of Different Trichoderma spp. and Plant Extracts against Sclerotinia sclerotiorum (Lib.) de Bary Causing Stem Rot of Mustard. International Journal of Plant & Soil Science. [27] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [28] In vitro inhibition of Sclerotinia sclerotiorum mycelial growth and reduction of sclerotial viability by the volatile bioactive compounds of Brassicaceae crops. ResearchGate. [29] Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. arkat usa. [30] Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents. [31] 2,3-Dihydro-2,2-dimethyl-7-benzofuranol 99 1563-38-8. Sigma-Aldrich. [32] Synthesis of 2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate. PrepChem.com. [33] Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). Human Metabolome Database. [34] 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. PubChem.
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The Versatile Scaffold: 2,3-Dihydro-2,2-dimethylbenzofuran as a Precursor for Pharmaceutical Compounds
Introduction: The Strategic Importance of the Dihydrobenzofuran Nucleus
The 2,3-dihydrobenzofuran ring system, particularly the 2,2-dimethyl substituted variant, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure, combined with the presence of an oxygen atom and an aromatic ring, provides a unique three-dimensional arrangement that is amenable to functionalization. This allows for the precise orientation of pharmacophoric groups to interact with biological targets. The gem-dimethyl group at the 2-position sterically hinders metabolic degradation, often enhancing the pharmacokinetic profile of drug candidates. This guide provides an in-depth exploration of the synthetic utility of 2,3-dihydro-2,2-dimethylbenzofuran as a starting material and key intermediate in the development of a diverse range of pharmaceutical compounds. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the therapeutic significance of the resulting molecules. The benzofuran moiety is a core component of numerous pharmacologically active natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antitumor, antimicrobial, and enzyme inhibitory properties.[1][2]
Strategic Synthesis of the this compound Core
The efficient construction of the this compound skeleton is paramount for its utilization in drug discovery programs. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern on the aromatic ring.
Classical Approach: The Claisen Rearrangement
A cornerstone in the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol is the thermal Claisen rearrangement of 2-methallyloxyphenol.[3] This pericyclic reaction proceeds through a concerted[3][3]-sigmatropic rearrangement, followed by cyclization to afford the dihydrobenzofuran ring system.[4][5][6] The causality behind this choice lies in its atom economy and the direct formation of the key heterocyclic structure.
Caption: Claisen Rearrangement and Cyclization Pathway.
Alternative Synthetic Routes
An alternative pathway to 2,3-dihydro-2,2-dimethyl-7-benzofuranol begins with the more readily available 2-hydroxyacetophenone.[3] This multi-step synthesis involves etherification, rearrangement and cyclization, oxidation, and finally hydrolysis. While longer, this route can be advantageous when specific substitution patterns are desired that are not easily accessible from catechol.
Application in the Synthesis of Pharmaceutical Agents
The this compound scaffold is a key building block for a variety of therapeutic agents. Below are examples showcasing its versatility.
Cannabinoid Receptor Modulators
The endocannabinoid system is a crucial target for the treatment of various conditions, including neuropathic pain and inflammation.[7] Derivatives of 2,3-dihydro-1-benzofuran have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists.[7] The rationale for using this scaffold is its ability to mimic the spatial arrangement of functional groups in known cannabinoid ligands.
Workflow for the Synthesis of a Dihydrobenzofuran-based CB2 Agonist:
Caption: Synthetic workflow for a CB2 agonist.
Anti-inflammatory Agents
Chronic inflammation is implicated in a multitude of diseases. 2,3-Dihydrobenzofuran-2-ones have been identified as a class of highly potent anti-inflammatory agents.[8] Their mechanism of action often involves the inhibition of key inflammatory mediators like prostaglandins. The structural rigidity of the dihydrobenzofuran core allows for precise positioning of substituents that interact with the active site of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[9]
Antitumor Agents
The benzofuran skeleton is a common motif in compounds exhibiting cytotoxic activity against various cancer cell lines.[1] The ability to introduce diverse substituents on the aromatic ring of the this compound core allows for the fine-tuning of their anticancer properties. Halogenated derivatives, for instance, have shown significant and selective toxicity towards leukemia cells.[1]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates and derivatives.
Protocol 1: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol via Claisen Rearrangement
This protocol is adapted from established literature procedures.[3]
Materials:
-
2-Methallyloxyphenol
-
High-boiling solvent (e.g., N,N-diethylaniline)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-methallyloxyphenol in a minimal amount of high-boiling solvent.
-
Heat the mixture to reflux (typically 180-220 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Methallyloxyphenol | [3] |
| Key Reaction | Claisen Rearrangement | [4][5] |
| Typical Yield | 60-80% | [3] |
| Purification | Column Chromatography | [3] |
Protocol 2: Catalytic Hydrogenation for Saturation of the Furan Ring
For the synthesis of certain derivatives, saturation of the furan ring is required. This can be achieved through catalytic hydrogenation.
Materials:
-
2,2-Dimethyl-2H-chromene (as a precursor to the dihydrobenzofuran)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
Dissolve the 2,2-dimethyl-2H-chromene in the chosen solvent in a suitable pressure vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the this compound.
Data Summary:
| Parameter | Value | Reference |
| Substrate | 2,2-Dimethyl-2H-chromene | [10] |
| Catalyst | Pd/C | General Knowledge |
| Hydrogen Source | H₂ gas | General Knowledge |
| Typical Yield | >95% | General Knowledge |
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued importance in the development of new therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access novel analogues with improved potency, selectivity, and pharmacokinetic properties. The exploration of this versatile precursor will undoubtedly lead to the discovery of new and innovative medicines.
References
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PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Available from: [Link]
- Google Patents. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
- Google Patents. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]
-
ResearchGate. Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Available from: [Link]
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MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]
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MDPI. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). Available from: [Link]
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NROChemistry. Eschenmoser-Claisen Rearrangement. Available from: [Link]
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ScienceDirect. An overview on synthetic and biological activities of cannabidiol (CBD) and its derivatives. Available from: [Link]
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Wikipedia. Claisen rearrangement. Available from: [Link]
- Google Patents. WO2020214574A1 - One-step flow-mediated synthesis of cannabidiol (cbd) and derivatives.
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The Claisen Rearrangement. Available from: [Link]
-
Semantic Scholar. An overview on synthetic and biological activities of cannabidiol (CBD) and its derivatives. Available from: [Link]
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PubMed Central. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available from: [Link]
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Journal of Medicinal Chemistry. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available from: [Link]
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PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available from: [Link]
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Frontiers in Pharmacology. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. Available from: [Link]
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PubMed. Benzofuran derivatives: a patent review. Available from: [Link]
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R&D World. Chemists Developed a Way to Synthesize Drugs From Renewable Precursors. Available from: [Link]
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PubChem. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Available from: [Link]
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UCL Discovery. Strategies for the synthesis of 2,3-dihydrobenzofurans. Available from: [Link]
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MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
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Chemistry LibreTexts. Claisen Rearrangement. Available from: [Link]
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PubMed Central. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Available from: [Link]
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Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]
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ResearchGate. Synthesis of 2,2-dimethyl-2H-chromene, 2-isopropylbenzofuran and... Available from: [Link]
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ResearchGate. Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. Available from: [Link]
-
MDPI. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Available from: [Link]
-
ResearchGate. Unexpected Dimerization During Hydrogenation of 2‐(2‐Pyridylmethylene)‐3(2H)‐benzofuran‐3‐ones. Available from: [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Chiral Separation of 2,3-Dihydro-2,2-dimethylbenzofuran Enantiomers
Introduction: The Significance of Enantiomeric Purity
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and synthetic bioactive molecules.[1][2] The introduction of a stereocenter, as in 2,3-Dihydro-2,2-dimethylbenzofuran, necessitates the separation and characterization of its individual enantiomers. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3] Regulatory bodies such as the FDA now mandate the characterization of each stereoisomer in a drug formulation to ensure safety and efficacy.[4]
This application note provides a comprehensive guide to the techniques for the chiral separation of this compound enantiomers, with a primary focus on High-Performance Liquid Chromatography (HPLC), a robust and widely used method for enantioseparation.[5][6] We will also briefly discuss Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) as viable alternative techniques. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to achieve baseline separation and accurate quantification of the enantiomers.
Principle of Chiral Chromatography
The fundamental principle behind the chromatographic separation of enantiomers lies in the formation of transient, diastereomeric complexes between the analyte and a chiral selector.[5] This chiral selector is typically immobilized on a stationary phase, creating a Chiral Stationary Phase (CSP). The differential stability of these diastereomeric complexes results in different retention times for each enantiomer, enabling their separation.[5]
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of a broad range of non-volatile chiral compounds.[5] The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most widely used and successful for a broad range of chiral compounds.
Protocol: Enantioselective HPLC Separation of this compound
This protocol is based on established methodologies for the separation of structurally similar 2,3-dihydrobenzofuran derivatives and serves as a robust starting point for method development.[7]
1. Materials and Reagents:
-
Racemic this compound: Analytical standard grade.
-
HPLC-grade Hexane: Or other suitable non-polar solvent.
-
HPLC-grade Isopropanol (IPA): Or other suitable polar modifier.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended as a starting point. Based on separations of similar compounds, a Daicel Chiralcel® IC or similar cellulose-based column is a strong candidate.[7]
-
HPLC System: A standard HPLC system equipped with a UV detector.
2. Instrument and Column Conditioning:
-
Column Installation: Install the chiral column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexane:IPA) at a low flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved. This step is crucial for the performance and longevity of the chiral stationary phase.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
4. Chromatographic Conditions:
The following table outlines a recommended starting point for the HPLC method development. Optimization of the mobile phase composition and temperature may be necessary to achieve baseline resolution.
| Parameter | Recommended Condition | Rationale |
| Column | Daicel Chiralcel® IC (4.6 x 250 mm, 5 µm) or equivalent | Polysaccharide-based CSPs are known for their broad applicability in chiral separations.[7] |
| Mobile Phase | Hexane:Isopropanol (IPA) (95:5, v/v) | A non-polar/polar solvent system is standard for normal-phase chiral HPLC. The ratio can be adjusted to optimize resolution and retention time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.[7] |
| Detection | UV at 254 nm | Benzofuran derivatives typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
5. Data Analysis and Interpretation:
-
Peak Identification: The two enantiomers should elute as distinct peaks.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks. A resolution of Rs ≥ 1.5 indicates baseline separation.
-
Enantiomeric Excess (% ee): Determine the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Alternative Techniques for Chiral Separation
While HPLC is a primary method, other techniques offer distinct advantages and should be considered.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations.[8] It utilizes supercritical CO₂ as the main mobile phase, often with a small amount of a polar modifier like methanol.[9]
Advantages of SFC:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC.[10][11]
-
Reduced Solvent Consumption: The use of CO₂ significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[8][9]
-
Efficiency: SFC can provide higher chromatographic efficiency, leading to sharper peaks and better resolution.[10]
The same polysaccharide-based CSPs used in HPLC are often effective in SFC, making method transfer between the two techniques relatively straightforward.
Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[5] This technique employs a chiral stationary phase in a capillary column.
Key Considerations for Chiral GC:
-
Volatility: this compound is likely volatile enough for GC analysis.
-
Chiral Stationary Phases: Cyclodextrin-based CSPs are commonly used in chiral GC and are effective for a wide range of enantiomers.[12][13][14]
-
High Efficiency: Capillary GC columns provide very high separation efficiency.
The choice between HPLC, SFC, and GC will depend on the specific requirements of the analysis, including sample volatility, required throughput, and available instrumentation.
Conclusion
The successful chiral separation of this compound enantiomers is a critical step in its analysis and development for pharmaceutical or other applications. This application note provides a detailed protocol for achieving this separation using chiral HPLC, a reliable and widely accessible technique. The provided starting conditions, based on the separation of analogous compounds, offer a strong foundation for method development. Furthermore, the consideration of SFC and GC as alternative or complementary techniques provides a broader perspective on the available analytical tools for enantioselective analysis. By following the outlined procedures and understanding the underlying principles, researchers can confidently develop and validate robust methods for the chiral separation of this important class of compounds.
References
- Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling.
- Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences.
- Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. PubMed.
- Chiral Drug Separ
- Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds. PubMed Central.
- Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry.
- Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Str
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds | Request PDF.
- Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
- Chiral Gas Chromatography.
- The Study of Chiral Stationary Phases for Gas Chrom
- Chiral Drugs: An Overview. PubMed Central.
- Analysis and evaluation of chiral drugs in biological samples. secrets of science.
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
- A Guide to the Analysis of Chiral Compounds by GC.
- CHIRAL R.I. - Ken Keefover-Ring.
Sources
- 1. Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran Analogs
Welcome to the technical support center for the synthesis of 2,3-dihydro-2,2-dimethylbenzofuran and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis of the this compound core structure.
Q1: What is the most common and scalable synthetic route to this compound derivatives?
A1: The most prevalent and industrially relevant pathway involves a two-step sequence starting from a substituted phenol:
-
Williamson Ether Synthesis: The phenolic hydroxyl group is alkylated with a methallyl halide (e.g., methallyl chloride) under basic conditions to form the corresponding aryl methallyl ether.
-
Claisen Rearrangement & Cyclization: The aryl methallyl ether undergoes a thermal Claisen rearrangement to an ortho-methallyl phenol intermediate. This intermediate then immediately undergoes an intramolecular hydroalkoxylation (cyclization) to form the stable this compound ring. Often, these two steps occur in a single heating process.[1][2][3]
This entire process, from ether formation to the final cyclized product, is outlined in the workflow below.
Caption: General workflow for this compound synthesis.
Part 2: Troubleshooting Guide - Low Reaction Yield
Low yield is the most frequently encountered issue. This guide breaks down the problem by reaction stage.
Q2: My overall yield is poor. I suspect the initial Claisen rearrangement is inefficient. How can I confirm and fix this?
A2: An inefficient Claisen rearrangement is often due to suboptimal reaction temperatures. The rearrangement is a concerted, pericyclic reaction that requires significant thermal energy.
-
Diagnosis: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If you observe a significant amount of unreacted aryl methallyl ether even after prolonged heating, the temperature is likely too low. The key intermediate to look for is the rearranged, but uncyclized, ortho-methallyl phenol.[1]
-
Solution: The optimal temperature range for the rearrangement is typically between 150°C and 250°C.[1] We recommend a systematic approach to optimization:
| Temperature | Expected Outcome | Recommendation |
| < 150°C | Very slow or no reaction. | Increase temperature in 20°C increments. |
| 180-220°C | Optimal Range. Efficient rearrangement. | Target this range for most substrates. |
| > 250°C | Potential for degradation/charring. | Avoid, unless substrate is exceptionally stable. |
-
Pro-Tip: Running the reaction neat (without solvent) is often preferred to achieve the necessary high temperatures.[1] If a solvent is required for heat transfer or solubility, choose a high-boiling, inert solvent like o-dichlorobenzene or diphenyl ether.
Q3: I've confirmed the rearrangement occurs, but the subsequent cyclization to the dihydrobenzofuran ring is incomplete, leading to low yields. What can I do?
A3: Incomplete cyclization of the ortho-methallyl phenol intermediate is a common bottleneck. While this reaction can occur thermally, it is often significantly accelerated by a catalyst.
-
Causality: The cyclization is an intramolecular acid- or Lewis acid-catalyzed hydroalkoxylation. The gem-dimethyl group on the methallyl chain facilitates the formation of a stable tertiary carbocation intermediate upon protonation of the double bond, which is then trapped by the phenolic oxygen. Without a catalyst, this process relies on weaker interactions and is less efficient.
-
Solution: Introduce a catalyst to promote the cyclization step. Excellent results have been reported with both Lewis acids and organic sulfonic acids.[1][2]
| Catalyst Type | Example | Typical Loading | Key Advantage |
| Lewis Acid | Anhydrous MgCl₂, FeCl₃ | 0.1 - 10 mol% | Highly effective, inexpensive.[1] |
| Organic Acid | Benzenesulfonic Acid | Catalytic amount | Promotes isomerization and cyclization.[2] |
-
Experimental Protocol (Catalyzed Cyclization):
-
To the crude aryl methallyl ether (1.0 eq), add the catalyst (e.g., anhydrous magnesium chloride, 1-2 mol%).
-
Heat the mixture under an inert atmosphere (N₂) to 190-200°C.[1]
-
Monitor the disappearance of the ortho-methallyl phenol intermediate by TLC or GC.
-
Upon completion, cool the reaction and proceed with workup and purification. The catalyst can be removed by a simple aqueous wash.[1]
-
The following decision tree illustrates a logical troubleshooting workflow for low yield issues.
Caption: Troubleshooting logic for low-yield synthesis.
Part 3: Troubleshooting Guide - Byproducts and Purification
Q4: My final product is contaminated with a persistent impurity. What is it likely to be and how can I remove it?
A4: Besides the intermediates discussed above, the most common byproduct is the isomeric benzopyran.
-
Mechanism of Formation: The ortho-methallyl phenol intermediate can undergo two different modes of cyclization. The desired 5-exo-trig cyclization leads to the five-membered dihydrobenzofuran ring. However, a competing 6-endo-trig cyclization can occur, leading to the formation of a six-membered 2,2-dimethylchromane (benzopyran) ring.
-
Identification: Both the desired product and the benzopyran impurity have similar polarities, making them difficult to separate by standard column chromatography. Their mass spectra may also be very similar. 1H NMR spectroscopy is the most definitive tool for identification. The methylene protons of the dihydrobenzofuran ring typically appear as a singlet around 3.0 ppm, while the chromane protons will show a more complex multiplet pattern.
-
Solution & Prevention:
-
Catalyst Choice: The choice of catalyst can influence the selectivity of the cyclization. Lewis acids like MgCl₂ generally favor the formation of the thermodynamically more stable dihydrobenzofuran product.
-
Purification: If the impurity does form, careful fractional vacuum distillation is the most effective method for separation.[1] The boiling points are usually sufficiently different for this to be successful. If the product is a solid, recrystallization from a suitable solvent system (e.g., pentane or hexane) can also be highly effective.[1]
-
Q5: Can you provide a standard protocol for purifying 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran?
A5: Certainly. This protocol is adapted from established procedures and assumes the crude product is an oil or low-melting solid.[1][2]
-
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to ensure an accurate temperature gradient and prevent premature condensation.
-
Workup: Ensure the crude material is dry and free of catalyst residues. If an acid catalyst was used, wash the crude product with a dilute sodium bicarbonate solution, followed by a water wash. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Distillation:
-
Add the crude oil to the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the desired pressure (e.g., 0.3-1.0 mm Hg).
-
Gently heat the flask in an oil bath.
-
Collect any low-boiling fractions first (e.g., residual solvent or starting materials).
-
Carefully increase the temperature and collect the main product fraction at its known boiling point. For 2,3-dihydro-2,2-dimethyl-7-benzofuranol, this is around 105-110°C at 0.3 mm Hg.
-
-
Analysis: Confirm the purity of the collected fractions by GC, NMR, or another suitable analytical technique.
-
References
- Alexander, E. (1892). Ueber die Einwirkung von Aethylenbromid auf Phenole und Phenoläther. Berichte der deutschen chemischen Gesellschaft, 25(2), 2409-2415. (Historical context, not directly linked)
- Lappin, G. R. (1968). U.S. Patent No. 3,419,579. Washington, DC: U.S.
-
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 2011(7), 377-384. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. (n.d.). [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc, 2004(6), 27-44. [Link]
- Fattori, D., & Laurent, E. (1981). U.S. Patent No. 4,297,284. Washington, DC: U.S.
-
PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. (n.d.). [Link]
-
Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2). (Provides analytical characterization data relevant to the scaffold). [Link]
Sources
Technical Support Center: Optimization of 2,3-Dihydro-2,2-dimethylbenzofuran Synthesis
From the desk of the Senior Application Scientist,
Welcome to the technical support center dedicated to the synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran. This valuable intermediate, a precursor to essential agrochemicals like carbofuran, presents unique optimization challenges.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, moving beyond simple protocols to understand the underlying chemical principles. Here, we address common experimental roadblocks with scientifically grounded solutions to enhance yield, purity, and reaction efficiency.
Troubleshooting Guide
This section addresses specific, frequently encountered issues during the synthesis of this compound. Each answer provides a causal explanation and actionable solutions.
Q1: My acid-catalyzed cyclization of 3-isobutenyl-1,2-dihydroxybenzene is resulting in low yields and significant tar formation. What are the likely causes and how can I fix this?
A: This is a classic issue often rooted in catalyst selection, concentration, and temperature control. The reaction involves an electrophilic addition to the double bond to form a tertiary carbocation, which is then trapped by the phenolic oxygen. However, this reactive intermediate can also initiate undesired side reactions.
-
Potential Cause 1: Catalyst Concentration is Too High. While an acidic catalyst is necessary, an excessive amount can promote polymerization of the isobutenyl starting material or degradation of the final product. Organic sulfonic acids are effective catalysts for this transformation.[1]
-
Solution 1: Optimize Catalyst Loading. The concentration of the sulfonic acid in the reaction medium should typically range from 0.001% to 5% by weight, with an optimal range often found between 0.1% and 1%.[1] Start at the lower end of this range and incrementally increase the catalyst loading while monitoring the reaction progress.
-
Potential Cause 2: Excessive Reaction Temperature. High temperatures can accelerate the rate of polymerization and decomposition, leading to the formation of insoluble, tar-like materials. The ideal temperature for cyclization is typically between 60°C and 200°C, with a more controlled reaction often occurring between 80°C and 150°C.[1]
-
Solution 2: Implement Strict Temperature Control. Use an oil bath or a reactor with a temperature controller to maintain a stable temperature. It is often preferable to run the reaction at a lower temperature for a longer duration to minimize byproduct formation.
-
Potential Cause 3: Presence of Oxidizing Impurities. The starting materials or solvent may contain impurities that can be oxidized under the reaction conditions, contributing to the dark coloration and tarring.
-
Solution 3: Use High-Purity Reagents and an Inert Atmosphere. Ensure your starting alkenylpyrocatechol is pure. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: I am attempting the synthesis via thermal rearrangement and cyclization of 2-methallyloxyphenol, but the reaction seems to stop after the initial Claisen rearrangement, yielding primarily the alkenyl phenol intermediate. How can I drive the reaction to completion?
A: This indicates that the conditions are suitable for the initial[2][2]-sigmatropic rearrangement but are not sufficient to overcome the activation energy barrier for the subsequent intramolecular hydroalkoxylation (cyclization) step.
-
Potential Cause: Insufficient Thermal Energy or Lack of Catalysis for Cyclization. The Claisen rearrangement and the final cyclization can have different temperature requirements. While the rearrangement may occur at temperatures between 150°C and 250°C, the cyclization step is often the rate-limiting step and may require specific catalytic assistance to proceed efficiently.[1][3]
-
Solution: Introduce an Acid Catalyst. After the initial thermal rearrangement, the introduction of an acid catalyst can significantly promote the cyclization step. Effective catalysts include acidic materials like pyridine hydrochloride, phosphoric acid, or organic sulfonic acids.[3] This transforms the process into a two-stage, one-pot reaction where the catalyst is added after the initial rearrangement phase. Without a catalyst, much higher temperatures might be needed, which could lead to degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient synthetic strategies for preparing this compound and its derivatives?
A1: The most prevalent and industrially relevant methods involve the cyclization of ortho-substituted phenols. Key strategies include:
-
Acid-Catalyzed Cyclization of Alkenylphenols: This is a direct and efficient method involving the treatment of substrates like 3-isobutenyl-1,2-dihydroxybenzene with an organic sulfonic acid catalyst to induce ring closure.[1]
-
Thermal Rearrangement and Cyclization: This approach starts with an O-allylated phenol, such as 2-methallyloxyphenol. The substrate is first heated to induce a Claisen rearrangement to form the C-allylated intermediate, which then undergoes intramolecular cyclization to form the dihydrobenzofuran ring.[2][3] This can often be performed in a single step under the right conditions.[3]
-
Multi-step Synthesis from 2-Hydroxyacetophenone: A longer but versatile route involves reacting 2-hydroxyacetophenone with a methallyl halide, followed by rearrangement, cyclization, oxidation, and hydrolysis to yield the desired 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[3]
Q2: How does the choice of catalyst impact the reaction?
A2: The catalyst is crucial for promoting the key bond-forming step—the intramolecular C-O bond formation.
-
Organic Sulfonic Acids: These are highly effective for the direct cyclization of alkenylphenols due to their strong acidity and good solubility in organic media.[1] They efficiently protonate the alkene, initiating the cyclization cascade.
-
Other Acidic Catalysts: Materials like pyridine hydrochloride or phosphoric acid can also be effective, particularly in the cyclization of intermediates formed after a Claisen rearrangement.[3]
-
Lewis Acids: In some syntheses of related dihydrobenzofurans, Lewis acids are used to promote rearrangements that lead to the desired scaffold.
Q3: Is a solvent required for this synthesis?
A3: Not always. Several documented procedures for the rearrangement and cyclization of 2-methallyloxyphenol derivatives are performed neat (without a solvent).[3] This can simplify purification and reduce waste. However, using a high-boiling, inert solvent can offer better temperature control and may be necessary when dealing with solid starting materials or to manage reaction viscosity.[3]
Q4: What is the mechanistic principle behind the acid-catalyzed cyclization?
A4: The mechanism involves three key steps:
-
Protonation: The acid catalyst protonates the double bond of the isobutenyl group, following Markovnikov's rule to form the more stable tertiary carbocation.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent phenolic oxygen acts as a nucleophile, attacking the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated, regenerating the aromaticity of the benzene ring and yielding the final this compound product.
Caption: Acid-catalyzed cyclization workflow.
Data Summary & Optimization Parameters
For successful synthesis, careful control of reaction parameters is essential. The table below summarizes key variables for the acid-catalyzed cyclization route.
| Parameter | Recommended Range | Optimal Target | Rationale & Notes |
| Catalyst | Organic Sulfonic Acid | p-Toluenesulfonic acid | Effective and commercially available. |
| Catalyst Conc. | 0.001 - 5.0 wt% | 0.1 - 1.0 wt% | Balances reaction rate with minimizing side reactions like polymerization.[1] |
| Temperature | 60 - 200 °C | 80 - 150 °C | Provides sufficient energy for cyclization while minimizing thermal degradation.[1] |
| Substrate Conc. | 1 - 50 wt% | 3 - 20 wt% | Higher concentrations can increase reaction rate but may also promote intermolecular side reactions.[1] |
| Atmosphere | Air or Inert | Inert (N₂ or Ar) | An inert atmosphere is recommended to prevent oxidative degradation, especially at higher temperatures. |
Troubleshooting Workflow
When encountering issues, a systematic approach is key. Use the following decision tree to diagnose and solve common problems.
Sources
Technical Support Center: Purification of 2,3-Dihydro-2,2-dimethylbenzofuran Products
Welcome to the technical support center dedicated to addressing the purification challenges of 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common hurdles encountered during the purification of this versatile class of compounds.
Introduction: The Challenge of Purity
This compound serves as a crucial scaffold in the synthesis of numerous biologically active molecules. Achieving high purity of this intermediate is paramount, as residual impurities can compromise the yield, biological activity, and safety profile of the final products. The purification process is often complicated by the presence of structurally similar byproducts, unreacted starting materials, and degradation products. This guide provides a systematic approach to identifying and resolving these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For the common synthesis involving the reaction of a phenol with a methallyl halide followed by a Claisen rearrangement and cyclization, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual phenol and methallyl halide.
-
Intermediate Products: The primary intermediate is the corresponding O-methallyl phenyl ether. Incomplete Claisen rearrangement will leave this as a major impurity.
-
Claisen Rearrangement Byproducts: The key byproduct is the uncyclized ortho-methallyl phenol. Depending on the reaction conditions, you might also observe small amounts of the para-rearranged product.[1][2]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
Q2: My purified this compound is an oil and I cannot get it to crystallize. What should I do?
A2: It is not uncommon for this compound and some of its derivatives to be oils at room temperature. If direct crystallization is unsuccessful, consider the following options:
-
High-Vacuum Distillation: For thermally stable derivatives, fractional vacuum distillation can be a highly effective method for purification.[3]
-
Column Chromatography: This is the most versatile method for purifying oily products. A carefully selected solvent system can separate your desired product from closely related impurities.
-
Derivative Formation: In some cases, you can form a crystalline derivative (e.g., a picrate or a complex with another reagent), which can be purified by recrystallization and then cleaved to regenerate the pure product.
Q3: I am seeing co-eluting impurities in my column chromatography. How can I improve the separation?
A3: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance resolution:
-
Optimize the Solvent System:
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to resolve compounds with very similar polarities.
-
Change Solvent Selectivity: If you are using a standard ethyl acetate/hexane system, try switching one of the components. For example, replacing hexane with heptane or ethyl acetate with diethyl ether can alter the interactions with the stationary phase and improve separation.[4]
-
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different type of column. Options include silica gel with a smaller particle size for higher efficiency, or switching to a different stationary phase like alumina or a bonded phase (e.g., cyano or phenyl).
-
Sample Loading: Ensure your sample is loaded onto the column in a minimal amount of solvent and as a concentrated band to prevent band broadening.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptoms:
-
Significant loss of material during column chromatography or recrystallization.
-
The final isolated yield is much lower than expected based on crude reaction analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product is too soluble in the recrystallization solvent. | The chosen solvent or solvent system is too effective at dissolving the product, leading to significant losses in the mother liquor. | Action: Perform small-scale solubility tests with a variety of solvents. Aim for a solvent that dissolves the product well at elevated temperatures but poorly at room temperature or below. Consider using a binary solvent system where the product is soluble in one solvent and insoluble in the other. |
| Product is adsorbing irreversibly to the silica gel. | Highly polar compounds or those with certain functional groups can bind strongly to the acidic sites on silica gel. | Action: Deactivate the silica gel by adding a small amount of triethylamine (1-3%) to your eluent.[4] Alternatively, switch to a less acidic stationary phase like neutral alumina. |
| Product is volatile and is being lost during solvent removal. | Low molecular weight benzofuran derivatives can have significant vapor pressure. | Action: Use a rotary evaporator with controlled temperature and vacuum. Avoid excessive heating. For very volatile compounds, consider removing the solvent under a gentle stream of nitrogen. |
Issue 2: Persistent Impurities Detected by NMR or GC-MS
Symptoms:
-
NMR spectra show extra peaks that do not correspond to the product.
-
GC-MS analysis reveals one or more impurity peaks in the final product.
Impurity Identification and Removal Workflow
Caption: Workflow for identifying and removing persistent impurities.
Detailed Steps:
-
Analyze Analytical Data:
-
NMR: Compare the chemical shifts and integration of impurity peaks with known spectra of starting materials and common solvents.[5] The presence of phenolic -OH protons or vinylic protons can indicate unreacted starting materials or intermediates.
-
GC-MS: Examine the mass spectrum of the impurity peak. The fragmentation pattern can provide clues to its structure. For example, the loss of a methyl group or the presence of a fragment corresponding to the phenol portion of the molecule can be diagnostic.
-
-
Targeted Removal Strategies:
-
Unreacted Phenol: If unreacted phenolic starting material is present, a simple wash of an ethereal solution of your crude product with dilute aqueous sodium hydroxide will selectively remove it.
-
Uncyclized Intermediate (ortho-methallyl phenol): This impurity is often very close in polarity to the desired product. A carefully optimized gradient column chromatography is usually required for its removal.
-
Positional Isomers: If the Claisen rearrangement has produced a para-substituted isomer, separation can be very challenging. Fractional distillation under high vacuum may be effective if there is a sufficient difference in boiling points.
-
Issue 3: Product Degradation During Purification or Storage
Symptoms:
-
The appearance of new impurities after purification.
-
The product color changes over time (e.g., develops a yellow or brown tint).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermal Degradation | Heating the compound for extended periods, especially at atmospheric pressure, can lead to decomposition. Some benzofurans can undergo ring-opening or other rearrangements at high temperatures. | Action: Use vacuum distillation to lower the boiling point.[3] When removing solvents on a rotary evaporator, use the lowest effective temperature. |
| Acid or Base Instability | The dihydrofuran ring can be susceptible to opening under strong acidic or basic conditions, particularly with heating. | Action: During aqueous workups, use mild acids and bases (e.g., saturated sodium bicarbonate instead of concentrated NaOH) and avoid prolonged contact times. Neutralize the product solution as soon as possible. |
| Oxidation | Phenolic derivatives of this compound can be sensitive to air oxidation, which often results in coloration. | Action: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a sealed container. For long-term storage, refrigeration is recommended. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Oily Products
This protocol provides a general guideline for purifying oily this compound products.
1. Solvent System Selection: a. On a TLC plate, spot your crude product. b. Develop the TLC plate in a solvent system of ethyl acetate and hexane (start with a 1:9 ratio). c. Adjust the solvent polarity until the desired product has an Rf value of approximately 0.2-0.3.
2. Column Packing: a. Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, non-polar eluent. c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading: a. Dissolve the crude oil in a minimal amount of the eluent or a less polar solvent like dichloromethane. b. Carefully apply the sample to the top of the silica bed.
4. Elution and Fraction Collection: a. Begin eluting with the solvent system determined in step 1. b. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities. c. Collect fractions and analyze them by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Purity Assessment by HPLC
This protocol is a starting point for developing an HPLC method for purity analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the product in the initial mobile phase composition.
Data Summary
Table 1: Common Solvents for Purification of Benzofuran Derivatives
| Purification Method | Solvent System | Polarity | Notes |
| Column Chromatography | Hexane / Ethyl Acetate | Non-polar to Polar | A standard and versatile system. The ratio is adjusted based on the polarity of the specific derivative.[6][7] |
| Dichloromethane / Methanol | Polar | Suitable for more polar benzofuran derivatives.[4] | |
| Recrystallization | Pentane | Non-polar | Effective for non-polar derivatives that are solid at room temperature. |
| Methanol / Water | Polar | A common choice for more polar, crystalline derivatives.[8] | |
| Ethyl Acetate / Hexane | Medium Polarity | A good combination for inducing crystallization of compounds that are too soluble in pure ethyl acetate.[7] |
References
- BenchChem. (2025).
-
PrepChem. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]
-
Wikipedia. (2024). Claisen rearrangement. Retrieved from [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US3621037A - Benzofuran derivatives.
-
PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Retrieved from [Link]
-
ACS Publications. (1961). Solvent Effects on the Claisen Rearrangement of β-Methylallyl Phenyl Ether. The Journal of Organic Chemistry. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
-
SciELO. (2010). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
- Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
- Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
National Institutes of Health. (2011). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Reddit. (2024). Purification Troubleshooting. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 2-Bromo-3-methylbenzofuran.
-
ResearchGate. (2008). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]
-
ResearchGate. (2020). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Strategies for the Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
ResearchGate. (2024). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Retrieved from [Link]
- Google Patents. (n.d.). IL25144A - Method of preparing 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
- BenchChem. (2025). Application Notes and Protocols: Purification of 2(3H)
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this valuable synthetic transformation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot byproduct formation, optimize reaction conditions, and ensure the integrity of your results.
The most prevalent and industrially relevant synthesis of the this compound core involves a tandem Claisen rearrangement and intramolecular hydroalkoxylation (cyclization) of a precursor O-prenyl phenol (also referred to as a methallyl ether).[1] While elegant, this thermal reaction is sensitive to reaction parameters that can lead to a portfolio of unwanted byproducts. This guide addresses the most common issues encountered in the lab.
Core Synthesis Pathway: A Mechanistic Overview
Understanding the desired reaction pathway is critical for diagnosing deviations. The synthesis is typically a two-stage, one-pot process starting from a substituted phenol and a prenylating agent (like methallyl chloride) or directly from the isolated O-prenyl phenol ether.
-
O-Prenylation (O-alkylation): A phenol is alkylated with a reagent like methallyl chloride to form the key aryl methallyl ether intermediate.
-
Tandem Rearrangement-Cyclization: The ether is heated, typically between 150-250 °C, to induce a[2][2]-sigmatropic Claisen rearrangement.[1] This forms a C-prenylated phenol intermediate. Almost simultaneously, or with continued heating, the phenolic hydroxyl group undergoes an intramolecular addition across the alkene to form the final dihydrofuran ring.
Caption: The primary two-stage synthesis of the target scaffold.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yields are low, and post-reaction analysis (TLC, LC-MS) shows a major phenolic impurity that is isomeric with my product. What is this byproduct and how can I prevent it?
Answer: This is the most common issue encountered and almost certainly points to incomplete cyclization . The byproduct is the ortho-prenylated phenol, the intermediate formed after the Claisen rearrangement.
-
Causality: The Claisen rearrangement often has a lower activation energy than the subsequent intramolecular hydroalkoxylation (cyclization). Your reaction conditions (temperature and/or time) were sufficient to induce the rearrangement of the aryl methallyl ether but inadequate to drive the cyclization to completion. This intermediate is phenolic, making it more polar than your desired product, and it will not be removed by a standard basic wash intended to remove unreacted starting phenol.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: If the rearrangement occurred at 180 °C, consider increasing the temperature to 200-220 °C to promote cyclization. Be cautious, as excessively high temperatures (>250 °C) can lead to degradation.[1]
-
Introduce a Catalyst: The cyclization step is effectively an acid-catalyzed intramolecular addition. The inclusion of a catalyst can dramatically lower the required temperature and reaction time. While strong protic acids can cause polymerization, mild Lewis acids or specific acid catalysts are highly effective.[1]
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS. If you see the intermediate forming and then slowly converting, extending the reaction time at the current temperature may be sufficient.
-
Table 1: Comparison of Common Cyclization Catalysts
| Catalyst | Typical Loading (w/w) | Advantages | Considerations & Cautions |
| Magnesium Chloride (MgCl₂) | 1-5% | Inexpensive, effective, and relatively mild. Excellent results have been reported.[1] | Can be hygroscopic; ensure anhydrous conditions for best results. |
| Ferric Chloride (FeCl₃) | 1-5% | Strong Lewis acid, very effective at promoting cyclization.[1] | Can promote charring/polymerization if overheated. Requires careful removal during workup. |
| Pyridine Hydrochloride | 1-10% | Mildly acidic, easy to handle solid.[1] | May require higher temperatures than stronger Lewis acids. |
| Phosphoric Acid (H₃PO₄) | Catalytic | Strong protic acid.[1] | High risk of causing dehydration, elimination, or polymerization byproducts. Use with extreme caution. |
Question 2: My reaction mixture turned dark brown or black, resulting in a tar-like crude product that is difficult to purify. What caused this?
Answer: This indicates product degradation and/or polymerization. Phenols are susceptible to both thermal and acid-catalyzed polymerization, as well as oxidation at high temperatures.[3]
-
Causality:
-
Excessive Temperature: Heating well above 250 °C can cause thermal decomposition of both the starting materials and products.[1]
-
Aggressive Catalysis: Using a strong, non-selective acid catalyst (like concentrated sulfuric acid or an excessive amount of a strong Lewis acid) can rapidly catalyze polymerization pathways, competing with the desired cyclization.
-
Presence of Oxygen: Running the reaction open to the atmosphere at high temperatures can lead to oxidation of the electron-rich phenolic intermediates, creating highly colored quinone-type byproducts.
-
-
Preventative Measures:
-
Strict Temperature Control: Use a digital temperature controller and ensure the reaction thermometer is correctly placed. Do not exceed 250 °C.
-
Use a Milder Catalyst: Switch from a strong protic acid to a milder Lewis acid like MgCl₂.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. This is a critical step for ensuring a clean reaction and is standard practice for high-temperature organic synthesis.
-
Solvent Selection: While the reaction can be run neat, using a high-boiling, inert solvent (e.g., xylenes, octane, o-dichlorobenzene) can help moderate temperature and prevent localized overheating.[1][2]
-
Sources
- 1. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 2. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 3. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield of 2,3-Dihydro-2,2-dimethylbenzofuran Reactions
Introduction
Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-2,2-dimethylbenzofuran and its derivatives. This heterocyclic scaffold is a crucial structural motif in a wide array of biologically active compounds and serves as a vital precursor in medicinal chemistry and drug development.[1][2] However, achieving high yields in its synthesis can be challenging, often plagued by issues such as incomplete reactions, side-product formation, and difficult purifications.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We will focus on one of the most fundamental and widely employed synthetic routes: the O-allylation of a phenol followed by a thermal Claisen rearrangement and acid-catalyzed cyclization .
Core Synthesis Pathway Overview
The most common approach to the this compound core involves a three-step sequence starting from a substituted phenol and a methallyl halide.[3][4]
-
Step 1: O-Allylation (Williamson Ether Synthesis): A phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking a methallyl halide (e.g., methallyl chloride) to form a methallyl aryl ether.
-
Step 2: Claisen Rearrangement: The methallyl aryl ether undergoes a thermal[5][5]-sigmatropic rearrangement to yield an ortho-substituted methallyl phenol. This step is often the most temperature-sensitive.[3][6]
-
Step 3: Intramolecular Cyclization: The newly formed ortho-methallyl phenol is cyclized under acidic conditions to form the final this compound product.[3][7]
The causality behind this pathway is elegant: it uses a simple ether synthesis to position an allyl group for a powerful rearrangement reaction, which in turn perfectly sets up the final intramolecular ring closure.
Sources
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- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2005051876A2 - Method for c-allylation of phenols - Google Patents [patents.google.com]
- 7. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2,3-Dihydro-2,2-dimethylbenzofuran
Welcome to the technical support center for the crystallization of 2,3-Dihydro-2,2-dimethylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a pure, crystalline form. As this compound and its derivatives can be viscous liquids or low-melting solids, crystallization requires careful control over experimental parameters.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization protocols.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most frequent and frustrating problems encountered during the crystallization of this compound. Each answer provides a causal explanation and a systematic approach to resolution.
Question 1: Why is my this compound "oiling out" instead of forming crystals?
Answer:
"Oiling out" is a common issue, particularly with low-melting point organic compounds.[4][5] It occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystal lattice. This happens when the solution becomes saturated at a temperature that is above the melting point of your compound.[6] Because impurities are often more soluble in the oily product than in the solvent, this phenomenon defeats the purpose of purification.[6]
Root Causes & Solutions:
-
High Solvent Boiling Point: The solvent's boiling point may be too high, keeping the solution temperature above the compound's melting point even as it cools.
-
Solution: Switch to a solvent or a mixed-solvent system with a lower boiling point. For a relatively non-polar compound like this compound, solvents like hexanes or heptane, potentially mixed with a slightly more polar co-solvent like ethyl acetate or acetone, could be effective.[7]
-
-
Excessive Supersaturation: The solution is too concentrated, causing the compound to crash out of solution rapidly and indiscriminately as an oil.
-
Significant Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.[8]
-
Solution: If possible, perform a preliminary purification step like column chromatography before attempting crystallization. If the impurities are colored, treatment with activated charcoal in the hot solution (before hot filtration) can remove them.[9]
-
Experimental Protocol: Overcoming Oiling Out
-
Place the flask containing the oiled-out compound and solvent back on a heat source.
-
Heat the mixture until the oil completely redissolves.
-
Add an additional small portion of the primary solvent to the hot solution.
-
Ensure the solution is clear and homogenous.
-
Remove the flask from the heat and insulate it (e.g., with glass wool or by placing it in a warm water bath) to promote very slow cooling.[5]
-
If crystals still do not form, consider inducing crystallization by scratching the inside of the flask with a glass rod just below the solvent surface once the solution has cooled significantly.[10]
Question 2: No crystals are forming even after my solution has cooled to room temperature. What should I do?
Answer:
The failure of crystals to form upon cooling is typically due to one of two reasons: the solution is not sufficiently saturated, or the nucleation process has not initiated.[11] A stable, supersaturated solution can exist in a metastable state without forming a solid phase.[5]
Troubleshooting Steps:
-
Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.[12]
-
Scratching: Gently scratch the inner surface of the flask with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can serve as a point for crystal growth to begin.[6][10]
-
Seeding: Add a single, tiny "seed" crystal of pure this compound to the solution.[6][10] This provides a perfect template for further crystal growth. If you don't have a pure crystal, you can sometimes dip a glass rod into the solution, let the solvent evaporate off the tip, and then re-introduce the rod, which will now be coated with microcrystals.[6]
-
-
Increase Concentration: It is possible that too much solvent was used, preventing the solution from becoming saturated upon cooling.[5][10]
-
Solution: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.[6] A good test is to dip a glass rod into the mother liquor; if a significant solid residue forms upon solvent evaporation, there is still a large amount of compound in the solution.[6]
-
-
Lower the Temperature: If crystals do not form at room temperature, further cooling may be required to decrease the compound's solubility.
-
Solution: Place the flask in an ice bath. Cooling should be done slowly to avoid rapid precipitation.
-
Logical Flow for Inducing Crystallization
Caption: Decision tree for troubleshooting lack of crystallization.
Question 3: My crystallization yield is very low. What are the likely causes?
Answer:
A low yield is a common problem in recrystallization and can be attributed to several factors, often related to using an inappropriate amount or type of solvent.[6]
Potential Causes and Corrective Actions:
| Cause | Explanation | Solution |
| Excess Solvent | Using too much solvent is the most frequent cause of low yield. A significant portion of your compound will remain dissolved in the mother liquor even after cooling.[6][10] | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10] If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling. |
| Premature Crystallization | If a hot filtration step was used to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem as the solution cooled prematurely. | Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution. Perform the filtration as quickly as possible. |
| Inappropriate Solvent Choice | The chosen solvent may have a relatively high solubility for your compound even at low temperatures. | Perform careful solvent screening. An ideal solvent dissolves the compound completely when hot but very poorly when cold.[13] |
| Washing with Warm Solvent | Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.[10] | Always wash the crystals with a minimal amount of ice-cold solvent.[9][10] |
Frequently Asked Questions (FAQs)
This section provides answers to general, foundational questions about the crystallization of this compound.
Question 1: What are the characteristics of a good recrystallization solvent for this compound?
Answer:
Selecting the right solvent is the most critical step in a successful recrystallization.[10] The ideal solvent should meet several criteria:
-
Differential Solubility: It must dissolve your compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility is the fundamental principle of recrystallization.[14]
-
Impurity Solubility: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent oiling out.[5]
-
Inertness: The solvent must not react chemically with your compound.
-
Volatility: It should be volatile enough to be easily removed from the purified crystals after filtration.[9]
Given the ether linkage and alkyl substituents, this compound is a relatively non-polar molecule.[1] A good starting point for solvent selection would be alkanes (hexane, heptane), toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[7]
Solvent Selection Workflow
Caption: Systematic workflow for selecting an optimal crystallization solvent.
Question 2: How do impurities affect the crystallization process?
Answer:
Impurities are the primary reason for performing crystallization, but they can also actively interfere with the process itself.[11] Their presence can have several negative effects:
-
Inhibition of Nucleation: Some impurities can inhibit the formation of initial crystal nuclei, leading to supersaturated solutions that refuse to crystallize.[15] They can increase the energy barrier for nucleation to occur.
-
Disruption of Crystal Growth: Impurities can adsorb onto the surface of a growing crystal, slowing down or stopping further growth.[16][17] This can lead to smaller, less well-formed crystals.
-
Incorporation into the Lattice: If an impurity is structurally similar to the target compound, it can be incorporated directly into the crystal lattice, reducing the final product's purity.[8][16] This is more likely to happen during rapid crystallization.[18]
-
Changes in Crystal Habit: Impurities can alter the shape (habit) of the crystals. For example, a compound that normally forms prisms might form needles in the presence of a specific impurity.[8]
Visualizing Impurity Effects
Caption: Impurities (I) disrupt the ordered crystal lattice of the target molecule (M).
Question 3: How does the cooling rate influence the size and purity of my crystals?
Answer:
The rate of cooling is a critical parameter that directly controls the kinetics of nucleation and crystal growth, thereby influencing both the size and purity of the final product.[19]
-
Slow Cooling: When a saturated solution is cooled slowly, the system remains near equilibrium. This favors a low nucleation rate, meaning only a few crystal nuclei form.[19] These few nuclei then have ample time to grow larger as the temperature gradually decreases, resulting in large, well-defined crystals.[20] This slow, ordered process is highly selective and tends to exclude impurities from the crystal lattice, leading to a purer final product.[18]
-
Rapid Cooling (Quenching): Cooling a solution quickly (e.g., by plunging it directly into an ice bath) causes a rapid increase in supersaturation. This provides a large thermodynamic driving force for nucleation, leading to the formation of a large number of small crystal nuclei simultaneously.[19] These nuclei have very little time to grow, resulting in a large quantity of very small crystals. This rapid, chaotic process can physically trap impurities and solvent within the rapidly forming crystal structures, leading to a less pure product.[6][18]
References
- Recrystallization. (n.d.). Department of Chemistry & Biochemistry, University of Arizona.
- Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
- Recrystallization. (n.d.). University of California, Davis.
- The influence of impurities and solvents on crystallization. (2007). ResearchGate.
- Chemistry Crystallization. (n.d.). Sathee Jee.
- Al-Nablsi, H., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Al-Nablsi, H., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind.
- How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit.
- Crystallization of Organic Compounds. (n.d.). Wiley.
- How Do Impurities Affect Crystal Structures? (2025). YouTube.
- Recrystallization. (n.d.). Jack Westin.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Cooling Rate and Crystal Size. (n.d.). Northwestern University.
- Problems with Recrystallisations. (n.d.). University of York.
- This compound. (n.d.). PubChem.
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. (n.d.). Guidechem.
- Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Common Issues Faced in Crystallization and How to Solve Them. (2024). Zhanghua.
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. (n.d.). PubChem.
- SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas.
Sources
- 1. This compound | C10H12O | CID 80640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 12. Common Issues Faced in Crystallization and How to Solve Them | Zhanghua [filter-dryer.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. jackwestin.com [jackwestin.com]
- 15. pubs.acs.org [pubs.acs.org]
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- 19. reelmind.ai [reelmind.ai]
- 20. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
Technical Support Center: Overcoming Low Yield in 2,3-Dihydro-2,2-dimethylbenzofuran Cyclization
From the desk of a Senior Application Scientist
Welcome to the technical support center. The synthesis of the 2,3-dihydro-2,2-dimethylbenzofuran scaffold is a cornerstone in the development of numerous bioactive molecules and pharmaceutical agents.[1][2] However, achieving high yields during the critical intramolecular cyclization step can be a significant challenge. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to overcome common hurdles and optimize reaction outcomes. We will explore the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the reaction mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the this compound synthesis is disappointingly low. Where should I begin my investigation?
Low overall yield is a common starting point for frustration. A systematic approach is crucial. Before diving into optimizing specific parameters, it's essential to diagnose the potential failure point. The synthesis, often proceeding from an allyl phenyl ether, involves a tandem Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization). The issue could lie with the starting materials, the rearrangement, the cyclization, or product degradation during workup.
Start by asking these fundamental questions:
-
Starting Material Integrity: Is my starting phenol and prenylating agent (e.g., prenyl bromide or methallyl chloride) pure? Have I confirmed their identity and purity via NMR or other analytical techniques?
-
Intermediate Check: Am I able to detect the rearranged intermediate, the ortho-prenylated phenol, in the crude reaction mixture (e.g., by TLC or GC-MS)? This will tell you if the initial Claisen rearrangement is the bottleneck.
-
Reaction Conditions: Are my solvent and atmosphere truly anhydrous and inert? Moisture can quench catalysts and intermediates, while oxygen can lead to oxidative side products.
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low-yield synthesis.
Q2: I've confirmed the Claisen rearrangement is inefficient. How can I drive it to completion?
The Claisen rearrangement is a thermally driven[3][3]-sigmatropic rearrangement.[4] Its efficiency is primarily dependent on temperature and, to a lesser extent, the solvent environment.
-
Causality - The Role of Temperature: The rearrangement requires significant thermal energy to overcome the activation barrier of the concerted pericyclic transition state. Insufficient temperature is the most common reason for failure. Temperatures in the range of 150-250°C are often necessary.[5] At temperatures below 150°C, the reaction rate can be impractically slow.[5]
-
Solvent Choice: While the reaction can be run neat (without solvent), a high-boiling, inert solvent can provide better thermal control and prevent localized overheating, which can lead to degradation.[5] Solvents like o-dichlorobenzene or N,N-diethylaniline are common choices. Significant solvent effects have been observed in related rearrangements, where polar solvents can sometimes accelerate the reaction.[4][6]
-
Microwave Irradiation: For difficult substrates, microwave-assisted heating can dramatically increase the reaction rate and improve yields by providing rapid and uniform heating.[4]
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC. Be cautious not to exceed 250°C, as this can cause degradation of the starting material and product.[5]
-
Change Solvent: If running the reaction neat, consider using a high-boiling solvent like o-dichlorobenzene to ensure a stable and uniform reaction temperature.
-
Consider Catalysis: While the thermal rearrangement is classic, some transformations benefit from catalysis. Gold-catalyzed cascade reactions that incorporate a Claisen rearrangement have been reported, suggesting that Lewis acids can play a role in promoting related transformations.[7]
Q3: The rearrangement works, but the subsequent cyclization to the dihydrobenzofuran ring is failing. How can I optimize this ring-closing step?
The intramolecular cyclization of the ortho-prenylated phenol intermediate is an acid-catalyzed hydroalkoxylation reaction. The key is selecting the right catalyst and conditions to favor the desired 5-exo-trig cyclization.
-
Causality - The Role of the Catalyst: The catalyst's role is to activate the alkene (prenyl group) toward nucleophilic attack by the phenolic hydroxyl group. Both Brønsted and Lewis acids are effective. The choice of catalyst can significantly impact yield and selectivity.
-
Brønsted Acids (e.g., phosphoric acid, formic acid): These directly protonate the double bond, generating a tertiary carbocation that is readily trapped by the phenol.
-
Lewis Acids (e.g., FeCl₃, MgCl₂, ZnCl₂, InCl₃): These coordinate to the double bond, making it more electrophilic. Lewis acids are often milder and can offer better selectivity, minimizing side reactions.[5][8] Excellent results have been reported using ferric chloride or magnesium chloride at catalytic loadings of 0.1-10% by weight.[5]
-
| Catalyst Type | Examples | Typical Conditions | Key Considerations |
| Lewis Acids | FeCl₃, MgCl₂, InCl₃·4H₂O, ZnCl₂ | 0.1–10 mol%, 75–150°C | Generally mild and effective. Can be sensitive to moisture. InCl₃ and ZnCl₂ have shown high diastereoselectivity in related systems.[5][8] |
| Brønsted Acids | H₃PO₄, Formic Acid, Pyridine·HCl | Catalytic amounts, 75–200°C | Can be harsh and may lead to degradation or dehydration side products if not controlled.[5] |
| Transition Metals | AgClO₄, Cu(OTf)₂ | Catalytic amounts, Toluene, Reflux | Silver and copper catalysts have been shown to be highly effective for the cyclization of o-allylphenols.[9] |
Troubleshooting Steps:
-
Introduce a Catalyst: If you are relying solely on thermal cyclization, the reaction may be too slow. Introduce an effective catalyst like 1% (by weight) ferric chloride.[5]
-
Screen Catalysts: If one catalyst gives low yield, screen others. Start with mild Lewis acids like MgCl₂ or ZnCl₂ before moving to stronger Brønsted acids.
-
Optimize Temperature: The cyclization can often be run at lower temperatures than the rearrangement, typically from 75°C to 200°C, depending on the catalyst's activity.[5] Overheating during this step can promote side reactions.
-
Stepwise vs. Tandem: Consider a stepwise approach. First, perform the Claisen rearrangement thermally without a catalyst. After confirming the formation of the intermediate, cool the reaction and add the cyclization catalyst, then reheat to a more moderate temperature (e.g., 100°C). This can provide better control and minimize byproducts.[5]
Q4: I'm getting a complex mixture of products instead of my desired dihydrobenzofuran. What are the likely side reactions and how can I suppress them?
Poor selectivity is a major cause of low yields. The ortho-prenylated phenol intermediate is reactive and can undergo several undesired transformations.
-
Common Side Reactions:
-
para-Claisen Rearrangement: If the ortho positions on the phenol are blocked, or under certain conditions, the prenyl group can migrate to the para position.
-
O-Alkylation: The starting phenoxide can react at the oxygen atom instead of the carbon, leading back to an ether, which is often a competing side reaction.[10]
-
Chromane Formation: An alternative 6-endo-trig cyclization can occur, leading to the formation of a six-membered chromane ring system instead of the desired five-membered dihydrobenzofuran. This is particularly problematic with non-gem-disubstituted allyl groups but can still be a competing pathway.[10]
-
Bis-prenylation: The product can sometimes react again with the prenylating agent, leading to di-substituted products.[10]
-
Degradation/Polymerization: Harsh acidic conditions or excessively high temperatures can lead to decomposition of the starting material or polymerization of the alkene-containing intermediates.[5]
-
Caption: Key reaction pathways and common side reactions.
Suppression Strategies:
-
Block the para Position: If para-alkylation is a problem, start with a phenol that has a blocking group at the para position. This makes the reaction synthetically useful for forcing ortho-alkylation.[10]
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of your phenol and prenylating agent to minimize bis-prenylation.
-
Optimize Catalyst: The choice of Lewis acid can influence the selectivity between 5-exo and 6-endo cyclization. Screen different catalysts to find one that favors the desired five-membered ring.
-
Moderate Conditions: Avoid excessively high temperatures and high concentrations of strong acids to minimize degradation and charring.
Experimental Protocols
Protocol 1: Tandem Claisen Rearrangement and Cyclization
This protocol is suitable when a one-pot procedure is desired and has proven effective for substrates that are not prone to side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted allyl phenyl ether (1.0 eq).
-
Solvent/Catalyst Addition: If using a solvent, add o-dichlorobenzene (to make a ~0.5 M solution). Add the Lewis acid catalyst (e.g., FeCl₃, 0.01 eq by weight) to the mixture.[5]
-
Reaction: Heat the mixture to 180-200°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by fractional distillation under vacuum or by flash column chromatography on silica gel.[5][11]
Protocol 2: Stepwise Rearrangement and Cyclization
This method offers greater control and is recommended for substrates that are sensitive or prone to side-product formation.
-
Claisen Rearrangement:
-
Heat the neat allyl phenyl ether (1.0 eq) to 180-200°C under nitrogen for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.[5]
-
Cool the reaction mixture to room temperature. The crude ortho-prenylated phenol can be used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in a solvent such as toluene or o-dichlorobenzene.
-
Add the chosen catalyst (e.g., MgCl₂, 0.05 eq).
-
Heat the mixture to 80-120°C and monitor for the formation of the final product.
-
Once the reaction is complete, perform the workup and purification as described in Protocol 1.
-
References
- D. D. Phillips. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. U.S. Patent No. 3,419,579.
-
da Silva, F. M., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
da Silva, F. M., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link]
-
Various Authors. (2024). Synthesis of benzofurans via propargyl Claisen rearrangement/cycladdition. ResearchGate. [Link]
-
Stabinski, R., et al. (2006). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH Public Access. [Link]
-
Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link]
-
Various Authors. (n.d.). Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran. ResearchGate. [Link]
-
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
-
Chen, C-Y., et al. (2024). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Publishing. [Link]
-
Various Authors. (n.d.). Intramolecular Cyclization Side Reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Wikipedia. [Link]
-
Charrier, C., & Bertrand, P. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. [Link]
-
Various Authors. (n.d.). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. ResearchGate. [Link]
-
Zhang, W., et al. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters. [Link]
-
Kadokawa, J., et al. (2007). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. The Chemical Society of Japan. [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkat USA. [Link]
-
Barboza, C. A. M., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]
-
Hsieh, T-H., et al. (2014). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs. [Link]
-
Reddy, C., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. PubChem. [Link]
-
Han, S., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis acid-promoted intramolecular cyclization of ortho -prenylated chalcones: application to first total synthesis of (±) involucrasin C and its nove ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04830C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
side reaction pathways in the synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran
Technical Support Center: Synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore common side reaction pathways, troubleshoot suboptimal results, and provide the mechanistic rationale behind our recommended solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial O-alkylation of phenol with methallyl chloride is giving a very low yield of the desired allyl phenyl ether. What is the likely cause and how can I fix it?
Answer: This is a classic issue rooted in the ambivalent nucleophilic character of the phenoxide ion. While the primary goal is O-alkylation to form the ether, a competitive side reaction, C-alkylation , can occur, leading to the formation of a 2-methallylphenol byproduct directly.[1][2] This significantly reduces the yield of the ether intermediate required for the subsequent Claisen rearrangement.
Mechanistic Insight: The phenoxide ion is an ambient nucleophile with electron density on both the oxygen atom and the aromatic ring (specifically the ortho and para positions). The solvent and the counter-ion (from the base used) play a crucial role in dictating the reaction pathway.
-
Polar, protic solvents (like ethanol) can solvate the oxygen atom of the phenoxide, leaving the carbon atoms of the ring more accessible for electrophilic attack, thus favoring C-alkylation.
-
Polar, aprotic solvents (like DMF or acetone) do not solvate the oxygen atom as strongly, making it more nucleophilic and promoting the desired O-alkylation.[3]
Troubleshooting Protocol:
-
Solvent Choice: Switch from protic solvents (e.g., alcohols) to a polar, aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile. This will favor the formation of the desired 2-(2-methylallyl)oxyphenyl ether.
-
Base Selection: Use a base like potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH). The potassium ion's interaction with the phenoxide can favor O-alkylation.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., refluxing acetone, ~56°C). Excessively high temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Caption: Competing O- and C-alkylation pathways for the phenoxide ion.
Question 2: The Claisen rearrangement of my 2-(2-methylallyl)oxyphenyl ether is sluggish and results in a mixture of starting material and products. How can I improve the conversion?
Answer: The Claisen rearrangement is a thermally driven, concerted pericyclic reaction ([4][4]-sigmatropic shift) that is often reversible.[5][6] To achieve high conversion, the subsequent, irreversible cyclization step must be encouraged. Incomplete conversion is typically due to insufficient thermal energy or the lack of a catalyst to facilitate the cyclization step.
Mechanistic Insight: The reaction proceeds in two stages:
-
Rearrangement: The allyl ether rearranges to form an intermediate ortho-substituted phenol (2-hydroxy-3-methallylacetophenone, for example).[3] This step is often in equilibrium with the starting material.
-
Cyclization: The ortho-substituted phenol undergoes an intramolecular cyclization to form the stable this compound ring. This step pulls the equilibrium towards the final product.
High temperatures (150-250°C) are typically required to overcome the activation energy for the rearrangement.[3] The cyclization can be slow but is often accelerated by an acid catalyst.
Troubleshooting Protocol:
-
Temperature Optimization: Ensure the reaction temperature is sufficiently high, typically in the range of 180-220°C. Running the reaction neat (without a high-boiling solvent) is often preferred.[3]
-
Catalysis: Introduce a catalytic amount of a Lewis acid, such as anhydrous magnesium chloride (MgCl₂) or ferric chloride (FeCl₃), at a loading of 1-5% by weight.[3][7] These catalysts significantly accelerate the intramolecular cyclization of the rearranged intermediate, thereby driving the entire process to completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid degradation at prolonged high temperatures.
Question 3: I've isolated my product, but NMR analysis shows a significant amount of an aromatic benzofuran impurity, not the desired 2,3-dihydrobenzofuran. What causes this over-oxidation?
Answer: The formation of the fully aromatic 2,2-dimethylbenzofuran is a common side reaction, particularly when the reaction is run under harsh conditions. This occurs via the dehydrogenation (oxidation) of the desired dihydrobenzofuran product.
Mechanistic Insight: The dihydrofuran ring is susceptible to oxidation, especially at very high temperatures or in the presence of certain Lewis acids or oxidizing agents. Air (oxygen) can also act as an oxidant at elevated temperatures. The driving force is the formation of a stable, aromatic benzofuran ring system.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the high-temperature Claisen rearrangement and cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.
-
Temperature and Time Control: Avoid excessive heating or prolonged reaction times once the formation of the desired product is complete (as determined by TLC or GC analysis). Do not exceed temperatures of ~250°C, as this can promote degradation and aromatization.[3]
-
Catalyst Choice: While Lewis acids are beneficial, using an excessive amount can sometimes promote side reactions. Use the minimum effective catalytic amount.
-
Purification: If a small amount of the aromatic impurity is formed, it can often be separated from the desired dihydro-product by column chromatography or careful distillation under reduced pressure.[3]
Consolidated Troubleshooting Guide
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low yield of allyl ether; presence of C-alkylated phenol | Reaction in protic solvent; strong base (e.g., NaOH) | Use a polar, aprotic solvent (DMF, Acetone); use a milder base (K₂CO₃). |
| Incomplete conversion during rearrangement/cyclization | Insufficient temperature; slow cyclization step | Increase reaction temperature to 180-220°C; add a catalytic amount of MgCl₂ or FeCl₃. |
| Formation of para-rearrangement product | Ortho positions of the phenol are sterically hindered or blocked | This is an inherent pathway if ortho positions are blocked. If not blocked, ensure clean starting materials and controlled temperature. |
| Contamination with aromatic benzofuran | Oxidation of the product due to high heat or air exposure | Run the reaction under an inert atmosphere (N₂ or Ar); avoid temperatures >250°C; minimize reaction time. |
| Formation of tar/polymeric material | Excessive temperature or reaction time leading to degradation | Maintain strict temperature control; monitor reaction to completion and work up promptly. |
Visualizing the Reaction Network
The synthesis of this compound involves a primary pathway with several potential diversions into side products.
Caption: Main and side reaction pathways in the synthesis of this compound.
Reference Experimental Protocol
This protocol is a synthesis of common procedures and incorporates troubleshooting measures.
Step 1: Synthesis of 2-acetylphenyl methallyl ether (O-Alkylation)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).
-
Stir the suspension vigorously and add methallyl chloride (1.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude ether. The crude material is often of sufficient purity for the next step, or it can be purified by vacuum distillation.[3]
Step 2: Synthesis of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran (Rearrangement & Cyclization)
-
Place the crude 2-acetylphenyl methallyl ether into a round-bottom flask suitable for high-temperature reactions, equipped with a short-path distillation head and a nitrogen inlet.
-
Add anhydrous magnesium chloride (0.02 eq) to the flask.
-
Heat the mixture under a slow stream of nitrogen to 190-200°C.[3]
-
Maintain this temperature for 4-6 hours. The reaction will become dark. Monitor by taking small aliquots and analyzing via GC or TLC.
-
Once the reaction is complete, cool the mixture slightly and purify the product directly by vacuum distillation to isolate the 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.
References
-
A. A. Bader, D. A. Kaden, and R. S. Cook. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. U.S. Patent 3,419,579.
-
Wikipedia. Claisen rearrangement. Wikimedia Foundation.
-
J. A. Miller and H. C. S. Wood. (1978). Acid Catalysis of the Claisen Rearrangement. 2. Formation of the Benzofurobenzopyran and Benzofuro[3,2-b]benzofuran Skeletons from 1,4-bis(aryloxy)-2-butynes. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements.
-
Quora. What is the mechanism of Claisen rearrangement?.
- A. Martini et al. (1970). Cyclization of some o-isobutenylphenols. The Journal of Organic Chemistry, 35(9), 2904-2906.
-
PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
European Patent Office. (1983). Process for preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. EP0089855A2.
-
T. D. Sheppard. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery.
-
T. P. Le, et al. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate.
-
S. K. Tyrlik, et al. (n.d.). Phenol reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 4. "Acid Catalysis of the Claisen Rearrangement. 2. Formation of the Benzo" by Dallas K. Bates and Michael C. Jones [digitalcommons.mtu.edu]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in 2,3-Dihydro-2,2-dimethylbenzofuran Synthesis
Welcome to the technical support center for troubleshooting catalyst deactivation during the synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common catalytic challenges encountered in this specific synthesis. Our approach is rooted in practical, field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.
Introduction: The Critical Role of the Catalyst
The synthesis of this compound, a key intermediate in many pharmaceutical and agrochemical compounds, often relies on catalytic methodologies to ensure high yield and selectivity. Transition metal catalysts (e.g., Palladium, Rhodium, Copper) and various acid catalysts are frequently employed.[1][2][3] However, the efficacy of these catalysts can diminish over time due to a variety of deactivation mechanisms, leading to decreased reaction rates, lower yields, and inconsistent product quality. Understanding these deactivation pathways is crucial for effective troubleshooting and process optimization.
Part 1: Troubleshooting Guide for Catalyst Deactivation
This section addresses specific experimental issues with a focus on identifying the root cause of catalyst deactivation and providing actionable solutions.
Issue 1: Gradual or Sudden Drop in Reaction Yield
Symptoms:
-
A noticeable decrease in the yield of this compound over several runs with a recycled catalyst.
-
A sudden and significant drop in yield in a single experiment.
Potential Causes and Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting & Resolution Protocol |
| Catalyst Poisoning | The irreversible chemisorption of impurities from reactants, solvents, or the reaction environment onto the active sites of the catalyst.[4] Common poisons include sulfur, nitrogen, and halogen compounds. | 1. Feedstock Purity Analysis: Analyze all reactants and solvents for potential catalyst poisons using techniques like GC-MS or elemental analysis. 2. Feedstock Pre-treatment: Implement a purification step for reactants, such as passing them through a bed of activated carbon or alumina to remove trace impurities.[5] 3. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent poisoning from atmospheric contaminants. |
| Coking/Fouling | The deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[5][6] This is particularly relevant in reactions involving organic molecules at elevated temperatures. | 1. Reaction Temperature Optimization: Lower the reaction temperature to the minimum required for efficient conversion to reduce the rate of coke formation. 2. Catalyst Regeneration (if applicable): For certain types of coke, a controlled oxidation (calcination) or steam stripping can remove the deposits and regenerate the catalyst.[5] Caution: This must be done carefully to avoid thermal damage to the catalyst. |
| Thermal Degradation (Sintering) | High reaction temperatures can cause the small metal crystallites of a supported catalyst to agglomerate into larger particles, reducing the active surface area.[4][5] | 1. Temperature Control: Ensure precise and uniform temperature control throughout the reactor. Avoid localized "hot spots." 2. Catalyst Selection: Choose a catalyst with high thermal stability or a support material that anchors the active metal particles effectively. |
Experimental Protocol: Simple Catalyst Activity Test
-
Prepare a small-scale, standardized reaction with fresh, high-purity starting materials and a new batch of catalyst.
-
Run the reaction under optimal conditions and determine the baseline yield.
-
In a parallel experiment, use the suspect (deactivated) catalyst under the exact same conditions.
-
A significant difference in yield will confirm catalyst deactivation.
Issue 2: Poor Product Selectivity
Symptoms:
-
Increased formation of byproducts.
-
Inconsistent product ratios.
Potential Causes and Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting & Resolution Protocol |
| Active Site Modification | Chemical poisons or coke deposits can alter the electronic or steric properties of the catalyst's active sites, favoring alternative reaction pathways. | 1. Identify Byproducts: Characterize the major byproducts using techniques like NMR and mass spectrometry to gain insight into the undesired reaction pathways. 2. Catalyst Characterization: Analyze the deactivated catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to identify changes in the catalyst's surface chemistry. |
| Leaching of Active Metal | The active metal component of a heterogeneous catalyst may dissolve into the reaction medium, leading to homogeneous catalysis with different selectivity. | 1. Analysis of Reaction Mixture: After filtration of the solid catalyst, analyze the liquid phase for the presence of the leached metal using Inductively Coupled Plasma (ICP) analysis. 2. Catalyst Support Modification: Consider using a different support material or a chelating ligand to better anchor the active metal. |
DOT Script for Troubleshooting Workflow
Caption: Main pathways of catalyst deactivation.
Q2: How can I prevent catalyst deactivation before it occurs?
A2: Proactive measures are key to extending catalyst lifetime.
-
High-Purity Reagents: Always use high-purity, anhydrous solvents and reactants.
-
Feedstock Pre-treatment: Consider passing liquid reagents through a column of activated alumina or a suitable scavenger to remove trace impurities. [5]* Strict Control of Reaction Conditions: Maintain the lowest possible reaction temperature that provides a good reaction rate and avoid temperature overshoots. [7]* Inert Atmosphere: Rigorously exclude air and moisture from the reaction, as these can be catalyst poisons, especially for transition metal catalysts. [6] Q3: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?
A3: Regeneration is possible for certain types of deactivation but is highly dependent on the catalyst and the deactivation mechanism.
-
Deactivation by Coking: A deactivated catalyst due to coke formation can sometimes be regenerated by a carefully controlled calcination in a dilute stream of air or oxygen to burn off the carbon deposits. [5]The temperature must be controlled to prevent thermal damage.
-
Deactivation by Poisoning: Deactivation by strongly chemisorbed poisons is often irreversible. [4]In such cases, the catalyst must be replaced.
-
Thermal Degradation: Sintering is an irreversible process, and a thermally deactivated catalyst cannot be regenerated.
Experimental Protocol: General Catalyst Regeneration by Calcination (for Coking)
Disclaimer: This is a general procedure and must be adapted for your specific catalyst and equipment. Always consult the catalyst manufacturer's guidelines.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash thoroughly with a suitable solvent (e.g., acetone, then hexane) to remove any adsorbed organic species. Dry the catalyst under vacuum.
-
Setup: Place the dried catalyst in a quartz tube furnace equipped with a gas flow controller and an off-gas trap.
-
Inert Purge: Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 150°C to remove any residual solvent. Hold for 1 hour.
-
Oxidative Treatment: Switch the gas flow to a dilute mixture of oxygen in nitrogen (e.g., 2-5% O₂).
-
Temperature Ramp: Slowly increase the temperature to the target calcination temperature (typically 300-500°C, this is highly catalyst-dependent). The ramp rate should be slow (e.g., 2-5°C/min) to avoid rapid, exothermic combustion of coke that could cause thermal damage.
-
Hold: Maintain the target temperature for 2-4 hours or until the off-gas analysis (e.g., by mass spectrometry) indicates the cessation of CO₂ evolution.
-
Cooldown: Cool the furnace back to room temperature under an inert gas flow.
-
Storage: Store the regenerated catalyst under an inert atmosphere until use.
References
- Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
- Catalyst deactivation challenges in FCC and how to prevent them.Google Search.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- 2,3-Dihydrobenzofuran synthesis.Organic Chemistry Portal.
- Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
- Strategies for the synthesis of 2,3-dihydrobenzofurans.UCL Discovery.
- Catalyst deactiv
- Mechanisms of catalyst deactiv
- Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
Sources
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Scaling Up 2,3-Dihydro-2,2-dimethylbenzofuran Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during laboratory synthesis and industrial scale-up, providing field-proven insights and robust protocols to ensure a successful and efficient production campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
The most prevalent and scalable synthesis is a two-step process commencing from a substituted phenol. The core transformation involves:
-
O-Allylation: A phenol is reacted with a methallyl halide (e.g., methallyl chloride) under basic conditions to form an allyl phenyl ether intermediate.
-
Claisen Rearrangement & Intramolecular Cyclization: The allyl phenyl ether is heated, initiating a[1][1]-sigmatropic Claisen rearrangement to form an o-allylphenol intermediate.[2][3] This intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to yield the final this compound product. These two steps are often performed concurrently in a single heating step, especially at higher temperatures or in the presence of a catalyst.[1][4]
Q2: What are the critical parameters to control during the O-allylation step?
The key to a successful O-allylation is ensuring the complete formation of the phenoxide anion while minimizing side reactions of the allylic halide. Critical parameters include:
-
Choice of Base: Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are effective. The choice may depend on the solvent system (e.g., NaOH in aqueous or phase-transfer conditions, K2CO3 in polar aprotic solvents like acetone or DMF).
-
Solvent System: The solvent must facilitate the reaction between the phenoxide and the organic halide. Polar aprotic solvents are common. For scalability, phase-transfer catalysis (PTC) in a biphasic system (e.g., dichloromethane/water) can be highly efficient.
-
Temperature: The reaction is typically run at reflux temperatures of the chosen solvent to ensure a reasonable reaction rate.[1] Monitoring is crucial to prevent the premature onset of the Claisen rearrangement.
Q3: Can the Claisen rearrangement and cyclization be performed in one pot?
Yes, this is a common and efficient approach for scaling up.[1] By heating the allyl phenyl ether intermediate, the thermal Claisen rearrangement occurs, followed by the intramolecular cyclization of the resulting o-allylphenol. The use of an acid catalyst can significantly lower the required temperature and accelerate the cyclization step.[1][5]
Q4: What types of catalysts are effective for the intramolecular cyclization step?
While the cyclization can occur thermally at high temperatures (150-250 °C), using a catalyst allows for milder conditions, which can improve yield and reduce byproducts.[1] Effective catalysts are typically acidic and include:
-
Lewis Acids: Ferric chloride (FeCl₃) and magnesium chloride (MgCl₂) have been shown to be effective.[1]
-
Brønsted Acids: Organic sulfonic acids, phosphoric acid, and even acidic clays can catalyze the reaction.[5]
-
Heterogeneous Catalysts: For easier removal on a large scale, solid catalysts like Palladium on carbon (Pd/C) have been used to promote the cyclization of isolated o-allylphenols.[6]
Q5: What are the primary safety concerns when scaling up this synthesis?
-
Thermal Runaway: The Claisen rearrangement can be exothermic. When combined with a catalyzed cyclization, the potential for a thermal runaway event increases. It is critical to have robust reactor cooling systems and to control the rate of heating or reagent addition.
-
Pressure Build-up: Using volatile solvents or operating at temperatures above the solvent's boiling point requires a pressure-rated reactor.
-
Handling of Reagents: Methallyl chloride is a flammable and toxic alkylating agent. Phenols and strong bases are corrosive. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.
Process Workflow & Key Transformations
The overall process can be visualized as a sequence of key chemical transformations.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide for Scale-Up
Problem 1: Low Yield of Allyl Phenyl Ether in Step 1
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Deprotonation | Measure the pH of the aqueous layer (if applicable) or test for unreacted phenol using TLC or GC. | Ensure at least one stoichiometric equivalent of a sufficiently strong base is used. Consider a stronger base or a different solvent system to improve solubility and reactivity. |
| Hydrolysis of Methallyl Halide | Analyze the crude reaction mixture for hydrolysis byproducts (e.g., methallyl alcohol). | For aqueous systems, use a phase-transfer catalyst (PTC) to shuttle the phenoxide into the organic phase, minimizing contact time of the halide with water. Alternatively, switch to an anhydrous polar aprotic solvent like DMF or acetonitrile. |
| C-Allylation Side Reaction | Isolate and characterize byproducts. C-allylated phenols will have a different polarity and NMR spectrum. | C-allylation is often favored under different conditions than O-allylation.[7][8] Ensure strong basic conditions to favor the more kinetically rapid O-allylation. Avoid conditions known to promote Friedel-Crafts type reactions. |
Problem 2: Inefficient Conversion to Final Product in Step 2
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Temperature | Monitor internal reactor temperature. Analyze in-process control (IPC) samples for remaining allyl phenyl ether. | The Claisen rearrangement is a thermal process often requiring >180 °C.[1] Ensure the reactor heating system can achieve and maintain the target temperature uniformly. If scale-up leads to heat loss, improve insulation or increase the heating fluid temperature. |
| Catalyst Inactivity | IPC samples show accumulation of the o-allylphenol intermediate without conversion to the final product. | Check the catalyst loading and quality. Lewis acids can be deactivated by moisture; ensure anhydrous conditions. For heterogeneous catalysts, check for poisoning or loss of surface area. Consider increasing catalyst loading or switching to a more robust catalyst like an organic sulfonic acid.[5] |
| Poor Heat Transfer | Temperature probes show significant gradients within the reactor. Reaction stalls or shows variable conversion rates. | This is a classic scale-up challenge.[9] Improve agitation by increasing stirrer speed or using a higher-efficiency impeller. Ensure the reactor has baffles to prevent vortexing and promote top-to-bottom mixing. Consider using a solvent with a higher boiling point to act as a heat transfer medium.[1] |
Problem 3: High Levels of Impurities and Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Thermal Degradation | Appearance of dark, tarry materials in the reactor. Complex mixture of byproducts seen on GC-MS. | The reaction temperature is too high or the residence time is too long.[1] Lower the reaction temperature and compensate by using a more active catalyst or a higher catalyst loading. Once the reaction is complete (by IPC), cool the batch promptly. |
| Formation of para-Substituted Isomer | Isolate and identify the major byproduct. The Claisen rearrangement can yield a para-allylphenol if both ortho positions are blocked.[2] | This is dictated by the structure of the starting phenol. If the starting material has substituents at both ortho positions, this pathway is expected. If not, re-evaluate the reaction conditions; extreme temperatures can sometimes lead to alternative rearrangements. |
| Incomplete Cyclization | Significant amounts of the o-allylphenol intermediate remain in the final product mixture. | This points to a kinetic issue with the cyclization step. Increase the amount of catalyst, switch to a more active catalyst, or increase the reaction time/temperature after the initial rearrangement is complete. |
Experimental Protocols
Protocol 1: Synthesis of 2-methallyloxyacetophenone (Allyl Phenyl Ether Intermediate)
This protocol describes the O-allylation of 2-hydroxyacetophenone as a representative example.[1]
Materials:
-
2-hydroxyacetophenone
-
Methallyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Chloroform
Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-hydroxyacetophenone (1.0 eq), methallyl chloride (1.1 eq), and sodium hydroxide (1.2 eq).
-
Add methanol as the solvent (approx. 2.2 mL per gram of 2-hydroxyacetophenone).
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 8 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature. The precipitated sodium chloride will be visible.
-
Remove the salt by filtration.
-
Remove the methanol solvent under reduced pressure (rotary evaporator).
-
Dissolve the resulting residue in chloroform.
-
Wash the organic layer twice with 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by two washes with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude 2-acetylphenyl methallyl ether. The product can be used directly in the next step or purified by vacuum distillation.
Protocol 2: One-Pot Claisen Rearrangement and Catalytic Cyclization
This protocol describes the conversion of the ether intermediate to the dihydrobenzofuran derivative.[1]
Materials:
-
2-acetylphenyl methallyl ether (from Protocol 1)
-
Anhydrous magnesium chloride (MgCl₂, catalyst)
Procedure:
-
Charge the reactor with the crude 2-acetylphenyl methallyl ether (1.0 eq).
-
Add the anhydrous magnesium chloride catalyst (approx. 1-3% by weight).
-
Heat the mixture under a nitrogen atmosphere with vigorous stirring to 190-200 °C. Caution: This is a high-temperature operation. Ensure proper engineering controls.
-
Maintain the temperature for 5 hours. The reaction is solvent-free. Monitor progress by taking aliquots (carefully) and analyzing by GC.
-
Upon completion, cool the reaction mixture.
-
The crude product, 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran, can be purified directly by fractional distillation under high vacuum (e.g., 0.3 mm Hg).
Mechanism Visualization: Claisen Rearrangement & Cyclization
The core transformation proceeds through a concerted pericyclic rearrangement followed by an acid-catalyzed intramolecular attack.
Caption: Key mechanistic steps in the formation of the dihydrobenzofuran ring.
References
-
Claisen rearrangement. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Available from: [Link]
- Towns, D. L. (1968). U.S. Patent No. 3,419,579. U.S. Patent and Trademark Office.
- Grin, J. (1981). U.S. Patent No. 4,297,284. U.S. Patent and Trademark Office.
-
PrepChem. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Retrieved January 16, 2026, from [Link]
-
Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. (n.d.). Science of Synthesis. Retrieved January 16, 2026, from [Link]
-
Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts. Available from: [Link]
-
Berski, S., & Gordon, A. J. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. Available from: [Link]
-
Berski, S., & Gordon, A. J. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40(10), 8553-8563. Available from: [Link]
-
Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Beauchemin, M. P., & Toste, F. D. (2014). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. Journal of the American Chemical Society, 136(4), 499-507. Available from: [Link]
-
O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. (2016). Green Chemistry. Available from: [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Revista de la Sociedad Química de México. Retrieved January 16, 2026, from [Link]
-
Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. (2018). The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. (2014). ResearchGate. Available from: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023). RSC Advances. Available from: [Link]
-
Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran. (2022). ResearchGate. Available from: [Link]
-
Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. (2020). Plants. Available from: [Link]
-
Catalytic allylation of phenols : chloride-free route towards epoxy resins. (2013). Leiden University Scholarly Publications. Available from: [Link]
-
Catalytic Intermolecular Cyclization of Phenols with Allylic Alcohols for Synthesis of Chroman Derivatives. (2024). ResearchGate. Available from: [Link]
- Method for c-allylation of phenols. (2005). Google Patents.
-
Synthesis of 2,3‐dihydrobenzofuran derivatives. (2023). ResearchGate. Available from: [Link]
-
Challenges and strategies in attaining benzofuran with pattern-tunable substituents. (2020). ResearchGate. Available from: [Link]
-
Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Journal of Chemical Sciences. Available from: [Link]
-
Water-Promoted Iodocyclization of 2-Allylphenols. (2005). ResearchGate. Available from: [Link]
-
Breakthrough in benzofuran synthesis: New method enables complex molecule creation. (2024). EurekAlert!. Available from: [Link]
-
Strategies for the synthesis of 2,3-dihydrobenzofurans. (2011). UCL Discovery. Available from: [Link]
-
Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (n.d.). ARKAT USA, Inc.. Retrieved January 16, 2026, from [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (2017). ACS Omega. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Available from: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. Available from: [Link]
-
Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. Available from: [Link]
-
Producer of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. (n.d.). Cnchemicals. Retrieved January 16, 2026, from [Link]
-
DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2023). RSC Publishing. Available from: [Link]
- Process for preparing 2, 3-dihydro-2, 2-dimethyl-7-benzofuranol from 2-hydroxy-acetophenone. (1968). Google Patents.
-
2,3-Dihydro-2,2-dimethyl-7-benzofuranol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2005051876A2 - Method for c-allylation of phenols - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2,3-Dihydro-2,2-dimethylbenzofuran Bioactivity Assays
Introduction: The Rising Profile of the Benzofuran Scaffold
The benzofuran nucleus, and specifically its 2,3-dihydro-2,2-dimethylbenzofuran variant, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] These scaffolds are prevalent in numerous natural products and have been synthetically modified to produce a wide array of derivatives with significant pharmacological potential.[3] Their biological activities are diverse, ranging from antioxidant and anti-inflammatory to antimicrobial, anticancer, and neuroprotective effects.[3][4][5]
This guide provides an in-depth comparison of common in vitro assays used to validate the primary bioactivities associated with the this compound scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each methodology serves as a self-validating system for generating trustworthy and authoritative data.
Section 1: General Workflow for Bioactivity Screening
Before delving into specific assays, it is crucial to establish a logical workflow for screening a novel benzofuran derivative. This systematic approach ensures a comprehensive evaluation, starting from broad screening and progressing to more specific mechanistic studies.
Caption: The scavenging of the DPPH radical by a hydrogen-donating antioxidant.
Section 3: Evaluating Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO). [4][6]
Featured Assay: Griess Assay for Nitric Oxide Inhibition
The most common in vitro model for inflammation involves stimulating murine macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO via inducible nitric oxide synthase (iNOS). The Griess assay provides an indirect measure of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant. [7][8] Causality: The Griess reaction is a two-step diazotization process. [9]Acidified nitrite first reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NEDD) to produce a colored azo compound. The intensity of the color, measured at ~540 nm, is directly proportional to the nitrite concentration. [10]
Experimental Protocol 3: NO Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the benzofuran derivative for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells for a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubate for 24 hours.
-
-
Griess Reagent Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent II (0.1% NEDD in water). This should be prepared fresh. [9] * Add 50 µL of the combined Griess Reagent to each 50 µL of supernatant. [9] * Incubate in the dark at room temperature for 10-15 minutes. [9]
-
-
Data Analysis and Validation:
-
Measure the absorbance at 540 nm. [10] * Create a standard curve using known concentrations of sodium nitrite (0-100 µM) to quantify the nitrite in the samples. [9] * Calculate the percentage of NO inhibition relative to the vehicle control.
-
Crucial Validation Step: Concurrently, perform a cytotoxicity assay (e.g., MTT, see Section 5) on a parallel plate treated identically. This is essential to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compound is killing the cells. [7]
-
Caption: Workflow for assessing anti-inflammatory activity and validating against cytotoxicity.
Section 4: Evaluating Antimicrobial Activity
The benzofuran scaffold is a key component of many compounds with antimicrobial properties. [5]Initial screening is typically performed using diffusion assays, followed by quantitative dilution methods to determine the minimum inhibitory concentration (MIC).
Comparison of Common Antimicrobial Assays
| Assay | Principle | Advantages | Limitations | Typical Readout |
| Agar Disk Diffusion | An antimicrobial-impregnated disk placed on an inoculated agar plate creates a concentration gradient. Inhibition of microbial growth results in a clear zone. [11] | Simple, low-cost, versatile, and provides a qualitative result quickly. [12] | Does not provide a precise MIC value; cannot distinguish between bacteriostatic and bactericidal effects. | Diameter of the zone of inhibition (mm). [13] |
| Broth Microdilution | A standardized microbial inoculum is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate. | Provides a quantitative MIC value; high-throughput format. | More labor-intensive than disk diffusion; turbidity can be an issue. | Lowest concentration with no visible growth (MIC). |
Experimental Protocol 4: Kirby-Bauer Agar Disk Diffusion Test
This protocol is based on the standardized method widely used in microbiology labs. [11][14]
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This step is critical for reproducibility. [14]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage. [14]
-
-
Disk Application:
-
Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar. [14] * Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only). [15]
-
-
Incubation and Measurement:
-
Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm). [11]
-
Section 5: Evaluating Cytotoxic and Anticancer Activity
Many benzofuran derivatives have been investigated for their potential as anticancer agents. [16][17]The foundational assay to establish this activity is an in vitro cytotoxicity test against various cancer cell lines.
Featured Assay: MTT Cell Proliferation Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. [18]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound. [19]
Experimental Protocol 5: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Compound Treatment:
-
MTT Reaction:
-
Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media and add a solubilizing agent (e.g., 150 µL of DMSO or acidified isopropanol) to each well to dissolve the purple crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis and Selectivity:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration that inhibits cell growth by 50%. [18] * Trustworthiness Check: To assess selectivity, the assay should also be run on a non-cancerous cell line (e.g., HUVEC endothelial cells or HaCaT keratinocytes). [19][20]The Selectivity Index (SI) is then calculated: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait for a potential therapeutic agent. [18]
-
Comparative Cytotoxicity Data for Benzofuran Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Bromo-substituted Benzofuran | K562 (Leukemia) | 5 | [16] |
| Bromo-substituted Benzofuran | HL60 (Leukemia) | 0.1 | [16] |
| Benzofuran-Piperazine Hybrid | A549 (Lung) | < 10 | [17] |
| Benzofuran-Piperazine Hybrid | HeLa (Cervical) | < 10 | [17] |
| 2-benzylbenzofurane-imidazole hybrid | RAW 264.7 | 52.23 (NO inhibition) | [4] |
| Fluorinated Dihydrobenzofuran | HCT116 (Colon) | 19.5 | [6] |
Section 6: Evaluating Acetylcholinesterase (AChE) Inhibition
Benzofuran derivatives have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. [21][22]This makes them promising candidates for the symptomatic treatment of Alzheimer's disease. [23]
Featured Assay: Ellman's Method for AChE Inhibition
Ellman's method is a simple and robust colorimetric assay to screen for AChE inhibitors. [21]The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change. [24]
Experimental Protocol 6: In Vitro AChE Inhibition Assay
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add buffer, DTNB solution, and the test compound/inhibitor to the wells.
-
Add the AChE enzyme solution and pre-incubate for a short period (e.g., 10 minutes). [24] * Initiate the reaction by adding the ATCI substrate solution.
-
Immediately begin measuring the absorbance at 412 nm kinetically (e.g., every 30 seconds for 5 minutes) using a microplate reader. [24]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 [24] * Calculate the IC50 value from the dose-response curve.
-
Conclusion
The validation of bioactivity for this compound derivatives requires a multi-faceted and rigorous approach. By selecting the appropriate assays, understanding their underlying principles, and incorporating self-validating controls—such as assessing cytotoxicity alongside anti-inflammatory activity—researchers can generate high-quality, reliable data. This guide provides the foundational protocols and comparative insights necessary to confidently characterize the therapeutic potential of this versatile chemical scaffold, paving the way for the development of next-generation pharmacological agents.
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Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Comparative Guide to 2,3-Dihydro-2,2-dimethylbenzofuran and Structurally Diverse Benzofuran Derivatives for Drug Discovery Professionals
The benzofuran ring system, an elegant fusion of benzene and furan rings, represents a "privileged scaffold" in the landscape of modern drug discovery.[1][2][3][4] Its structural rigidity, coupled with the electronic properties endowed by the oxygen heteroatom, makes it an ideal foundation for designing molecules with high affinity for a multitude of biological targets.[5][6] Derivatives of this core structure are found in numerous natural products and have been developed into synthetic therapeutic agents with a vast range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3][7][8]
This guide provides a comparative analysis of this compound, a foundational saturated derivative, against a selection of other prominent benzofuran-based compounds. Our objective is to elucidate the critical role of structural modifications to the benzofuran core in dictating biological activity, toxicity, and therapeutic potential. By examining experimental data and the causality behind structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in the rational design of next-generation therapeutics.
Focus Molecule: this compound
The this compound moiety is more than a simple heterocyclic compound; it is a critical intermediate and a structural cornerstone for a range of biologically active molecules.[9] Its dihydro- (saturated) furan ring and the gem-dimethyl substitution at the C2 position impart distinct chemical properties compared to its unsaturated benzofuran counterparts.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂O
-
Key Features: The saturation at the 2,3-position removes the planarity of the furan ring, introducing a three-dimensional character. The gem-dimethyl group at C2 sterically hinders metabolic attack at this position, often enhancing the metabolic stability of derivatives.
This structure is a key precursor in the synthesis of the potent carbamate insecticide, Carbofuran (this compound-7-yl methylcarbamate).[10][11] Its phenol derivative, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is the direct reactant for esterification with methyl isocyanate to produce Carbofuran.[9][11]
Comparative Analysis: Structure Dictates Function and Fate
The versatility of the benzofuran scaffold is best understood by comparing how specific substitutions transform its biological profile. We will compare our focus molecule's core structure against three distinct classes of derivatives: a highly toxic pesticide, a series of anticancer agents, and a novel neuroprotective compound.
Carbofuran: A Case Study in High-Potency Toxicity
Carbofuran is a broad-spectrum N-methyl carbamate insecticide that exemplifies how a simple functionalization of the this compound core can induce potent, and in this case, highly toxic, biological activity.[10][12]
-
Mechanism of Action: Carbofuran is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine.[10][13] Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which results in convulsions, paralysis, and ultimately, death by respiratory failure.[13] The carbamate moiety is critical for this activity, as it carbamylates the serine residue in the active site of AChE.
-
Structure-Toxicity Relationship: The this compound core acts as the carrier or "haptophore" that positions the carbamate "pharmacophore" correctly within the enzyme's active site. The lipophilicity of the benzofuran structure facilitates its passage across biological membranes to reach its target.
Benzofuran-Chalcone Hybrids: Engineering Anticancer Potency
In stark contrast to Carbofuran, medicinal chemists have leveraged the benzofuran scaffold to design agents that selectively target cancer cells. Hybrid molecules incorporating a benzofuran nucleus with a chalcone moiety have emerged as potent cytotoxic agents against various cancer cell lines.[14][15]
-
Mechanism of Action: These derivatives often exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][16]
-
Structure-Activity Relationship (SAR): SAR studies reveal that the anticancer potency is highly dependent on the substitution patterns on both the benzofuran and the chalcone rings.[1][17] For instance, the placement of halogen atoms or electron-donating groups at specific positions can dramatically enhance cytotoxic activity against cell lines like MCF-7 (breast cancer) and A549 (lung carcinoma).[15][16][17] This highlights a key principle: the benzofuran core can be systematically modified to fine-tune its interaction with specific biological targets, steering it away from broad toxicity and towards selective therapeutic action.
TFSeB: A Novel Neuroprotective Agent for Alzheimer's Disease Models
Recent research has explored the neuroprotective potential of benzofuran derivatives. A novel organoselenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), demonstrates the application of the dihydrobenzofuran scaffold in combating neurodegenerative processes.[18][19]
-
Mechanism of Action: In a mouse model of Alzheimer's disease, TFSeB was shown to exert neuroprotective effects by reducing oxidative stress, decreasing the activity of monoamine oxidase B (MAO-B), and modulating apoptosis-related proteins to favor neuronal survival.[18][19] It also increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health.[19]
-
Structure-Function Relationship: Here, the 2,3-dihydrobenzofuran core is known for its antioxidant properties.[18] This is synergistically combined with an organoselenium group, which is recognized for its role in modulating oxidative stress and neuroinflammation.[18] This hybrid design strategy results in a multi-target agent that addresses several pathological hallmarks of Alzheimer's disease.
Quantitative Data Comparison
The following table summarizes key quantitative data, illustrating the dramatic differences in biological effect based on the derivatization of the benzofuran core.
| Compound/Class | Core Structure | Key Functional Group | Primary Application | Target/Mechanism | Potency/Toxicity Metric | Reference |
| Carbofuran | This compound | N-methylcarbamate | Insecticide | Acetylcholinesterase Inhibition | Oral LD₅₀ (Rats): 8–14 mg/kg | [12] |
| Benzofuran-Chalcone Hybrid (Compound 16) | Benzofuran | Chalcone | Anticancer Research | Tubulin Polymerization Inhibition (presumed) | IC₅₀ (A549 Lung Cancer): 0.12 µM | [16] |
| Benzofuran-Chalcone Hybrid (Compound 3j) | Benzofuran | Chalcone | Anticancer Research | Cytotoxicity | IC₅₀ (MCF-7 Breast Cancer): 1.51 µM | [15] |
| TFSeB | 2,3-Dihydrobenzofuran | Organoselenium | Neuroprotective Research | Multi-target (Antioxidant, MAO-B Inhibition) | Effective Dose (mice): 1-5 mg/kg | [19] |
Experimental Protocols: A Guide to Comparative Assessment
To ensure trustworthiness and reproducibility, protocols must be detailed and their underlying principles explained. Below is a standard methodology for assessing the cytotoxic activity of novel benzofuran derivatives, a crucial step in anticancer drug discovery.
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a benzofuran-chalcone hybrid) against a cancer cell line (e.g., A549).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability.[16] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Rationale: This allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.
-
-
Compound Treatment: Prepare a series of dilutions of the test benzofuran derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Rationale: A dose-response curve is essential for accurately calculating the IC₅₀. The vehicle control ensures that the solvent used to dissolve the compound does not have a toxic effect on its own.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Rationale: This duration is typically sufficient for cytotoxic compounds to exert their effects on cell proliferation and viability.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well. Gently pipette to dissolve the purple formazan crystals.
-
Rationale: The formazan crystals are insoluble in aqueous medium and must be dissolved to allow for accurate spectrophotometric measurement.
-
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[16]
Visualizing Relationships and Mechanisms
Diagrams are essential for conveying complex information concisely. Below are Graphviz visualizations of a key structure-function relationship and a typical experimental workflow.
Caption: Structure-Function Relationship of Benzofuran Derivatives.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Conclusion
The comparison between this compound and its diverse derivatives powerfully illustrates a central tenet of medicinal chemistry: the molecular scaffold provides the foundation, but the specific functional groups dictate the ultimate biological effect. The same core structure that forms the basis of the highly toxic acetylcholinesterase inhibitor Carbofuran can be rationally modified to create highly selective anticancer agents or multi-target neuroprotective compounds. For drug development professionals, the benzofuran family serves as a compelling example of how understanding structure-activity relationships is paramount to designing safe and effective therapeutics. The continued exploration of this privileged scaffold, guided by quantitative biological data and robust experimental validation, promises to yield novel clinical candidates for a wide array of human diseases.
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A Comparative Guide to the Enantioselective Synthesis of 2,3-Dihydro-2,2-dimethylbenzofuran
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. The precise control of stereochemistry at the C2 and C3 positions is often crucial for their desired biological function. This guide provides a comparative overview of modern enantioselective methods for the synthesis of a key derivative, 2,3-Dihydro-2,2-dimethylbenzofuran, offering an in-depth analysis of transition-metal catalysis, organocatalysis, and biocatalytic approaches. We will delve into the mechanistic underpinnings of these strategies, present comparative data, and provide exemplary experimental protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Introduction to a Key Structural Motif
This compound serves as a fundamental building block in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the potential for stereogenic centers, makes it an attractive scaffold for the design of novel therapeutics and functional materials. The enantioselective synthesis of this and related compounds has therefore been an area of intense research, leading to the development of several powerful synthetic strategies.
Transition-Metal Catalysis: A Powerful and Versatile Approach
Transition-metal catalysis stands as one of the most robust and versatile tools for the enantioselective synthesis of 2,3-dihydrobenzofurans. A variety of metals, including rhodium, palladium, and ruthenium, have been successfully employed, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol.
Rhodium-Catalyzed Asymmetric Synthesis
Rhodium catalysis has been particularly effective in the asymmetric synthesis of the dihydrobenzofuran core. One notable strategy involves a one-pot Rh-catalyzed asymmetric ring-opening (ARO) of an oxabicyclic alkene followed by a Pd-catalyzed intramolecular C-O coupling.[1][2][3][4] This approach allows for the construction of the chiral dihydrobenzofuran framework with excellent enantioselectivity.[1][3]
Another powerful rhodium-catalyzed method involves the C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes.[5] This redox-neutral process demonstrates good functional group compatibility and has been successfully applied to asymmetric synthesis.[5] Furthermore, dirhodium carboxylate catalysts have been utilized for the stereoselective C-H insertion of aryldiazoacetates to construct the 2,3-dihydrobenzofuran skeleton with high diastereoselectivity and enantiopurity.[6]
Palladium-Catalyzed Approaches
Palladium catalysis offers a complementary set of tools for the enantioselective synthesis of 2,3-dihydrobenzofurans. A highly effective method involves the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a Pd/TY-Phos complex.[5] This reaction provides excellent regio- and enantiocontrol and is scalable.[5] Additionally, palladium-catalyzed intramolecular Heck-type reactions have been developed for the synthesis of 2,3-disubstituted dihydrobenzofurans.[7]
More recent advancements include a palladium-catalyzed chiral [4+1] cyclization to afford enantioselective dihydrobenzofurans.[6] Palladium-catalyzed annulation reactions of alkenyl ethers and alkynyl oxime ethers have also been reported to generate polycyclic dihydrobenzofurans in good yields.[6][8]
Ruthenium-Catalyzed C-H Activation
Ruthenium-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has emerged as a powerful method for preparing 2,3-dihydrobenzofurans bearing all-carbon quaternary stereocenters.[9] This approach leverages inert C-H bond activation to achieve high yields and enantioselectivities.[9]
Organocatalysis: A Metal-Free Alternative
Organocatalysis provides an attractive metal-free alternative for the enantioselective synthesis of 2,3-dihydrobenzofurans, often proceeding under mild reaction conditions with high stereocontrol. A notable example is the asymmetric organocatalytic cyclization of carboxyenones.[7] This reaction, mediated by a chiral amine catalyst, proceeds via an ammonium enolate intermediate to yield cis-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity and excellent enantioselectivity.[7]
Chiral phosphoric acids have also been employed to catalyze the asymmetric [3+2] cycloaddition of p-quinone monoimides with vinyl-substituted phenols, affording highly functionalized 2,3-dihydrobenzofurans in good yields and with excellent stereoselectivities.[10] Furthermore, chiral thiourea catalysts have been shown to be effective in cascade reactions to construct trans-2,3-dihydrobenzofurans with excellent stereocontrol.[11]
Biocatalysis: The Green Chemistry Approach
Biocatalytic methods offer a green and highly selective approach to the synthesis of chiral 2,3-dihydrobenzofurans. These methods often utilize enzymes such as alcohol dehydrogenases (ADHs) and lipases.[7] Two complementary biocatalytic strategies have been reported: the enantioselective reduction of a ketone precursor using an ADH and the kinetic resolution of a racemic alcohol using a lipase.[7] These methods can provide access to simple dihydrobenzofurans in high enantiomeric excess.[7]
Comparative Analysis of Synthetic Methodologies
To facilitate a direct comparison, the following table summarizes the key performance indicators for selected prominent methods.
| Methodology | Catalyst/Reagent | Key Features | Yield (%) | ee (%) | Reference |
| Transition-Metal Catalysis | |||||
| Rh-catalyzed ARO/Pd-catalyzed C-O coupling | [Rh(cod)Cl]₂ / (R)-DTBM-SEGPHOS & Pd₂(dba)₃ / X-Phos | One-pot procedure, high enantioselectivity. | 70-85 | up to 96 | [1][3] |
| Rh-catalyzed C-H activation/[3+2] annulation | [Cp*RhCl₂]₂ / Chiral Ligand | Redox-neutral, good functional group tolerance. | 44-83 | up to 98.5:1.5 er | [5][6] |
| Pd-catalyzed Heck/Tsuji-Trost reaction | Pd(OAc)₂ / TY-Phos | Excellent regio- and enantiocontrol, scalable. | 84-97 | 84-97 | [5] |
| Ru-catalyzed C-H activation | [Ru(p-cymene)Cl₂]₂ / Chiral Transient Directing Group | Access to all-carbon quaternary stereocenters. | up to 98 | up to 99 | [9] |
| Organocatalysis | |||||
| Asymmetric cyclization of carboxyenones | Chiral Amine Catalyst | High diastereoselectivity for cis products. | Good to Excellent | Excellent | [7] |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | Synthesis of highly functionalized derivatives. | Good | Good to Excellent | [10] |
| Cascade Annulation | Chiral Thiourea Catalyst | Excellent stereocontrol for trans products. | High | High | [11] |
| Biocatalysis | |||||
| Enantioselective reduction | Alcohol Dehydrogenase (ADH) | Green chemistry, high enantioselectivity. | - | High | [7] |
| Kinetic resolution | Lipase | Access to enantiopure alcohols. | - | High | [7] |
Experimental Workflows and Mechanistic Insights
Rhodium/Palladium-Catalyzed One-Pot Synthesis
This powerful one-pot procedure combines two distinct catalytic cycles to achieve the synthesis of chiral dihydrobenzofurans.
Caption: Workflow for the one-pot Rh/Pd-catalyzed synthesis.
The reaction is initiated by the rhodium-catalyzed asymmetric ring-opening of an oxabicyclic alkene with an arylboronic acid, which sets the stereochemistry. Without isolation of the intermediate, a palladium catalyst is introduced to facilitate the intramolecular C-O bond formation, leading to the final chiral 2,3-dihydrobenzofuran product.[1][3]
Organocatalytic Asymmetric Cyclization
The organocatalytic approach utilizes a chiral amine to activate the substrate and control the stereochemical outcome.
Caption: Mechanism of organocatalytic asymmetric cyclization.
The chiral amine catalyst reacts with the carboxyenone to form a chiral ammonium enolate intermediate.[7] This intermediate then undergoes an intramolecular Michael addition to afford the cis-2,3-disubstituted dihydrobenzofuran with high stereoselectivity.[7]
Detailed Experimental Protocols
Representative Protocol for Rh/Pd-Catalyzed One-Pot Synthesis
Materials:
-
Oxabicyclic alkene (1.0 equiv)
-
2-Bromoarylboronic acid (1.2 equiv)
-
[Rh(cod)Cl]₂ (1.5 mol %)
-
(R)-DTBM-SEGPHOS (3.3 mol %)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1)
-
Pd₂(dba)₃ (2.5 mol %)
-
X-Phos (6.0 mol %)
-
Cs₂CO₃ (2.5 equiv)
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the oxabicyclic alkene, 2-bromoarylboronic acid, [Rh(cod)Cl]₂, (R)-DTBM-SEGPHOS, and K₃PO₄.
-
Add degassed toluene and water.
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature.
-
To the same flask, add Pd₂(dba)₃, X-Phos, and Cs₂CO₃.
-
Stir the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the chiral 2,3-dihydrobenzofuran.
Conclusion
The enantioselective synthesis of this compound and its derivatives can be achieved through a variety of powerful synthetic methodologies. Transition-metal catalysis, particularly with rhodium and palladium, offers highly efficient and versatile routes with excellent enantiocontrol. Organocatalysis provides a valuable metal-free alternative, often with high stereoselectivity and under mild conditions. For applications where sustainability is a primary concern, biocatalysis presents a green and highly selective option. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and scalability. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their synthetic endeavors.
References
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Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. [Link]
-
Sci-Hub. (n.d.). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Retrieved from [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Advances, 14(23), 16355-16382. [Link]
-
Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. [Link]
-
Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. [Link]
-
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 2011(7), 377-384. [Link]
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2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). The Journal of Organic Chemistry. [Link]
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Organocatalytic asymmetric synthesis of 2,3‐dihydrobenzofurans. (2020). Asian Journal of Organic Chemistry, 9(10), 1599-1602. [Link]
-
Enantioselective synthesis of 2,3‐dihydrobenzofuran. (2019). Angewandte Chemie International Edition, 58(40), 14235-14239. [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Advances, 14(23), 16355-16382. [Link]
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A Comparative Guide to the Biological Activities of 2,3-Dihydro-2,2-dimethylbenzofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-2,2-dimethylbenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The seemingly subtle variation in the position of functional groups on the benzofuran ring can lead to significant differences in pharmacological effects. This guide provides a comparative analysis of the biological activities of positional isomers of this compound, with a focus on antifungal, insect antifeedant, and neurological activities. While direct comparative studies on specific isomers are limited, this document synthesizes available data on structure-activity relationships (SAR) to infer and highlight the potential differences in their biological profiles.
The Significance of Isomerism in Drug Discovery
Isomerism plays a critical role in pharmacology, as different isomers of a compound can exhibit markedly varied biological activities, potencies, and toxicities.[1] This is due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological targets such as enzymes and receptors.[1] Understanding the influence of substituent positioning on the this compound core is paramount for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
Antifungal Activity
The benzofuran core is a known pharmacophore in many antifungal agents.[2] Studies on various derivatives of 2,3-dihydrobenzofuran have revealed key structural features that influence their antifungal efficacy.
Structure-Activity Relationship Insights:
-
Hydroxylation: The presence of a hydroxyl group on the benzofuran ring has been suggested to increase antifungal activity.[3][4] This is likely due to the potential for hydrogen bonding interactions with fungal enzymes or cell wall components.
-
Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate fungal cell membranes.[5] Substituents that modulate lipophilicity can therefore impact antifungal potency.
Inferred Isomeric Comparison:
Table 1: Postulated Antifungal Activity Comparison of 2,3-Dihydro-2,2-dimethylbenzofuranol Isomers
| Isomer | Postulated Relative Antifungal Activity | Rationale |
| 5-Hydroxy-2,3-dihydro-2,2-dimethylbenzofuran | Potentially High | The 5-position is electronically distinct from the 7-position, which may favor binding to specific fungal targets. |
| 7-Hydroxy-2,3-dihydro-2,2-dimethylbenzofuran | Potentially High | The proximity of the hydroxyl group to the dihydrofuran ring may influence intramolecular interactions and overall conformation, affecting biological activity. |
Insect Antifeedant Activity
Certain 2,3-dihydrobenzofuran derivatives have demonstrated notable insect antifeedant properties. This activity is highly dependent on the substitution pattern on the aromatic ring.
Structure-Activity Relationship Insights:
Studies on various natural and synthetic benzofuran derivatives have shown that the presence and position of electron-withdrawing or electron-donating groups can significantly alter their effectiveness as insect antifeedants.
Inferred Isomeric Comparison:
Positional isomers of substituted this compound are likely to exhibit different antifeedant potencies. For example, the placement of a methoxy or acetyl group at the 5- versus the 7-position would alter the electronic distribution and steric profile of the molecule, leading to differential interactions with insect gustatory receptors.
Table 2: Postulated Insect Antifeedant Activity Comparison of Substituted this compound Isomers
| Isomer | Postulated Relative Antifeedant Activity | Rationale |
| 5-Methoxy-2,3-dihydro-2,2-dimethylbenzofuran | Varies with insect species | The electronic effect of the methoxy group at the 5-position may be more pronounced, influencing receptor binding. |
| 7-Methoxy-2,3-dihydro-2,2-dimethylbenzofuran | Varies with insect species | The steric hindrance from the methoxy group at the 7-position could play a role in its interaction with insect receptors. |
Neurological Activity
The benzofuran scaffold is also a key component in compounds targeting the central nervous system (CNS).[6] Derivatives have been investigated for their neuroprotective and other neurological effects.[7][8]
Structure-Activity Relationship Insights:
-
Neuroprotection: Studies on benzofuran-2-carboxamide derivatives have indicated that substitutions on the benzofuran ring are crucial for neuroprotective activity against excitotoxicity.[8][9]
-
Receptor Binding: The substitution pattern influences how these molecules interact with various CNS receptors and enzymes.[7]
Inferred Isomeric Comparison:
The positioning of substituents on the this compound ring is expected to have a profound impact on neurological activity. For instance, the differential placement of an amino or nitro group could significantly alter a molecule's ability to cross the blood-brain barrier and its affinity for specific neuronal targets.
Table 3: Postulated Neurological Activity Comparison of Substituted this compound Isomers
| Isomer | Postulated Relative Neurological Activity | Rationale |
| 5-Amino-2,3-dihydro-2,2-dimethylbenzofuran | Potentially significant CNS activity | The position of the amino group can influence basicity and hydrogen bonding potential, affecting interactions with neurological targets. |
| 7-Amino-2,3-dihydro-2,2-dimethylbenzofuran | Potentially significant CNS activity | The proximity of the amino group to the dihydrofuran ring may alter the molecule's overall polarity and ability to interact with specific receptors. |
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized fungal suspension. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
-
Harvest the fungal spores or conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the concentration of the spore suspension to a final concentration of 1-5 x 10^5 CFU/mL using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of Test Compounds:
-
Dissolve the this compound isomers in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the growth medium (e.g., RPMI-1640) directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Caption: Workflow for the broth microdilution antifungal assay.
Insect Antifeedant Bioassay: No-Choice Test
This assay evaluates the feeding deterrence of a compound when the insect has no alternative food source.[10]
Principle: Leaf discs are treated with a solution of the test compound and offered to insects. The amount of leaf area consumed is measured after a specific period and compared to a control group to determine the antifeedant activity.[11]
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Leaf Disc Treatment:
-
Bioassay Setup:
-
Data Collection and Analysis:
-
After 24 hours, measure the consumed area of each leaf disc using a leaf area meter or image analysis software.[12]
-
Calculate the percentage of feeding inhibition using the following formula:
-
Feeding Inhibition (%) = [(C - T) / C] x 100
-
Where C is the consumed area in the control and T is the consumed area in the treatment.[11]
-
-
Caption: Workflow for the no-choice insect antifeedant bioassay.
Neurotoxicity Assessment: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxicity of compounds on neuronal cell lines.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound isomers for a specified duration (e.g., 24 or 48 hours).[13]
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
-
MTT Assay:
-
Data Analysis:
Caption: Workflow for the MTT-based neurotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a framework for understanding the potential differences in the biological activities of its positional isomers based on established structure-activity relationships, there is a clear need for direct comparative studies. Future research should focus on the synthesis and parallel biological evaluation of these isomers to provide quantitative data on their antifungal, insect antifeedant, and neurological properties. Such studies will be invaluable for elucidating the precise influence of substituent positioning and for guiding the design of next-generation drug candidates with enhanced potency and selectivity.
References
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A Comparative Efficacy Analysis of 2,3-Dihydro-2,2-dimethylbenzofuran Analogs in Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-2,2-dimethylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a versatile template for the design and synthesis of novel therapeutic agents across various disease areas. This guide provides a comprehensive comparison of the efficacy of different analogs derived from this core structure, supported by experimental data to inform future drug discovery and development efforts.
The Versatile 2,3-Dihydrobenzofuran Core: A Foundation for Diverse Biological Activity
The inherent importance of oxygen-containing heterocycles like the 2,3-dihydrobenzofuran scaffold lies in their ability to mimic the structures of natural and synthetic compounds with established biological activities.[1] The fusion of a benzene ring with a dihydrofuran ring creates a rigid framework that can be strategically functionalized to interact with a wide array of biological targets. The 2,2-dimethyl substitution on the dihydrofuran ring often enhances metabolic stability, a desirable property in drug candidates.
This guide will delve into the comparative efficacy of various analogs based on their therapeutic applications, highlighting key structure-activity relationships (SAR) that govern their performance.
Anti-Inflammatory Potency: Targeting Prostaglandin Synthesis and Inflammatory Cascades
A significant area of investigation for 2,3-dihydrobenzofuran analogs has been in the realm of anti-inflammatory agents. Researchers have successfully synthesized and evaluated a series of these compounds for their ability to mitigate inflammatory responses.
A notable study synthesized a series of 2,3-dihydrobenzofuran-2-one analogs and tested their ability to inhibit carrageenan-induced paw edema and adjuvant-induced arthritis in rats, as well as prostaglandin synthesis in vitro.[2] The results demonstrated that specific substitutions on the benzofuran ring are crucial for potent anti-inflammatory activity.
Key Findings:
-
Compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position exhibited powerful anti-inflammatory effects and were potent inhibitors of prostaglandin synthesis.[2]
-
The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one , was found to be significantly more potent than the established anti-inflammatory drug diclofenac in all tested models.[2]
-
This lead compound was also more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis.[2]
Comparative Efficacy of Anti-Inflammatory Analogs
| Compound | Target/Assay | Efficacy | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan Paw Edema (rat), Adjuvant-Induced Arthritis (rat), Prostaglandin Synthesis (in vitro) | More potent than diclofenac and indomethacin (acute inflammation) | [2] |
| Indomethacin (Reference) | Carrageenan Paw Edema (rat), Adjuvant-Induced Arthritis (rat), Prostaglandin Synthesis (in vitro) | Standard reference | [2] |
| Diclofenac (Reference) | Carrageenan Paw Edema (rat), Adjuvant-Induced Arthritis (rat), Prostaglandin Synthesis (in vitro) | Standard reference | [2] |
Experimental Workflow for Anti-Inflammatory Screening
Caption: Drug development pipeline for benzofuran-based anticancer agents.
Experimental Protocols
General Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran
A common method for the synthesis of the core intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, involves the cyclization/isomerization of isobutenylpyrocatechol. [3] Step-by-Step Methodology:
-
Reactant Preparation: A mixture of isobutenylpyrocatechol and methallylpyrocatechol is prepared.
-
Catalyst and Solvent: The mixture is added to a solution of an organic sulfonic acid (e.g., benzenesulfonic acid) in a suitable solvent (e.g., toluene). [3]3. Reaction: The mixture is heated under reflux for a specified period (e.g., 30 minutes). [3]4. Workup: After cooling, an aqueous solution of sodium bicarbonate is added to neutralize the acid.
-
Isolation: The product phase is separated, filtered, and the solvent is removed to yield 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. [3]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test benzofuran analogs and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. The diverse biological activities exhibited by its analogs, ranging from anti-inflammatory and insecticidal to anticancer, underscore the versatility of this chemical entity. Structure-activity relationship studies have been instrumental in guiding the optimization of lead compounds, demonstrating that subtle modifications to the core structure can lead to significant improvements in potency and selectivity. Future research in this area will undoubtedly continue to uncover novel analogs with enhanced therapeutic profiles, contributing to the advancement of medicine and agriculture.
References
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Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of 2,3-Dihydro-2,2-dimethylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, specificity is paramount. For the class of 2,3-Dihydro-2,2-dimethylbenzofuran derivatives, which includes critical pesticides like carbofuran, benfuracarb, and carbosulfan, understanding their potential for cross-reactivity in analytical assays is not merely an academic exercise—it is a crucial step in ensuring environmental safety, food security, and the integrity of toxicological studies. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of these derivatives, with a focus on immunoassays and their chromatographic counterparts. We will delve into the rationale behind experimental design, present comparative data, and offer detailed protocols to empower researchers in this complex field.
The Significance of the this compound Scaffold
The shared chemical backbone of this compound derivatives is the very source of their analytical challenge. While this core structure is responsible for their desired biological activities, it also leads to molecular mimicry, where antibodies or analytical instruments may fail to distinguish between the parent compound and its structurally similar analogues or metabolites. This is particularly critical for N-methylcarbamate pesticides, where a broad-spectrum antibody might be desirable for screening purposes to detect a class of compounds, or a highly specific antibody is needed to quantify a single regulated substance.[1][2]
The primary concern is the potential for false-positive or overestimated results in residue analysis.[3][4] For instance, an immunoassay designed for carbofuran might also detect its metabolite, 3-hydroxycarbofuran, or other related pesticides like benfuracarb and carbosulfan, leading to an inaccurate assessment of contamination levels.[5][6] Therefore, rigorous cross-reactivity studies are essential for the validation of any analytical method applied to this class of compounds.
Comparative Analysis of Detection Methodologies
The two primary approaches for quantifying this compound derivatives are immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3][4][7]
| Feature | Immunoassays (ELISA) | Chromatographic Methods (HPLC/GC-MS) |
| Principle | Antigen-antibody binding | Physicochemical separation and detection |
| Specificity | Can be tailored (broad or narrow), but susceptible to cross-reactivity with structurally similar molecules.[2] | High specificity, capable of distinguishing between closely related compounds.[3][4] |
| Sensitivity | Generally high, with detection limits often in the low ng/mL range.[2][5] | Very high, especially with MS detection, reaching sub-ng/mL levels. |
| Throughput | High, suitable for screening large numbers of samples.[7] | Lower, more time-consuming per sample. |
| Cost | Relatively low cost per sample.[7] | Higher initial instrument cost and operational expenses. |
| Application | Ideal for rapid screening and high-throughput analysis. | Gold standard for confirmatory analysis and quantification.[8] |
Quantitative Cross-Reactivity Data for Carbofuran-related Derivatives in ELISA
The cross-reactivity of an immunoassay is typically expressed as a percentage, calculated by comparing the concentration of the target analyte that causes 50% inhibition (IC50) with the concentration of the cross-reacting compound that causes the same level of inhibition. The formula is:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [5]
Below is a compilation of cross-reactivity data from various studies on ELISAs developed for carbofuran.
| Compound | Derivative Type | Antibody/Assay | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Carbofuran | Target Analyte | mAb 13C8 | 0.18 | 100 | [5] |
| Benfuracarb | Analogue | mAb 13C8 | 0.25 | 72.0 | [5] |
| Carbosulfan | Analogue | mAb 13C8 | 0.22 | 81.8 | [5] |
| 3-hydroxycarbofuran | Metabolite | mAb 13C8 | 0.24 | 75.0 | [5] |
| Metolcarb | Other Carbamate | mAb 13C8 | >1000 | <0.1 | [5] |
| Carbaryl | Other Carbamate | mAb 13C8 | >1000 | <0.1 | [5] |
| Aldicarb | Other Carbamate | mAb 13C8 | >1000 | <0.1 | [5] |
| Carbofuran | Target Analyte | mAb2E3 | 0.76 | 100 | [9] |
| 3-hydroxycarbofuran | Metabolite | mAb2E3 | 0.69 | 110.1 | [9] |
| Carbosulfan | Analogue | mAb2E3 | >1000 | <0.1 | [9] |
| Benfuracarb | Analogue | mAb2E3 | >1000 | <0.1 | [9] |
| Carbofuran | Target Analyte | LIB-BFNB67 MAb | ~0.7 | 100 | [2] |
| Benfuracarb | Analogue | LIB-BFNB67 MAb | - | 18-37 | [2] |
| Furathiocarb | Analogue | LIB-BFNB67 MAb | - | 18-37 | [2] |
| Bendiocarb | Other Carbamate | LIB-BFNB67 MAb | - | 18-37 | [2] |
| 3-hydroxycarbofuran | Metabolite | LIB-BFNB67 MAb | - | 18-37 | [2] |
Note: IC50 values and cross-reactivity percentages can vary depending on the specific antibody, assay format, and experimental conditions.
The Causality Behind Experimental Choices in Immunoassay Development
The specificity and sensitivity of an immunoassay for this compound derivatives are not accidental; they are the result of deliberate and strategic experimental design, particularly in hapten synthesis and antibody selection.
Hapten Design: The Blueprint for Antibody Specificity
Since small molecules like benzofuran derivatives are not immunogenic on their own, they must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin - BSA) to elicit an immune response. This small molecule, known as a hapten, is the key to generating antibodies with the desired specificity. The design of the hapten, including the point of attachment of the linker arm and the nature of the linker itself, is a critical determinant of the resulting antibody's binding characteristics.[10][11][12]
To generate antibodies that recognize the core this compound structure, the hapten should be designed to expose this common moiety to the immune system. For instance, in the development of a broad-specificity antibody for carbofuran and its analogues, a hapten like 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB) can be used, as it presents the common benzofuran group.[5]
Caption: Hapten design strategy for generating broad-specificity antibodies.
Conversely, to create a highly specific antibody for a single derivative, the linker arm should be attached at a position that is unique to that molecule, forcing the immune system to generate antibodies that recognize the more variable parts of the structure.
Experimental Protocols: A Step-by-Step Guide
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment
This protocol outlines a typical ic-ELISA for determining the cross-reactivity of an antibody against various this compound derivatives. This format is commonly used for small molecule detection.[13][14][15][16][17]
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., hapten-OVA conjugate)
-
Monoclonal or polyclonal antibody specific to the target analyte
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Standards of the target analyte and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the standard or test compounds (cross-reactants). Add 100 µL of this mixture to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Caption: Indirect Competitive ELISA (ic-ELISA) workflow.
Conclusion and Future Outlook
The study of cross-reactivity among this compound derivatives is a continuous endeavor. While immunoassays offer a powerful tool for high-throughput screening, their inherent potential for cross-reactivity necessitates thorough validation and a clear understanding of their specificity. The development of novel haptens and antibody production techniques, including the generation of broad-spectrum antibodies, will continue to refine our ability to monitor this important class of compounds.[1][5] For unequivocal identification and quantification, chromatographic methods remain the confirmatory standard. The judicious application of both immunoassay and chromatographic techniques, guided by a solid understanding of their respective strengths and weaknesses, is the most effective strategy for ensuring accurate and reliable analytical results in the study of this compound derivatives.
References
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Wu, Y., Fan, Q., Chen, Y., Sun, X., & Shi, G. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Foods, 11(15), 2211. [Link]
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Zou, Y., et al. (2022). Computer-aided profiling of a unique broad-specific antibody and its application to an ultrasensitive fluoroimmunoassay for five N-methyl carbamate pesticides. Journal of Hazardous Materials, 426, 127845. [Link]
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Curwin, B. D., et al. (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. Journal of exposure science & environmental epidemiology, 19(4), 435-442. [Link]
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Curwin, B. (2008). Comparison of immunoassay and high performance liquid chromatography for measuring urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers. CDC Stacks. [Link]
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Wu, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. MDPI. [Link]
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Abad, A., Moreno, M. J., & Montoya, A. (1999). Development of monoclonal antibody-based immunoassays to the N-methylcarbamate pesticide carbofuran. Journal of agricultural and food chemistry, 47(6), 2475–2485. [Link]
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ResearchGate. (2025). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa | Request PDF. [Link]
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ResearchGate. (2025). Computer-aided profiling of a unique broad-specific antibody and its application to an ultrasensitive fluoroimmunoassay for five N-methyl carbamate pesticides | Request PDF. [Link]
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Sino Biological. (n.d.). Competitive ELISA Protocol. [Link]
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Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. [Link]
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Mičková, B., et al. (2004). The determination of N-methylcarbamate pesticides using enzyme immunoassays with chemiluminescent detection. Czech Journal of Food Sciences, 22(Special Issue), S280-S282. [Link]
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ResearchGate. (2019). Simultaneous detection of carbofuran and 3-hydroxy-carbofuran in vegetables and fruits by broad-specific monoclonal antibody-based ELISA. [Link]
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ResearchGate. (n.d.). A broad-spectrum antibody-based lateral flow immunoassay for detection of carbofuran and 3-hydroxy-carbofuran | Request PDF. [Link]
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Analytical Methods (RSC Publishing). (n.d.). Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. [Link]
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PMC. (n.d.). Recent Advances on Detection of Insecticides Using Optical Sensors. [Link]
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PubMed. (2008). Synthesis of Three Haptens for the Class-Specific Immunoassay of O,O-dimethyl Organophosphorus Pesticides and Effect of Hapten Heterology on Immunoassay Sensitivity. [Link]
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PMC. (n.d.). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. [Link]
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PubMed. (n.d.). Synthesis of Haptens and Protein Conjugates for the Development of Immunoassays for the Insect Growth Regulator Fenoxycarb. [Link]
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MDPI. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
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PubMed. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-2,2-dimethylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-2,2-dimethylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. Its unique structural features, including a fused benzene and dihydrofuran ring system with gem-dimethyl substitution at the 2-position, provide a versatile platform for the development of novel therapeutic agents and agrochemicals. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of these derivatives across a spectrum of biological targets, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.
The this compound Core: A Platform for Diverse Bioactivity
The inherent biological activity of the this compound scaffold can be attributed to its specific stereoelectronic properties. The fusion of the aromatic and heterocyclic rings creates a partially rigid structure that can be strategically modified to achieve desired interactions with biological macromolecules. The gem-dimethyl group at the 2-position often plays a crucial role in enhancing metabolic stability and influencing the compound's conformational preferences, thereby impacting its binding affinity to target proteins. This guide will explore how modifications to this core structure influence its activity as an acetylcholinesterase inhibitor, an antimicrobial agent, and a cytotoxic agent against cancer cell lines.
Acetylcholinesterase Inhibition: The Legacy of Carbofuran and its Analogs
One of the most well-known derivatives of this scaffold is the carbamate insecticide, carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate). Its potent acetylcholinesterase (AChE) inhibitory activity has been a subject of extensive study, providing a clear framework for understanding the SAR of this class of compounds.[1][2] Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which is the basis for the insecticidal action of carbamates.[2][3]
Structure-Activity Relationship Insights:
The primary determinant of AChE inhibitory activity in this class is the carbamate moiety at the 7-position. The N-methylcarbamate group is optimal for potent inhibition.
-
The Carbamate Moiety: The presence of the carbamate group is essential for the anticholinesterase activity.[1] It is believed to carbamoylate a serine residue in the active site of AChE, leading to a transiently inactivated enzyme.
-
Substitution on the Benzene Ring: Modifications to the aromatic ring can modulate the potency and selectivity of the inhibitor. While carbofuran itself is unsubstituted on the benzene ring, studies on related benzofuran derivatives suggest that the introduction of certain substituents can influence activity.
-
The Dihydrofuran Ring: The 2,2-dimethyl substitution on the dihydrofuran ring contributes to the overall shape and lipophilicity of the molecule, which can affect its ability to penetrate the insect's nervous system and bind to the active site of AChE.
Comparative Data: Acetylcholinesterase Inhibition
| Compound | Structure | Target | Activity (IC50/Inhibition %) | Reference |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate | Acetylcholinesterase (AChE) | Significant inhibition observed in various species.[4] | [2][4][5] |
| Carbofuran Phenol | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | Acetylcholinesterase (AChE) | Significantly lower inhibitory activity compared to carbofuran. | [6] |
This table illustrates the critical role of the methylcarbamate group for potent AChE inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a robust and widely used colorimetric method to determine AChE activity.[7][8][9]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 8.0).
-
DTNB Solution (10 mM in phosphate buffer).
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM in deionized water).
-
AChE Enzyme Solution (e.g., from electric eel, diluted in phosphate buffer to the desired concentration).
-
Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of phosphate buffer.
-
25 µL of the test compound solution (or vehicle for control).
-
25 µL of AChE enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of AChE activity).
-
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Antimicrobial and Cytotoxic Activities: Exploring New Therapeutic Avenues
Beyond their well-established insecticidal properties, derivatives of this compound have emerged as promising candidates for antimicrobial and anticancer applications. Research in this area has focused on the synthesis and evaluation of ether-linked and brominated derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[10][11]
Structure-Activity Relationship Insights:
-
Ether Linkage at the 7-Position: The introduction of an ether-linked side chain at the 7-position of the benzofuranol core has been a key strategy in developing derivatives with antimicrobial and cytotoxic properties. The nature of this side chain significantly influences the biological activity.[10]
-
Halogenation: The presence of bromine atoms, either on the benzofuran ring system or on substituents, has been shown to enhance cytotoxicity against various cancer cell lines.[11]
-
Aminoalkanol Side Chains: Derivatives bearing 1-(3-amino-2-hydroxypropyl) side chains have demonstrated efficacy against Gram-positive bacteria and fungi.[11]
Comparative Data: Antimicrobial and Cytotoxic Activities
| Compound Type | Modification | Target/Activity | Key Findings | Reference |
| Ether-linked derivatives | Various ether side chains at the 7-position | Antimicrobial (Gram-positive/negative bacteria, fungi) | Activity is dependent on the nature of the ether substituent. | [10] |
| Brominated derivatives | Bromine substitution | Cytotoxicity (Leukemia and cervical cancer cell lines) | Bromination increases cytotoxicity. | [11] |
| Aminoalkanol derivatives | 1-(3-amino-2-hydroxypropyl) side chain at the 7-position | Antimicrobial (Gram-positive bacteria, fungi) | Effective against specific microbial strains. | [11] |
This table summarizes the impact of key structural modifications on the antimicrobial and cytotoxic profiles of this compound derivatives.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4][12][13][14]
Principle: The broth microdilution method involves challenging a standardized suspension of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.[12]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a sterile 96-well microtiter plate.
-
Prepare a stock solution of the test compound and make two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the microbial strain to be tested, typically adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dispense 100 µL of the appropriate broth containing the serial dilutions of the test compound into the wells of the microtiter plate.
-
Inoculate each well with 100 µL of the standardized microbial suspension.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Shake the plate for a few minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Synthesis of the this compound Scaffold
The synthesis of the core 2,3-dihydro-2,2-dimethyl-7-benzofuranol structure is a critical first step in the development of its derivatives. Several synthetic routes have been established, with a common and economical approach starting from 2-hydroxyacetophenone.[19]
A Representative Synthetic Pathway:
-
Etherification: 2-Hydroxyacetophenone is reacted with a methallyl halide (e.g., methallyl chloride) in the presence of a base to form the corresponding 2-acetylphenyl methallyl ether.[19]
-
Claisen Rearrangement and Cyclization: The ether is then heated, often in the presence of an acidic catalyst, to induce a Claisen rearrangement followed by intramolecular cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.[19]
-
Baeyer-Villiger Oxidation: The acetyl group is converted to an acetoxy group through a Baeyer-Villiger oxidation using a peroxy acid.[19]
-
Hydrolysis: Finally, the acetoxy group is hydrolyzed under basic conditions to afford the target 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[19]
Caption: Synthetic pathway to 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of new bioactive molecules. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in dictating the biological activity of these derivatives. The potent acetylcholinesterase inhibition of carbofuran and its analogs underscores the importance of the carbamate moiety for this activity. Furthermore, the exploration of ether-linked and halogenated derivatives has opened up new avenues for the development of novel antimicrobial and anticancer agents.
Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of diverse libraries of derivatives with a wide range of substituents will be crucial for elucidating more detailed SAR and for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for the biological evaluation of these novel compounds, enabling researchers to make informed decisions in their drug discovery and development programs.
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A Senior Application Scientist's Guide to Comparative Docking of 2,3-Dihydro-2,2-dimethylbenzofuran Analogs
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the molecular docking performance of 2,3-Dihydro-2,2-dimethylbenzofuran analogs. We will delve into the causality behind experimental choices in computational drug design, offering field-proven insights to ensure your own studies are robust and reliable.
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] These activities span a wide range, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][4][5][6][7] The 2,2-dimethyl substitution on the dihydrofuran ring is a common motif that can influence the compound's lipophilicity and metabolic stability, making this class of analogs particularly interesting for drug discovery.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is an indispensable tool in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern binding affinity.[9][10] By comparing the docking scores and binding modes of a series of analogs, we can elucidate structure-activity relationships (SAR) and prioritize candidates for synthesis and biological evaluation.[11]
The Rationale for Comparative Docking Studies
The core principle of a comparative docking study is to systematically evaluate a series of structurally related compounds against a specific biological target. This approach allows us to understand how subtle modifications to the core scaffold impact binding affinity and interaction patterns. The insights gained from such studies are crucial for lead optimization, where the goal is to enhance potency, selectivity, and pharmacokinetic properties.
The choice of a rigid or flexible docking protocol is a critical decision in this process. While rigid docking treats the protein as a static entity for computational efficiency, induced-fit docking (IFD) accounts for the flexibility of the protein's active site upon ligand binding.[12] For targets known to undergo conformational changes, IFD can provide a more accurate prediction of the binding mode.[12]
Comparative Docking Performance of this compound Analogs
To illustrate the utility of comparative docking, we have compiled data from various studies on benzofuran and dihydrobenzofuran analogs. While a single comprehensive study on this compound analogs against a wide array of targets is not available, we can synthesize findings from multiple sources to draw meaningful comparisons. The following table summarizes the docking performance of representative analogs against various protein targets.
| Analog/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| Benzofuran-2-carboxylic acid derivatives | Pim-1 Kinase | Good correlation with experimental data | - | Anticancer | [13] |
| Benzofuran derivative 8 | PI3K | - | Val851 | Anticancer | [14] |
| Benzofuran-oxadiazole scaffold 5a | Tyrosinase | - | - | Tyrosinase Inhibition | [15] |
| Benzofuran-based-thiazoldinone analog 1 | Urease | - (IC50 = 1.2 µM) | - | Urease Inhibition | [11] |
| 2,3-Dihydrobenzofuran derivative 19 | mPGES-1 | Low micromolar activity | - | Anti-inflammatory | [2] |
| 2,3-Dihydrobenzofuran derivative DHB2 | Candida albicans (3dra) | -7.00 | - | Antifungal | [16] |
Note: Direct docking scores are not always reported in publications; often, the focus is on the correlation with experimental data or the identification of key interactions.
Experimental Protocol: A Self-Validating Molecular Docking Workflow
This section outlines a detailed, step-by-step methodology for conducting a comparative molecular docking study. This protocol is designed to be a self-validating system, incorporating crucial steps for ensuring the reliability of the results.
Step 1: Target Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure with a co-crystallized ligand if available.
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file. Repair any missing residues or atoms using software like Schrödinger's Protein Preparation Wizard or similar tools.
-
Protonation: Assign the correct protonation states to the amino acid residues at a physiological pH. This is a critical step as it affects the hydrogen bonding network.
Step 2: Ligand Preparation
-
Sketching and Optimization: Draw the 2D structures of the this compound analogs using a chemical drawing tool. Convert these to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Generating Tautomers and Ionization States: Generate possible tautomers and ionization states for each ligand at the physiological pH to ensure that the biologically relevant form is docked.
Step 3: Grid Generation
-
Defining the Binding Site: Define the active site of the protein. If a co-crystallized ligand is present, the grid box can be centered on its location. In the absence of a known binder, a "blind docking" approach with a larger grid covering the entire protein surface can be used initially to identify potential binding pockets.[17]
-
Grid Box Parameters: The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding site.
Step 4: Molecular Docking
-
Select a Docking Algorithm: Choose a suitable docking program and algorithm. Common choices include AutoDock Vina (genetic algorithm), Glide (hierarchical search), and GOLD (genetic algorithm).[17][18]
-
Execution: Run the docking simulation for each analog against the prepared protein. It is advisable to generate multiple binding poses for each ligand.
-
Scoring: The docking program will rank the poses based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is typically considered the most favorable.
Step 5: Post-Docking Analysis and Validation
-
Visual Inspection: Visually analyze the top-ranked poses for each analog. Examine the interactions with the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Re-docking (Validation): If a co-crystallized ligand was present in the original PDB file, re-dock this native ligand into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å to validate the docking protocol.[12]
-
Comparative Analysis: Compare the docking scores and binding modes of all the analogs. Correlate these findings with any available experimental data (e.g., IC50 values) to establish a structure-activity relationship.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been created using Graphviz.
Caption: General structure of the analogs.
Caption: Simplified representation of ligand-protein interactions.
Conclusion
This guide has provided a comprehensive overview of comparative docking studies, with a focus on this compound analogs. By following the detailed experimental protocol and understanding the rationale behind each step, researchers can conduct robust and reliable in silico experiments. The power of comparative docking lies in its ability to systematically dissect structure-activity relationships, thereby accelerating the drug discovery process. Remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation.
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Abdel-rahman HM, et al. Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. ResearchGate. 2021. [Link]
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Iqbal A, et al. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. Molecules. 2022;27(19):6633. [Link]
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Kowalski P, et al. Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. 2018. [Link]
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Gaikwad AV, Rajurkar V, Adhude S. Synthesis ,characterization ,molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. International Journal of Novel Research and Development. 2023;8(5):c618-c628. [Link]
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Pinzi L, Rastelli G. Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. 2023;19(5):e1011039. [Link]
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Taha M, et al. Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues. Scientific Reports. 2020;10(1):10673. [Link]
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Panigrahi S, et al. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics. 2023;41(19):9780-9797. [Link]
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A Researcher's Guide to Assessing the Metabolic Stability of 2,3-Dihydro-2,2-dimethylbenzofuran and Its Analogs
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable therapeutic agent, metabolic stability is a critical gatekeeper. It dictates a drug's resistance to biotransformation by the body's enzymatic machinery, primarily within the liver.[1][2][3] This property profoundly influences essential pharmacokinetic parameters, including half-life, bioavailability, and clearance, which in turn determine a drug's efficacy and safety profile.[4][5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing.[2][3] Conversely, a compound that is excessively stable could accumulate, leading to potential toxicity.[4] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for optimizing lead compounds and minimizing late-stage attrition in drug development.[1][6]
This guide provides a comprehensive framework for assessing the metabolic stability of 2,3-Dihydro-2,2-dimethylbenzofuran, a privileged structure in medicinal chemistry, and its analogs.[7] We will delve into the underlying biochemical principles, present detailed experimental protocols for robust in vitro evaluation, and discuss the strategic design of analogs with improved metabolic profiles.
The this compound Scaffold: Metabolic Considerations
The this compound core, also known as 2,2-dimethylcoumaran, consists of a benzene ring fused to a dihydrofuran ring. The gem-dimethyl group at the 2-position is a key feature. From a metabolic standpoint, this scaffold presents several potential "hotspots" for enzymatic attack:
-
Aromatic Ring: The benzene ring is susceptible to hydroxylation at various positions, a classic Phase I reaction mediated by Cytochrome P450 (CYP) enzymes.[1][3]
-
Gem-Dimethyl Group: The methyl groups are potential sites for benzylic hydroxylation, which can be a primary metabolic pathway.
-
Dihydrofuran Ring: While generally more stable, the ether linkage or adjacent carbons could be targets for oxidative metabolism.
The specific sites and rates of metabolism are heavily influenced by the electronic properties and steric accessibility of these positions, which can be modulated through analog design.
Principal Metabolic Enzymes: The Cytochrome P450 Superfamily
The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the primary engine of drug metabolism.[2][3] These enzymes are responsible for the oxidative metabolism of an estimated 75% of marketed drugs.[2] Within this family, certain isoforms are particularly dominant. CYP3A4, for instance, is the most abundant isoform in the human liver and is involved in the metabolism of over 50% of all medicines.[8][9] Other key isoforms include CYP2D6, CYP2C9, and CYP1A2.[10][11] Understanding which CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.[2]
Below is a diagram illustrating the potential primary metabolic pathways for the this compound scaffold.
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Safety Operating Guide
Proper Disposal of 2,3-Dihydro-2,2-dimethylbenzofuran: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we handle, from acquisition to disposal. This document offers a procedural, step-by-step framework for managing waste streams containing this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Hazard Profile
This compound, also known as Carbofuran phenol, is a chemical intermediate and a metabolite of the highly toxic carbamate insecticide, Carbofuran.[1][2] Its hazard profile necessitates careful handling and a structured approach to waste management. The primary hazards associated with this compound and its close derivatives include:
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[4]
-
Aquatic Toxicity: While specific data for the title compound is limited, related compounds like Carbofuran are very toxic to aquatic life with long-lasting effects.[5] Therefore, it is crucial to prevent its release into the environment.[4][5]
Due to these hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the exposure routes identified in its Safety Data Sheet (SDS).
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile or neoprene gloves. | To prevent skin contact and irritation.[4][6] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes from splashes and dust.[3][4] |
| Lab Coat | A standard laboratory coat, buttoned completely. | To protect clothing and underlying skin.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates, especially if handling powders or creating aerosols. | To prevent inhalation and respiratory irritation.[3][4] |
Note: Always consult the specific Safety Data Sheet for the exact form of the chemical you are using and your institution's Environmental Health and Safety (EHS) office for any additional PPE requirements.
Waste Segregation and Handling: A Step-by-Step Protocol
Proper segregation of waste at the source is critical for safe and compliant disposal. The following workflow should be adopted for all waste streams containing this compound.
Step 1: Identify and Categorize Your Waste
Different waste streams require different handling procedures. Categorize your waste as follows:
-
Concentrated/Pure this compound: Unused, expired, or surplus solid or liquid chemical.
-
Dilute Liquid Waste: Aqueous or organic solutions containing this compound.
-
Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the chemical.
Step 2: Containerization and Labeling
-
Concentrated and Dilute Liquid Waste:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Do not mix with other incompatible waste streams.[1]
-
-
Contaminated Solid Waste:
-
Collect in a designated, puncture-resistant container with a secure lid. A plastic-lined cardboard box or a dedicated plastic drum is often suitable.
-
Label the container clearly as "Hazardous Waste - this compound Contaminated Debris."
-
Step 3: Storage
-
Store all waste containers in a well-ventilated, designated satellite accumulation area.
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Evacuate and Secure the Area: Immediately alert others and evacuate all non-essential personnel from the spill area. Restrict access to the contaminated zone.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE outlined in Section 2.
-
Contain the Spill:
-
For Solids: Carefully sweep or scoop the spilled material to prevent generating dust.[4] Place into a suitable, labeled container for disposal.
-
For Liquids: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical sorbent.[1][2] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Cleanup: Once absorbed, scoop the material into a designated hazardous waste container.[2] Decontaminate the spill area with a suitable solvent or detergent solution, followed by water. Collect all cleanup materials as contaminated solid waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
Final Disposal Pathway
For a compound like this compound, the final disposal must be handled by a licensed and approved hazardous waste disposal facility.[4][7] The most common and effective method for the destruction of such organic compounds is high-temperature incineration . This process ensures the complete breakdown of the molecule into less harmful components.
Key Steps for Final Disposal:
-
Accumulate Waste: Safely accumulate the segregated and labeled waste containers in your laboratory's designated area.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary paperwork, such as hazardous waste tags or manifests, is completed accurately.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][8] This is to prevent environmental contamination, particularly of aquatic ecosystems.[5]
Regulatory Considerations
While this compound itself may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its precursor, Carbofuran, is listed as an acute hazardous waste with the EPA waste code P127.[9][10] Therefore, waste containing this compound should be managed as hazardous waste. Always consult with your EHS department to ensure complete and accurate classification and to comply with all local, state, and federal regulations.[4]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our scientific pursuits do not come at the cost of our well-being or the health of our planet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydro-2,2-dimethylbenzofuran
Navigating the complexities of laboratory safety requires a proactive and informed approach. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives. As your trusted partner in laboratory safety, we aim to empower you with the knowledge to work safely and effectively.
Understanding the Risks: Hazard Profile of this compound Derivatives
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific data for this compound may vary, related compounds within this chemical family exhibit a range of health risks that necessitate stringent safety protocols.
Compounds such as 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine and 2,3-Dihydro-2,2-dimethyl-7-benzofuranol are known to be harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Another related compound, 2,3-Dihydrobenzofuran, may also lead to irritation and potentially cause central nervous system depression.[4]
Key Hazards to Consider:
-
Skin and Eye Irritation: Direct contact can lead to irritation, and in some cases, more severe eye damage.[1][2][4]
-
Respiratory Irritation: Inhalation of vapors, mists, or dust can irritate the respiratory tract.[1][2][3]
-
Ingestion Toxicity: These compounds can be harmful if swallowed.[1]
Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential for your protection.
Your Armor in the Lab: A Detailed PPE Protocol
The selection of appropriate PPE is a critical control measure. The following recommendations are based on established safety standards and the known hazard profile of benzofuran derivatives.
Eye and Face Protection: Your First Line of Defense
To prevent eye contact, which can cause serious irritation, it is mandatory to wear appropriate eye and face protection.[1]
-
Chemical Safety Goggles: These should be your minimum level of eye protection. Ensure they provide a complete seal around the eyes. They should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Face Shield: For procedures with a higher risk of splashes or sprays, a face shield should be worn in conjunction with chemical safety goggles to provide a full barrier of protection for your face.[5]
Skin and Body Protection: An Impermeable Barrier
Preventing skin contact is crucial to avoid irritation.[1][4] A comprehensive approach to skin and body protection is necessary.
-
Gloves:
-
Material: Chemically resistant gloves are a must.[6] Nitrile gloves are a good starting point, offering excellent protection.[7]
-
Standards: Ensure your gloves meet the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
-
Practice: Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal techniques to avoid contaminating your skin.[5]
-
-
Laboratory Coat: A lab coat with long sleeves and a closed front is required.
-
Protective Clothing: For larger quantities or procedures with a high risk of exposure, a chemical-resistant suit may be necessary.[5]
Respiratory Protection: Safeguarding Your Inhalation Pathway
Inhalation of vapors or aerosols can cause respiratory irritation.[1] Therefore, respiratory protection is a critical component of your safety protocol, especially when working outside of a fume hood or with heated materials.
-
Respirator Type: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if you experience any irritation.[1][4]
-
Filter Cartridges: For vapors, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable choice.[5] For particulates, a filter conforming to EN 143 is recommended.[1]
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Required PPE | Standards/Specifications |
| Eye/Face Protection | Chemical Safety Goggles and/or Face Shield | OSHA 29 CFR 1910.133, EN166 |
| Skin/Body Protection | Chemically Resistant Gloves (e.g., Nitrile), Laboratory Coat, Chemical-Resistant Suit (as needed) | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with appropriate cartridges (e.g., ABEK for vapors, P100 for particulates) | NIOSH, EN 149, EN 143, EN 14387 |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling and disposal are as crucial as wearing the correct PPE.
Safe Handling Protocol
-
Preparation: Before you begin, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][4] Have all necessary PPE donned correctly.
-
Handling: Avoid direct contact with the chemical.[4] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][4]
-
Storage: Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[1][4][5] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved waste disposal plant or a licensed disposal company.[1][5] Do not pour it down the drain.[5]
Caption: Safe Handling and Disposal Workflow
Emergency Procedures: Responding Effectively
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes. If you are wearing contact lenses, remove them if it is safe to do so. Continue rinsing and seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[1][2]
By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer laboratory environment for everyone.
References
- BenchChem. (2025). 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_3)
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Retrieved from [Link]
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Haz-Map. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol - Hazardous Agents. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]
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HPC Standards Inc. (n.d.). This compound. Retrieved from [Link]
- Cole-Parmer. (n.d.).
- TCI Chemicals. (2025).
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2,2-DiMethylbenzofuran-3(2H)-one.
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NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
